molecular formula C14H12N2O4 B3110450 3,3'-Diaminobiphenyl-4,4'-dicarboxylic acid CAS No. 1799740-97-8

3,3'-Diaminobiphenyl-4,4'-dicarboxylic acid

Cat. No.: B3110450
CAS No.: 1799740-97-8
M. Wt: 272.26 g/mol
InChI Key: YYHRJJWMKQMOFN-UHFFFAOYSA-N
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Description

3,3'-Diaminobiphenyl-4,4'-dicarboxylic acid is a versatile biphenyl derivative of significant interest in advanced materials research, particularly in the synthesis of metal-organic frameworks (MOFs). Its molecular formula is C 14 H 12 N 2 O 4 , with a molecular weight of 272.26 g/mol . The compound features two amino (-NH₂) groups at the 3 and 3' positions and two carboxylic acid (-COOH) groups at the 4 and 4' positions, providing dual functionality . The carboxylic acid groups facilitate coordination with metal ions to form robust MOF structures, while the amino groups enable post-synthetic modifications, such as Schiff base formation, allowing for precise tailoring of the material's properties . This diacid is widely utilized as an organic linker in frameworks like UiO-67-o-2NH₂, where its amino groups contribute to enhanced aqueous stability and enable room-temperature crystallization . Beyond MOFs, it serves as a key precursor for functionalized ligands in the development of proton-conductive materials and is investigated for potential applications in drug delivery systems . The compound is also employed in the synthesis of high-performance polymers, including polybenzimidazoles (PBIs), where its rigid biphenyl core can enhance thermal stability for high-temperature applications . Researchers value this compound for its ability to introduce specific functionality and improve material performance across chemistry and materials science.

Properties

IUPAC Name

2-amino-4-(3-amino-4-carboxyphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c15-11-5-7(1-3-9(11)13(17)18)8-2-4-10(14(19)20)12(16)6-8/h1-6H,15-16H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHRJJWMKQMOFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)O)N)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: H4dobpdc Organic Linker for MOF Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of H4dobpdc (often misspelled or confused with dabpdc), a critical organic linker used in the synthesis of expanded MOF-74 analogs, most notably Mg₂(dobpdc) .

Important Disambiguation: H4dobpdc vs. H4dabpdc

Before proceeding, it is critical to clarify the nomenclature to ensure experimental success:

  • H4dobpdc (4,4'-dihydroxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid): This is the tetrapotopic linker (2 carboxyl + 2 hydroxyl groups) used to synthesize the Mg₂(dobpdc) (IRMOF-74-II) series. The "H4" designation refers to the four acidic protons that are removed upon coordination to metal clusters.

  • H2dabpdc (4,4'-diamino-[1,1'-biphenyl]-2,2'-dicarboxylic acid or similar isomers): This is a diprotic linker containing amine groups. It is typically abbreviated as H2 dabpdc because the amines do not deprotonate during standard MOF synthesis.

This guide focuses on H4dobpdc , assuming the "H4" prefix indicates the user intends to work with the tetracarboxyl/hydroxyl species common in CO₂ capture applications.

Chemical Identity & Significance

H4dobpdc is an expanded derivative of the 2,5-dihydroxyterephthalic acid (H4dobdc) linker used in the archetypal MOF-74. By extending the phenylene backbone to a biphenyl system, H4dobpdc creates MOFs with significantly larger pore apertures (approx.[1] 18.4 Å vs. 11 Å for MOF-74) while retaining the high density of open metal sites essential for gas adsorption.

Property Data
IUPAC Name 4,4'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarboxylic acid
Common Abbreviation H4dobpdc (or H4DOBPDC)
CAS Number 13987-45-6
Formula C₁₄H₁₀O₆
Molecular Weight 274.23 g/mol
Acidity (pKa) Polyprotic: ~2.5 (COOH), ~9-10 (Phenolic OH)
Solubility Soluble in DMF, DMAc, DMSO; Poor in Water, Methanol

Synthesis of the H4dobpdc Linker

High-purity linker is a prerequisite for obtaining crystalline MOFs. The synthesis typically involves the Kolbe-Schmitt carboxylation of 4,4'-biphenol.

Mechanism & Protocol

The reaction introduces carboxylic acid groups ortho to the phenolic hydroxyls using high-pressure CO₂ or a carbonate source under severe thermal conditions.

Step-by-Step Synthesis Protocol
  • Reagents:

    • 4,4'-Biphenol (1.0 eq)

    • Potassium Carbonate (K₂CO₃, anhydrous, 3.0–4.0 eq)

    • Solvent: 1,2,4-Trichlorobenzene (TCB) or N,N-Dimethylformamide (DMF).

    • CO₂ source (Dry Ice or high-pressure gas).

  • Procedure (Solvothermal Method):

    • Mixing: Charge a high-pressure stainless steel autoclave (Parr reactor) with 4,4'-biphenol and K₂CO₃.

    • Solvent: Add dry DMF (or TCB for higher temp stability).

    • Carboxylation: Pressurize with CO₂ (50–60 bar) or add excess dry ice if using a sealed vessel. Heat to 200–255°C for 18–24 hours.

    • Workup:

      • Cool to room temperature. The product exists as a potassium salt.

      • Add water to dissolve the salt.

      • Filter to remove unreacted biphenol/insolubles.[2]

      • Acidification: Slowly add concentrated HCl to the filtrate until pH < 2. The H4dobpdc will precipitate as a white/off-white solid.

    • Purification: Recrystallize from Acetone/Water (3:1 v/v) or hot Ethanol.

  • Quality Control:

    • ¹H NMR (DMSO-d₆): Check for aromatic protons and the absence of mono-carboxylated byproducts.

    • Purity: >98% is recommended for MOF growth to prevent defect formation.

Visualizing the Synthesis Workflow

LinkerSynthesis Start 4,4'-Biphenol Intermediate Dipotassium Salt (In Situ) Start->Intermediate Carboxylation 200-255°C Reagents K2CO3 + CO2 (High P/T) Reagents->Intermediate Acidification HCl Hydrolysis (pH < 2) Intermediate->Acidification Workup Product H4dobpdc (Crude Solid) Acidification->Product Precipitation Purification Recrystallization (Acetone/H2O) Product->Purification Refinement Final Pure H4dobpdc (>98%) Purification->Final

Caption: Workflow for the conversion of 4,4'-biphenol to H4dobpdc via Kolbe-Schmitt carboxylation.

MOF Synthesis: Mg₂(dobpdc)

The most prominent application of H4dobpdc is the synthesis of Mg₂(dobpdc) , a platform material for cooperative CO₂ adsorption when functionalized with diamines.

Reticular Chemistry Principles
  • Topology: The MOF crystallizes in the etb topology (expanded MOF-74).

  • SBU: Infinite 1D helical chains of Mg²⁺ centers coordinated by the carboxylate and phenolate oxygens.

  • Pore Structure: Hexagonal 1D channels with a diameter of ~18.4 Å.

Optimized Solvothermal Protocol

Reference: McDonald et al., Nature 2015; Siegelman et al., J. Am. Chem. Soc. 2017.

  • Reagent Preparation:

    • Linker: H4dobpdc (0.36 mmol, ~99 mg)

    • Metal Source: Mg(NO₃)₂[2]·6H₂O (0.45 mmol, ~115 mg)

    • Solvent Mixture: Methanol (MeOH) : DMF = 55 : 45 (v/v).[2][3] Total volume ~10 mL.

    • Note: The MeOH:DMF ratio is critical. DMF solubilizes the linker, while MeOH modulates the deprotonation and crystallization rate.

  • Reaction Conditions:

    • Dissolve reagents via sonication in a 20 mL scintillation vial or Pyrex pressure tube.

    • Seal tightly (Teflon-lined cap).

    • Heat at 120°C for 12–24 hours in a static oven.

  • Activation (Critical Step):

    • Decant the mother liquor and wash crystals with fresh DMF (3x) and then Methanol (3x) over 24 hours.[4]

    • Solvent Exchange: Soak in anhydrous Methanol for 3 days, refreshing solvent every 12 hours.

    • Desolvation: Heat at 180–250°C under dynamic vacuum (< 10 mTorr) for 24 hours.

    • Result: Activated Mg₂(dobpdc) should be a yellow/white microcrystalline powder with high BET surface area (~3200 m²/g).

Visualizing the Crystallization Pathway

MOFSynthesis cluster_0 Precursors cluster_1 Solvothermal Growth cluster_2 Post-Synthetic Processing Linker H4dobpdc (Dissolved in DMF) Reaction Reaction Mixture (55:45 MeOH:DMF) 120°C, 12-24h Linker->Reaction Metal Mg(NO3)2·6H2O (Dissolved in MeOH) Metal->Reaction Nucleation Nucleation of Mg-O Chains Reaction->Nucleation Growth Crystal Growth (Hexagonal Channels) Nucleation->Growth Washing Solvent Exchange (DMF -> MeOH) Growth->Washing Activation Thermal Activation (250°C, Vacuum) Washing->Activation Functionalization Diamine Appending (Optional for CO2) Activation->Functionalization Post-Synthetic

Caption: Logical flow for the synthesis and activation of Mg₂(dobpdc) from H4dobpdc precursors.

Characterization & Validation

TechniqueExpected Result for Mg₂(dobpdc)
PXRD Sharp peaks at low 2θ (due to large unit cell). Key reflections at ~4.5° and ~7.8°.
N₂ Isotherm (77 K) Type I isotherm (microporous). BET Surface Area: 2800–3200 m²/g.
TGA Plateau up to ~400°C (high thermal stability). Weight loss <100°C indicates residual solvent.
IR Spectroscopy Disappearance of carboxylic -OH stretches (broad, 2500-3300 cm⁻¹) indicates full deprotonation/coordination.

Applications in Drug Development & Catalysis

While famous for gas storage, the H4dobpdc-based frameworks are highly relevant to drug development:

  • Catalysis: The high density of Lewis acidic Mg²⁺ sites can catalyze organic transformations (e.g., Knoevenagel condensation) relevant to API synthesis.

  • Separations: The large pores allow for the separation of bulky organic isomers or purification of complex pharmaceutical intermediates.

  • Stabilization: The hydrophobic nature of the biphenyl backbone (compared to the benzene in MOF-74) imparts superior water stability, critical for biological environments.

References

  • McDonald, T. M., et al. (2015). Cooperative insertion of CO2 in diamine-appended metal-organic frameworks.[5][6] Nature, 519, 303–308. Link

  • Siegelman, R. L., et al. (2017).[2] Controlling Cooperative CO2 Adsorption in Diamine-Appended Mg2(dobpdc) Metal–Organic Frameworks. Journal of the American Chemical Society, 139(30), 10526–10538. Link

  • Deng, H., et al. (2012). Large-Pore Apertures in a Series of Metal-Organic Frameworks.[1] Science, 336(6084), 1018-1023. Link

  • Gygi, D., et al. (2016). Hydrogen Storage in the Expanded Pore Metal–Organic Frameworks M2(dobpdc). Chemistry of Materials, 28(4), 1128–1138. Link

Sources

Engineering Functionalized Biphenyl Dicarboxylate Ligands in Reticular Chemistry: From Synthesis to Advanced Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving field of reticular chemistry, Metal-Organic Frameworks (MOFs) have transitioned from fundamental gas-storage materials to highly sophisticated platforms for targeted drug delivery and heterogeneous catalysis. At the core of this transition is the 4,4'-biphenyldicarboxylic acid (BPDC) ligand. As a Senior Application Scientist, I present this technical whitepaper to elucidate the mechanistic principles of BPDC functionalization. By manipulating the steric and electronic environment of the biphenyl backbone, researchers can engineer self-validating, highly stable frameworks (such as UiO-67 derivatives) capable of encapsulating and releasing complex Active Pharmaceutical Ingredients (APIs).

Mechanistic Principles of BPDC Functionalization

Linker-Cluster Cooperativity and Steric Tuning

The prototypical UiO-67 framework is constructed from hexanuclear[Zr₆O₄(OH)₄] secondary building units (SBUs) bridged by twelve BPDC linkers, yielding a highly porous fcu topology. However, the unmodified biphenyl backbone lacks specific binding affinities for complex APIs. Functionalizing the BPDC ligand (e.g., with -OH, -NH₂, or proline derivatives) fundamentally alters the host-guest chemistry.

The spatial positioning of these functional groups dictates the framework's efficacy. For instance,1 accelerates catalytic and binding interactions through linker-cluster cooperativity, whereas meta-functionalization often induces pore blocking, which restricts the diffusion of guest molecules[1].

Defect Engineering and Diffusion Kinetics

In pharmaceutical applications, the diffusion rate of an API into the MOF pores is a critical quality attribute. 2 reveal that introducing missing-linker defects—by carefully controlling the concentration of monocarboxylic acid modulators during synthesis—enlarges the pore windows[2]. This deliberate defect engineering mitigates the steric hindrance caused by bulky functional groups on the BPDC ligand, optimizing the framework for the uptake of large molecular weight drugs.

Experimental Workflow: Solvothermal Synthesis of Functionalized UiO-67

To ensure reproducibility and scientific integrity, the following step-by-step methodology for synthesizing functionalized UiO-67 (e.g., using a dihydroxy-BPDC or mixed-linker system) is designed as a self-validating system . Every step includes a mechanistic justification (causality) and a validation checkpoint.

Step 1: Precursor Dissolution
  • Action: Dissolve 1.0 mmol of ZrCl₄ and 1.0 mmol of the functionalized ligand (e.g., 2,2'-dihydroxy-BPDC) in 30 mL of N,N-dimethylformamide (DMF) using ultrasonication for 15 minutes.

  • Causality: Sonication ensures the complete solvation of the metal salt and organic linker, preventing localized concentration gradients that lead to amorphous impurities.

Step 2: Modulator Addition
  • Action: Add 10.0 mmol of glacial acetic acid (or benzoic acid) to the solution.

  • Causality: The modulator acts as a competitive capping agent. By temporarily binding to the Zr⁴⁺ clusters, it slows down the coordination of the multidentate BPDC linkers. This thermodynamic "error-correction" mechanism is essential for growing highly crystalline, defect-controlled fcu lattices rather than kinetic, amorphous coordination polymers[3].

Step 3: Solvothermal Assembly
  • Action: Transfer the homogeneous mixture to a 50 mL Teflon-lined stainless-steel autoclave. Heat at 120 °C for 48 hours, followed by a controlled cooling rate of 5 °C/hour to room temperature.

  • Causality: The elevated temperature provides the activation energy necessary for the reversible breaking and forming of Zr-O bonds, driving the system toward its most thermodynamically stable crystalline phase[4].

Step 4: Isolation and Self-Validating Wash Cycle
  • Action: Isolate the microcrystalline powder via centrifugation (8000 rpm, 10 min). Wash the pellet three times with fresh DMF, followed by three washes with absolute ethanol to exchange the high-boiling DMF.

  • Self-Validation: Analyze the final ethanol wash supernatant using UV-Vis or FTIR spectroscopy. The absence of the free carboxylic acid C=O stretch (typically around 1680 cm⁻¹) or the ligand's UV absorption peak confirms that all unreacted precursors have been successfully purged from the MOF pores.

Step 5: Thermal Activation and Verification
  • Action: Dry the solvent-exchanged MOF in a vacuum oven at 120 °C for 12 hours.

  • Self-Validation: Perform Thermogravimetric Analysis (TGA) on a 5 mg aliquot. A flat baseline with no mass loss before 300 °C validates that the pores are completely evacuated and ready for API loading.

Quantitative Data Summaries

The functionalization of the biphenyl backbone directly impacts the physical metrics and drug-loading capabilities of the resulting MOFs. The table below summarizes these comparative metrics based on recent empirical data.

MOF VariantLinker ModificationSurface Area (BET)Target APIPrimary Interaction Mechanism
Standard UiO-67 Unmodified BPDC~2500 m²/g5-Fluorouracil (5-FU)Physisorption / Pore Confinement
Hydroxy-UiO-67 Di-OH-BPDC~1800 m²/gRitonavir (RTV)Hydrogen Bonding / H-donor
Proline-UiO-67 Ortho-Pro-BPDC~1500 m²/gSmall MoleculesLinker-Cluster Cooperativity
Ce-UiO-67 (Mixed) BPDC + BPyDC~2100 m²/gMetal-binding APIsN-donor coordination

Applications in Pharmaceutical Drug Delivery

Antiviral Delivery Systems

The robust chemical stability of UiO-67 in aqueous environments makes it an exceptional candidate for managing complex APIs.4 that UiO-67 can act as an advanced adsorbent and delivery vehicle for antiviral drugs such as Ritonavir (RTV) and Lopinavir (LPV)[4]. The functionalization of the BPDC ligand with hydroxyl groups enhances the hydrogen-bonding affinity between the framework and the hydrogen-acceptor sites on the antiviral molecules, dramatically increasing loading efficiency.

Oncology and Controlled Release

In oncology, the premature release of highly toxic chemotherapeutics causes severe systemic side effects.5[5]. The extended length of the biphenyl dicarboxylate linker (compared to the shorter terephthalate linker in UiO-66) provides a larger internal cavity, accommodating higher payloads of 5-FU. Furthermore, strategically placed functional groups on the BPDC backbone create a tortuous diffusion path, enabling a sustained, zero-order release profile within the acidic tumor microenvironment.

System Architecture / Workflow Diagram

The following diagram maps the logical progression from ligand design to therapeutic application, highlighting the critical integration of reticular chemistry with pharmacology.

G N1 Functionalized BPDC (Ligand Design) N3 Solvothermal Synthesis (Modulator + Heat) N1->N3 Coordination N2 Metal Cluster SBU (e.g., Zr6O4(OH)4) N2->N3 Assembly N4 Functionalized MOF (e.g., UiO-67-NH2) N3->N4 Crystallization N5 API Loading Phase (e.g., 5-FU, Ritonavir) N4->N5 Pore Diffusion N6 Targeted Drug Delivery & Controlled Release N5->N6 Therapeutic Action

Workflow of functionalized BPDC MOF synthesis and API delivery.

References

  • Title: Linker-Cluster Cooperativity in Confinement of Proline-Functionalized Zr-Based Metal-Organic Frameworks and its Effect on the Organocatalytic Aldol Reaction Source: ChemRxiv URL: [Link]

  • Title: Impact of catalyst functionalization, framework defects, and guest loading on nitrobenzene diffusivity in Zr-based metal-organic framework UiO-67 investigated by molecular dynamics and PFG-NMR Source: ChemRxiv URL: [Link]

  • Title: Synthesis of a mixed-linker Ce-UiO-67 metal–organic framework Source: RSC Publishing URL: [Link]

  • Title: UiO-67 Metal–Organic Framework as Advanced Adsorbent for Antiviral Drugs from Water Environment Source: MDPI URL: [Link]

  • Title: Uio-67-5-Fu as A Drug Delivery Platform for 5-Fu Source: ResearchGate URL: [Link]

  • Title: Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties Source: NIH / ACS Publications URL: [Link]

Sources

A Technical Guide to Amino-Functionalized BPDC Derivatives for Enhanced CO2 Capture

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Advanced Carbon Capture Materials

The escalating concentration of atmospheric carbon dioxide (CO2), primarily from the combustion of fossil fuels, presents a critical environmental challenge, necessitating the development of efficient carbon capture and sequestration (CCS) technologies.[1][2] Among the various strategies, adsorption using solid sorbents is a promising avenue due to its potential for lower energy penalties compared to traditional aqueous amine scrubbing.[3][4][5]

Metal-Organic Frameworks (MOFs) have emerged as a leading class of solid adsorbents.[6] These materials, constructed from metal nodes and organic linkers, possess exceptionally high surface areas, tunable pore sizes, and chemically versatile structures.[7] The organic linker, in particular, plays a pivotal role in determining the MOF's properties and its affinity for specific guest molecules like CO2.

Biphenyl-4,4'-dicarboxylic acid (BPDC) is a common and robust linker used in the synthesis of well-known MOFs, such as UiO-67. However, to enhance the CO2 capture performance, especially at low concentrations typical of post-combustion flue gas, the chemical modification of these linkers is essential. This guide focuses on a particularly effective strategy: the incorporation of amino (-NH2) groups onto the BPDC linker. These basic functional groups can significantly increase the affinity for the acidic CO2 molecule, shifting the capture mechanism from weaker physisorption to stronger chemisorption.[8][9][10] This results in higher uptake capacities and improved selectivity over other flue gas components like nitrogen (N2).[7]

This technical guide provides researchers and scientists with an in-depth overview of the synthesis, characterization, and performance evaluation of amino-functionalized BPDC-derived MOFs for CO2 capture. It details the causality behind experimental choices, provides validated protocols, and presents a framework for assessing material performance.

The Strategic Advantage of Amino-Functionalization

The introduction of amine functionalities into the porous structure of a MOF is a widely recognized strategy to boost CO2 capture efficiency.[4][7] The rationale behind this approach is rooted in fundamental acid-base chemistry.

  • Enhanced CO2 Affinity: The nitrogen atom in an amino group possesses a lone pair of electrons, rendering it a Lewis base. This basic site has a strong affinity for the Lewis acidic carbon atom in CO2. This interaction leads to the formation of carbamate, carbamic acid, or bicarbonate species within the MOF pores, which is a much stronger interaction than the van der Waals forces that govern physisorption.[8][9][10][11][12]

  • Improved Selectivity: The specific chemical interaction between amines and CO2 significantly enhances the material's selectivity for CO2 over other non-acidic gases like N2, which is the major component of flue gas.[13]

  • Mechanism of Interaction: Under dry conditions, the primary interaction involves the formation of carbamic acid or ammonium carbamate species.[8][10][11] The presence of water, often found in industrial flue gas, can alter this mechanism, sometimes leading to the formation of bicarbonate, which can influence the overall capture process and regeneration energy.[8][11][12][14]

The choice to functionalize the BPDC linker itself, rather than using other post-synthetic modification methods, ensures a uniform distribution of active sites throughout the entire MOF crystal, maximizing the potential for CO2 interaction.[6]

Synthesis Pathway: From Linker to Functional MOF

The successful creation of an amino-functionalized BPDC MOF is a multi-step process that begins with the synthesis of the modified organic linker. This is followed by the solvothermal synthesis of the MOF itself.

Synthesis_Workflow cluster_0 Part 1: Linker Synthesis cluster_1 Part 2: MOF Synthesis (Solvothermal) Start Starting Material (e.g., Dimethyl 2-nitro-[1,1'-biphenyl]-4,4'-dicarboxylate) Reduction Catalytic Reduction (e.g., H2, Pd/C) Start->Reduction Step 1 Hydrolysis Base Hydrolysis (e.g., NaOH, H2O/EtOH) Reduction->Hydrolysis Step 2 Acidification Acidification (e.g., HCl) Hydrolysis->Acidification Step 3 FinalLinker Final Product: 2-amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid (NH2-BPDC) Acidification->FinalLinker Mix Mix Components: - NH2-BPDC Linker - Metal Salt (e.g., ZrCl4) - Solvent (e.g., DMF) FinalLinker->Mix Linker Used Heating Autoclave Heating (e.g., 120-150 °C, 24-72h) Mix->Heating Step 4 Purification Washing & Solvent Exchange (e.g., DMF, Ethanol) Heating->Purification Step 5 Activation Heating under Vacuum (Removes guest molecules) Purification->Activation Step 6 FinalMOF Final Product: Amino-Functionalized MOF (e.g., UiO-67-NH2) Activation->FinalMOF

Caption: Overall workflow from linker synthesis to the final activated MOF.

Experimental Protocol 1: Synthesis of 2-amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid (NH2-BPDC)

This protocol describes a common route involving the reduction of a nitro-substituted precursor.

A. Causality and Choices:

  • Starting Material: Dimethyl 2-nitro-[1,1'-biphenyl]-4,4'-dicarboxylate is often used because the ester groups protect the carboxylic acids during the reduction step, preventing unwanted side reactions.

  • Reduction: Catalytic hydrogenation with Palladium on Carbon (Pd/C) is a clean and efficient method for reducing the nitro group to an amine without affecting the aromatic rings or ester groups.

  • Hydrolysis: Sodium hydroxide (NaOH) is used to hydrolyze the methyl ester groups back to carboxylic acids.

  • Acidification: Hydrochloric acid (HCl) is used to protonate the carboxylate salts, causing the final dicarboxylic acid product to precipitate out of the aqueous solution.

B. Step-by-Step Methodology:

  • Reduction of Nitro Group:

    • Dissolve dimethyl 2-nitro-[1,1'-biphenyl]-4,4'-dicarboxylate in a suitable solvent (e.g., methanol or ethyl acetate) in a high-pressure hydrogenation vessel.

    • Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 5-10 mol%).

    • Pressurize the vessel with hydrogen gas (H2) to 50-100 psi.

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Once complete, carefully vent the H2 pressure and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Evaporate the solvent under reduced pressure to yield the crude amino-ester product.

  • Hydrolysis of Esters:

    • Dissolve the crude amino-ester in a mixture of ethanol and water.

    • Add an excess of sodium hydroxide (NaOH) (approx. 3-4 equivalents).

    • Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.

  • Acidification and Isolation:

    • Cool the remaining aqueous solution in an ice bath.

    • Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is approximately 2-3.

    • A precipitate of the final product, 2-amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid, will form.

    • Collect the solid by vacuum filtration, wash thoroughly with deionized water to remove salts, and dry in a vacuum oven at 60-80 °C.

Experimental Protocol 2: Solvothermal Synthesis of UiO-67-NH2

This protocol describes the synthesis of an amino-functionalized MOF with the UiO-67 topology using the NH2-BPDC linker.[15][16]

A. Causality and Choices:

  • Solvent: N,N-Dimethylformamide (DMF) is a common solvent for solvothermal MOF synthesis due to its high boiling point, which allows for the high reaction temperatures needed for crystallization, and its ability to dissolve both the organic linker and the metal salt.[17]

  • Metal Source: Zirconium(IV) chloride (ZrCl4) is the standard metal source for the UiO (University of Oslo) family of MOFs, forming robust Zr6-oxo clusters as the metal nodes.

  • Temperature and Time: The specific temperature (e.g., 120 °C) and time are crucial for controlling the nucleation and growth of the MOF crystals, determining their size and quality.

  • Activation: This is a critical step. Heating the purified MOF under vacuum removes any residual solvent or unreacted linker trapped within the pores.[18] This "activates" the material, making the internal surface area accessible for gas adsorption.

B. Step-by-Step Methodology:

  • Reaction Setup:

    • In a glass vial, dissolve ZrCl4 (e.g., 0.125 mmol) and the synthesized NH2-BPDC linker (e.g., 0.125 mmol) in 15 mL of DMF.

    • Sonicate the mixture for 10-15 minutes to ensure complete dissolution and homogeneity.

  • Solvothermal Reaction:

    • Seal the vial and place it in a preheated oven at 120 °C for 24 hours.[17]

    • During this time, a white or pale-yellow microcrystalline powder will form.

    • Remove the vial from the oven and allow it to cool to room temperature.

  • Purification:

    • Separate the solid product from the mother liquor by centrifugation.

    • Wash the product by re-dispersing it in fresh DMF and centrifuging again. Repeat this wash step three times to remove unreacted starting materials.

    • To exchange the high-boiling DMF solvent, wash the product three times with a lower-boiling solvent like ethanol.

  • Activation:

    • Place the purified powder in a vacuum oven or a Schlenk line.

    • Heat the sample under a dynamic vacuum at a temperature of 150-200 °C for 12-24 hours.

    • The resulting activated powder is the final, porous amino-functionalized MOF, ready for characterization and gas adsorption testing.

Comprehensive Material Characterization

To validate the synthesis and understand the properties of the new material, a suite of characterization techniques is essential.[1]

Characterization TechniquePurposeExpected Outcome for UiO-67-NH2
Powder X-Ray Diffraction (PXRD) To confirm the crystalline structure and phase purity of the MOF.The diffraction pattern should match the known pattern for the UiO-67 topology, confirming successful synthesis without amorphous byproducts.[15]
N2 Sorption (BET Analysis) To determine the specific surface area, pore volume, and pore size distribution.High specific surface area (typically >1000 m²/g) and significant microporosity, confirming the material's porous nature.[9][19]
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF.A weight loss step corresponding to the removal of guest molecules, followed by a plateau indicating the stable framework, and finally decomposition at high temperatures (>350-400 °C).[15]
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the presence of the amino functional groups and the coordination of the carboxylate groups to the metal center.Characteristic N-H stretching peaks (around 3300-3500 cm⁻¹) from the amino group and shifts in the C=O stretching peaks of the carboxylate group upon coordination to zirconium.[15]
Solid-State NMR Spectroscopy To provide detailed information about the local chemical environment of atoms (e.g., ¹³C, ¹⁵N) and to study the nature of adsorbed CO2 species.Can be used to definitively identify the formation of carbamate or carbamic acid species upon CO2 exposure.[14][20][21]

Evaluating CO2 Capture Performance

The ultimate test of the material is its performance in capturing CO2. Key performance indicators (KPIs) include adsorption capacity, selectivity, and kinetics.[1]

Caption: Chemisorption of CO2 on an amino-functionalized linker.

Experimental Protocol 3: Measurement of CO2 Adsorption Isotherm

This protocol describes how to measure the equilibrium CO2 uptake at a constant temperature using a volumetric sorption analyzer.

A. Causality and Choices:

  • Degassing: A pre-measurement degassing step (activation) is critical to ensure the pores are clean and accessible, providing an accurate measurement of the material's intrinsic capacity.

  • Isothermal Condition: Keeping the temperature constant is vital because adsorption is an exothermic process; temperature fluctuations would affect the equilibrium uptake at a given pressure.

  • Equilibrium: It is crucial to allow the system to reach equilibrium at each pressure point to ensure the measured uptake value is stable and represents the true capacity.

B. Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 50-100 mg of the activated MOF material into a sample tube.

    • Attach the sample tube to the degassing port of the sorption analyzer.

    • Degas the sample again in situ under high vacuum (e.g., at 150 °C for 4-6 hours) to remove any atmospheric contaminants adsorbed during transfer.

  • Isotherm Measurement:

    • Move the sample tube to the analysis port, which is immersed in a temperature-controlled bath (e.g., 25 °C / 298 K).

    • Perform a free-space measurement using helium gas to accurately determine the "dead volume" of the sample tube.

    • Evacuate the helium and begin the analysis by dosing known, incremental amounts of CO2 gas into the sample tube.

    • After each dose, allow the pressure to equilibrate. The instrument calculates the amount of gas adsorbed by the sample based on the pressure drop.

    • Continue this process over a desired pressure range (e.g., 0 to 1 bar).

  • Data Analysis:

    • The instrument software will generate an isotherm, plotting the amount of CO2 adsorbed (typically in mmol/g or cm³/g) versus the equilibrium pressure (in bar or kPa).

    • This data directly provides the CO2 uptake capacity at various pressures.

Performance Data and Analysis

The effectiveness of amino-functionalization is best demonstrated by comparing the CO2 capture properties of the functionalized MOF (e.g., UiO-67-NH2) with its non-functionalized parent (UiO-67).

Performance MetricUiO-67 (Parent MOF)UiO-67-NH2 (Functionalized)Rationale for Improvement
CO2 Uptake at 1 bar, 298 K LowerHigherThe amino groups provide strong binding sites, leading to increased chemisorption and higher overall capacity.[6][7]
CO2 Uptake at 0.15 bar, 298 K Significantly LowerSignificantly HigherThis is a key metric for post-combustion capture. The strong amine-CO2 interaction is particularly effective at capturing CO2 at low partial pressures.[8][10]
Isosteric Heat of Adsorption (Qst) Lower (e.g., 20-25 kJ/mol)Higher (e.g., >40 kJ/mol)Qst is a measure of the adsorbent-adsorbate interaction strength. The higher value for the -NH2 variant confirms stronger, chemisorptive binding.[17]
Ideal Adsorbed Solution Theory (IAST) Selectivity (CO2/N2, 15:85) ModerateHighThe preferential binding of CO2 to the amino groups dramatically increases its uptake relative to N2, resulting in much higher selectivity.

Conclusion and Future Outlook

The functionalization of BPDC linkers with amino groups is a proven and highly effective strategy for enhancing the CO2 capture performance of the resulting MOFs. The introduction of these basic sites increases both the capacity and selectivity for CO2 through stronger chemisorptive interactions. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to develop and reliably evaluate these advanced materials.

Future research will likely focus on several key areas:

  • Advanced Functionalization: Exploring linkers with multiple or different types of amino groups (e.g., diamines, secondary amines) to tune the binding strength and cooperative effects.[3]

  • Stability in Humid Conditions: A critical challenge for real-world applications is maintaining performance in the presence of water vapor, which is always present in flue gas.[22]

  • Regeneration Efficiency: While strong binding is good for capture, the energy required to release the CO2 for sequestration (regeneration) must be minimized.[4][23] Materials that can be regenerated using mild temperature or vacuum swings are highly desirable.[5][12]

  • Process Scale-Up: Moving from laboratory-scale synthesis to cost-effective, large-scale production remains a significant engineering hurdle.

By systematically applying the principles and methodologies described herein, the scientific community can continue to advance the development of amino-functionalized MOFs, bringing this promising technology closer to practical, industrial-scale carbon capture.

References

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  • Wang, J., et al. (2023). Tailoring Amine-Functionalized Ti-MOFs via a Mixed Ligands Strategy for High-Efficiency CO2 Capture. National Center for Biotechnology Information. [Link]

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An In-depth Technical Guide to the Synthesis of Extended Amino-Functionalized MOF Linkers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of extended amino-functionalized linkers for Metal-Organic Frameworks (MOFs). We will move beyond simple procedural lists to explore the underlying chemical principles, strategic decisions, and practical challenges inherent in designing and creating these critical molecular components. The ability to precisely install amino functionalities onto extended linker backbones is paramount for applications ranging from targeted drug delivery and controlled release to advanced catalysis and molecular sensing.

The Strategic Importance of Amino-Functionalized Linkers

The allure of MOFs in biomedical applications lies in their unparalleled tunability.[1] Their high porosity and surface area make them exceptional candidates for drug encapsulation, but it is the chemical functionality of the organic linkers that unlocks their true potential.[1][2] Amino groups (-NH2) are particularly valuable for several reasons:

  • Biocompatibility and Interaction: Amino acids and other biological molecules can be used to construct "bioMOFs," enhancing biocompatibility.[1][3] The amino group itself can form hydrogen bonds with drug molecules, increasing loading capacity and modulating release kinetics.[4] For instance, the amino-functionalized IRMOF-3 demonstrates a significantly higher drug load capacity for curcumin compared to its non-functionalized counterpart, IRMOF-1.[4]

  • pH-Responsive Behavior: The basicity of the amino group allows for the design of MOFs that respond to pH gradients, a critical feature for targeted drug release in acidic tumor microenvironments or specific intracellular compartments.[5]

  • Versatile Chemical Handle: The primary amine is a powerful nucleophile and a convenient anchor point for further chemical elaboration through post-synthetic modification (PSM), enabling the attachment of targeting ligands, imaging agents, or other functional moieties.[6][7]

Extending the linker backbone, for example by moving from terephthalic acid (BDC) to biphenyldicarboxylic acid (BPDC), allows for the creation of isoreticular MOFs with larger pores, accommodating bigger therapeutic payloads like proteins and peptides.[8][9] This guide focuses on the synthetic strategies to achieve both linker extension and amino-functionalization.

Core Synthetic Strategies: A Comparative Analysis

There are two primary pathways to arrive at an amino-functionalized MOF with an extended linker: the de novo synthesis of the complete linker before MOF assembly, and the post-synthetic modification (PSM) of a simpler, pre-formed amino-MOF.[6] The choice between these routes is a critical experimental decision driven by factors of chemical accessibility, desired functional group tolerance, and scalability.

G cluster_start cluster_denovo De Novo Synthesis Pathway cluster_psm Post-Synthetic Modification (PSM) Pathway start Target: Amino-Functionalized MOF with Extended Linker dn_1 Synthesize Extended Nitro-Precursor start->dn_1 Direct synthesis of final linker psm_1 Synthesize Simple Amino-Linker (e.g., NH2-BDC) start->psm_1 Use MOF as a scaffold dn_2 Reduce Nitro Group to Amine dn_1->dn_2 dn_3 Purify Extended Amino-Linker dn_2->dn_3 dn_4 Solvothermal MOF Assembly dn_3->dn_4 end_node Final Functionalized MOF dn_4->end_node psm_2 Assemble Parent MOF (e.g., UiO-66-NH2) psm_1->psm_2 psm_3 Covalently Attach Extending Moiety to -NH2 psm_2->psm_3 psm_4 Wash and Activate Final MOF psm_3->psm_4 psm_4->end_node

Figure 1: Core strategies for synthesizing extended amino-functionalized MOFs.
De Novo Linker Synthesis

This "bottom-up" approach involves the complete, multi-step synthesis of the final extended, amino-functionalized dicarboxylate linker in solution, followed by its assembly with metal nodes to form the MOF.[6]

Causality and Rationale: This method provides unambiguous characterization of the organic linker before the complexities of MOF formation. It is the preferred route when the desired linker is synthetically accessible and when precise, uniform functionalization of every linker in the final framework is required. A common and robust strategy involves the synthesis of a nitro-substituted precursor, followed by reduction to the amine.[10] The nitro group is an excellent electron-withdrawing group that facilitates certain aromatic substitution reactions and is readily converted to the desired amine.

Post-Synthetic Modification (PSM)

PSM is a powerful technique where a pre-assembled MOF containing reactive functional groups (like -NH2) is treated with reagents to form new covalent bonds.[11] In this context, a MOF built from a simple linker like 2-aminoterephthalic acid (e.g., UiO-66-NH2, IRMOF-3) serves as a crystalline scaffold.[6][12]

Causality and Rationale: This approach is invaluable when the desired extended functionality contains chemical groups that would not survive the solvothermal conditions of MOF synthesis.[13] It also allows for the creation of a family of materials from a single parent MOF, which is highly efficient for screening different functionalities. The key challenge lies in achieving high conversion rates without compromising the MOF's crystallinity and porosity.[12]

FeatureDe Novo SynthesisPost-Synthetic Modification (PSM)
Concept Build the final linker first, then assemble the MOF.Build a simple functional MOF, then modify the linkers within the framework.
Advantages - Unambiguous linker characterization.- Ensures 100% linker functionalization.- Predictable bulk properties.- Tolerates sensitive functional groups.- Allows for combinatorial screening from one parent MOF.- Can create functionalities not achievable under solvothermal conditions.[11]
Disadvantages - Multi-step solution-phase synthesis can be low-yielding.- Target linker may have poor solubility.- Not suitable for functionalities that are incompatible with MOF synthesis conditions.- Incomplete conversion can lead to heterogeneous material.- Potential for pore blocking by reagents or byproducts.- Risk of crystallinity loss during modification.[12]
Best For Applications requiring a perfectly uniform, well-defined framework where the final linker is stable and synthetically accessible.Rapid derivatization, installing delicate functional groups, and creating libraries of materials for high-throughput screening.

Validated Experimental Protocols

The following protocols are presented as self-validating systems, with integrated characterization steps to confirm success at each stage.

Protocol 1: De Novo Synthesis of 2-Aminoterephthalic Acid

This protocol details a common and reliable method for synthesizing the foundational amino-linker, 2-aminoterephthalic acid (NH2-BDC), via the reduction of 2-nitroterephthalic acid. This method is adapted from established procedures in organic synthesis.[10][14]

Figure 2: De novo synthesis of 2-aminoterephthalic acid via catalytic reduction.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine 2-nitroterephthalic acid (1.0 mmol), 10% Palladium on Carbon (Pd/C, 2-5 mol%), and ammonium formate (3.0-5.0 mmol).[14]

    • Expert Insight: Ammonium formate serves as a convenient and safe in-situ source of hydrogen gas via catalytic decomposition. This avoids the need for a high-pressure hydrogenation setup.

  • Solvent Addition: Add anhydrous methanol as the solvent. The amount should be sufficient to create a slurry that can be stirred effectively.

  • Reaction Execution: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC), typically eluting with a polar solvent system like dichloromethane:methanol (e.g., 20:1). The reaction is generally complete within 2-4 hours.

  • Work-up and Purification:

    • Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional methanol to ensure complete recovery of the product.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified further by recrystallization from a suitable solvent (e.g., water or ethanol/water mixture) if necessary.[14]

  • Validation: Confirm the identity and purity of the final product, 2-aminoterephthalic acid [CAS: 10312-55-7], using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[15]

Protocol 2: Post-Synthetic Modification of UiO-66-NH₂

This protocol describes a representative PSM procedure where a pre-synthesized UiO-66-NH₂ MOF is functionalized via an amide coupling reaction. This is a versatile method for attaching carboxylic acid-containing molecules to the linker.

Step-by-Step Methodology:

  • MOF Activation: Place as-synthesized UiO-66-NH₂ powder in a flask and activate it by heating under vacuum to remove solvent molecules from the pores. A typical condition is 120-150 °C overnight.

    • Expert Insight: Proper activation is critical. Trapped solvent molecules can hinder reagent access to the amino groups, leading to low modification yields.

  • Reaction Setup: Suspend the activated UiO-66-NH₂ (100 mg) in a suitable anhydrous solvent (e.g., DMF or CH₃CN). Add the carboxylic acid to be coupled (3-5 equivalents relative to amino groups) and a peptide coupling agent like HBTU or EDC (3-5 equivalents). Add a non-nucleophilic base like DIPEA (4-6 equivalents) to the suspension.

  • Reaction Execution: Stir the suspension at room temperature or with gentle heating (e.g., 40-60 °C) for 24-48 hours. The reaction must be performed under an inert atmosphere (e.g., N₂ or Ar) to prevent side reactions with atmospheric moisture.

  • Work-up and Purification:

    • Collect the modified MOF powder by centrifugation.

    • Thoroughly wash the powder to remove unreacted reagents and byproducts. This is a crucial step and typically involves sequential washing with the reaction solvent (e.g., DMF), followed by a lower-boiling-point solvent like acetone or methanol, and finally dichloromethane. Each wash should involve sonication and centrifugation.

    • Perform a final solvent exchange with a volatile solvent like acetone before drying.

  • Validation: Dry the purified, modified MOF under vacuum. Successful modification is confirmed by a combination of techniques (see Section 4). FT-IR spectroscopy should show the appearance of a new amide C=O stretch. A decrease in the BET surface area measured by N₂ sorption isotherm is also indicative of successful grafting within the pores.[12]

A Self-Validating Characterization Workflow

Confirming the successful synthesis of the target material is non-negotiable. A multi-technique approach is required to validate both the chemical transformation and the preservation of the framework's structural integrity.

Figure 3: Logical workflow for characterization of linkers and MOFs.
TechniquePurposeExpected Outcome for Successful Synthesis
¹H & ¹³C NMR Confirms the chemical structure and purity of the de novo synthesized linker.Correct chemical shifts, integration values, and coupling patterns. Absence of impurity peaks.
Mass Spectrometry Determines the exact mass of the de novo synthesized linker.Observed m/z value matches the calculated molecular weight.
Powder X-Ray Diffraction (PXRD) Verifies the crystallinity and phase purity of the MOF before and after PSM.[8][16]The PXRD pattern of the synthesized/modified MOF should match the simulated or parent pattern, indicating retention of the crystal structure.
N₂ Sorption (BET Analysis) Measures the specific surface area and porosity of the MOF.[16]For PSM, a decrease in surface area is expected as the attached groups occupy pore volume.[12] For de novo synthesis, the value should be high and consistent with the expected structure.
FT-IR Spectroscopy Identifies functional groups present in the linker and MOF.[8]Confirms the presence of the -NH₂ group and, for PSM, the appearance of new characteristic peaks (e.g., amide C=O stretch).
Thermogravimetric Analysis (TGA) Evaluates the thermal stability of the MOF and can provide information on its composition.Shows the temperature at which the framework decomposes. Changes in the TGA curve after PSM can indicate successful functionalization.

Field-Proven Insights: Challenges and Optimization

  • Linker Solubility: Extended, rigid linkers often exhibit poor solubility in common organic solvents, complicating purification and MOF synthesis.

    • Optimization: Employing solvent mixtures, using high-boiling point polar aprotic solvents like DMF or NMP, or temporarily protecting the carboxylic acid groups as esters can mitigate this issue.

  • Maintaining Crystallinity during PSM: The chemical conditions of post-synthetic modification can sometimes damage the MOF structure.

    • Optimization: Use milder reaction conditions (lower temperature, less harsh reagents). Carefully screen solvents to find one that swells the pores for reagent access but does not dissolve or degrade the framework. Performing small-scale trial reactions and checking the PXRD pattern is essential.

  • Incomplete Reactions in PSM: Achieving 100% conversion in a heterogeneous PSM reaction is challenging.

    • Optimization: Use a significant excess of reagents to drive the reaction to completion. Ensure efficient stirring and consider solvents that improve reagent solubility and MOF compatibility. Characterization techniques like digested ¹H NMR or X-ray Photoelectron Spectroscopy (XPS) can help quantify the degree of functionalization.[12]

By understanding the fundamental principles behind each synthetic strategy and employing a robust, self-validating characterization workflow, researchers can confidently and efficiently develop novel amino-functionalized MOFs tailored for the next generation of advanced drug delivery systems.

References

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Navigating the Unseen Threat: A Technical Guide to the Toxicity and Safe Handling of Benzidine-3,3'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Precautionary Approach to an Uncharacterized Hazard

Benzidine-3,3'-dicarboxylic acid is an organic compound featuring two carboxylic acid groups on a benzidine backbone.[1] While this compound holds potential as an intermediate in the synthesis of dyes, pigments, and other materials, a significant data gap exists regarding its specific toxicological profile.[1] However, its structural relationship to benzidine, a well-established Group 1 human carcinogen as classified by the International Agency for Research on Cancer (IARC), necessitates a highly precautionary approach to its handling.[2] This guide will provide an in-depth overview of the presumed toxicity of benzidine-3,3'-dicarboxylic acid, drawing upon the extensive knowledge of benzidine and its derivatives, and will outline rigorous safety protocols for its handling in a laboratory setting. The principle of "as low as reasonably achievable" (ALARA) for exposure should be the guiding tenet for all work involving this compound.

Presumed Toxicological Profile: A Shadow of Benzidine

Given the absence of specific toxicological data for benzidine-3,3'-dicarboxylic acid, its hazard profile is inferred from its parent compound, benzidine, and structurally similar derivatives.

Carcinogenicity: Benzidine is a known human bladder carcinogen, with numerous epidemiological studies demonstrating a significantly increased risk of bladder cancer in occupationally exposed workers.[2][3][4][5][6][7] Animal studies have further shown that benzidine and its derivatives can induce tumors at multiple sites, including the liver, mammary glands, and colon.[3][4][5][8] Therefore, it is prudent to assume that benzidine-3,3'-dicarboxylic acid is also a potential human carcinogen.

Mutagenicity: Benzidine and its derivatives are genotoxic, meaning they can damage DNA and cause mutations.[6][9][10] This mutagenic activity is a key component of their carcinogenic mechanism. It is highly likely that benzidine-3,3'-dicarboxylic acid shares this mutagenic potential.

Acute and Chronic Toxicity: Acute exposure to benzidine can cause symptoms such as cyanosis, headache, mental confusion, nausea, and vertigo.[3] Dermal exposure may lead to skin rashes and irritation.[3] Chronic exposure, beyond its carcinogenic effects, has been associated with bladder injury and, in animal studies, adverse effects on the blood, liver, kidneys, and central nervous system.[3]

The following table summarizes the GHS hazard classifications for benzidine and a related derivative, 3,3'-Diaminobenzidine, which should be considered as a conservative proxy for benzidine-3,3'-dicarboxylic acid.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed[11]
CarcinogenicityCategory 1A/1BH350: May cause cancer[10][11]
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects[9][10]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[9]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[9]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[9]
Hazardous to the Aquatic Environment (Long-term)Category 1H410: Very toxic to aquatic life with long lasting effects[11]

The Molecular Insult: Mechanism of Carcinogenicity

The carcinogenicity of benzidine is not direct but requires metabolic activation to reactive intermediates that can bind to DNA, forming adducts.[2] This process is central to its cancer-causing properties.

The primary pathway involves a multi-step enzymatic process:

  • N-Acetylation: The initial step can be the acetylation of the amine groups by N-acetyltransferases (NATs). An individual's genetic makeup determines whether they are "fast" or "slow" acetylators, with slow acetylators having a higher risk of benzidine-induced bladder cancer.[2]

  • N-Oxidation and Hydroxylation: The unacetylated or mono-acetylated benzidine undergoes N-oxidation by cytochrome P450 enzymes in the liver to form N-hydroxy-arylamines.

  • Formation of Reactive Intermediates: These intermediates are transported to the bladder, where under acidic conditions, they can form highly reactive nitrenium ions.

  • DNA Adduct Formation: The electrophilic nitrenium ions readily attack nucleophilic sites on DNA, primarily the C8 position of guanine, forming bulky DNA adducts such as N-(deoxyguanosin-8-yl)-benzidine.[2]

  • Mutagenesis and Tumorigenesis: These DNA adducts distort the DNA helix, leading to errors during DNA replication and repair. If not repaired, these errors can result in mutations in critical genes, such as tumor suppressor genes (e.g., p53) and oncogenes (e.g., Ras), ultimately leading to uncontrolled cell growth and cancer.[2]

G cluster_0 In the Liver cluster_1 In the Bladder Benzidine Benzidine N-acetylated Benzidine N-acetylated Benzidine Benzidine->N-acetylated Benzidine NAT N-hydroxy-arylamine N-hydroxy-arylamine Benzidine->N-hydroxy-arylamine CYP450 Nitrenium Ion Nitrenium Ion N-hydroxy-arylamine->Nitrenium Ion Acidic pH DNA Adducts DNA Adducts Nitrenium Ion->DNA Adducts Mutations Mutations DNA Adducts->Mutations Cancer Cancer Mutations->Cancer

Caption: Metabolic activation of benzidine leading to carcinogenesis.

A Fortress of Safety: Risk Assessment and Exposure Control

Due to the presumed high hazard of benzidine-3,3'-dicarboxylic acid, a stringent risk assessment must be conducted before any work commences. The primary goal is to minimize all potential routes of exposure: inhalation, dermal contact, and ingestion.

Engineering Controls:

  • Chemical Fume Hood: All handling of benzidine-3,3'-dicarboxylic acid, including weighing, preparing solutions, and conducting reactions, must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[12][13][14]

  • Glove Box: For procedures with a higher risk of aerosolization, a glove box provides an additional layer of containment.[12][14]

  • Ventilation: Ensure adequate general laboratory ventilation.

Administrative Controls:

  • Designated Area: A specific area of the laboratory should be designated for work with benzidine-3,3'-dicarboxylic acid. This area should be clearly marked with warning signs.[14][15]

  • Standard Operating Procedures (SOPs): Detailed SOPs for all procedures involving this compound must be written and approved. All personnel must be trained on these SOPs before beginning work.

  • Minimization: Use the smallest quantity of the compound necessary for the experiment.[12]

Personal Protective Equipment (PPE):

  • Gloves: Double gloving with compatible chemical-resistant gloves (e.g., nitrile) is mandatory.[13][16] Gloves must be changed immediately if contaminated and disposed of as hazardous waste.

  • Eye Protection: Chemical splash goggles and a face shield are required.[10]

  • Lab Coat: A dedicated, fully-fastened lab coat or disposable jumpsuit must be worn.[15][16] This protective clothing should not be worn outside the designated work area.

  • Respiratory Protection: If there is a potential for exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter may be necessary, and a respiratory protection program must be in place.[8][15]

Procedural Discipline: Safe Handling and Storage

Adherence to strict protocols is paramount when working with benzidine-3,3'-dicarboxylic acid.

Step-by-Step Handling Protocol:

  • Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly.

  • Weighing: Weigh the solid compound within the fume hood. Use a disposable weighing boat or decontaminate the balance after use.

  • Solution Preparation: Add the solvent to the solid in a closed container within the fume hood. Avoid generating dust.

  • Reaction Setup: Perform all reactions in a closed system or within the fume hood.

  • Post-Procedure: Decontaminate all surfaces and equipment after use.

  • Waste Disposal: Dispose of all contaminated materials, including gloves, weighing boats, and pipette tips, in a designated, sealed hazardous waste container.

G Start Start Don PPE Don PPE Start->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Weigh Compound Weigh Compound Work in Fume Hood->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Area Decontaminate Area Conduct Experiment->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE End End Doff PPE->End

Caption: Safe handling workflow for benzidine-3,3'-dicarboxylic acid.

Storage:

  • Store benzidine-3,3'-dicarboxylic acid in a well-ventilated, cool, dry, and designated area, away from incompatible materials such as strong oxidizing agents.[9][10]

  • The container should be tightly sealed and clearly labeled with the chemical name and appropriate hazard warnings.

  • Store in a locked cabinet or an area with restricted access.[10][11]

In Case of Emergency: Preparedness and Response

Spill Cleanup:

  • Small Spills (in a fume hood): Absorb with an inert material, and place in a sealed container for disposal. Decontaminate the area.

  • Large Spills or Spills Outside a Fume Hood: Evacuate the area and contact the institution's environmental health and safety (EHS) department immediately. Do not attempt to clean up a large spill without proper training and equipment.[14]

Personnel Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[10][12]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

In all cases of exposure, provide the Safety Data Sheet (SDS) for benzidine or a related derivative to the responding medical personnel.[11]

Final Accountability: Waste Disposal

All waste contaminated with benzidine-3,3'-dicarboxylic acid, including excess reagent, solutions, contaminated labware, and PPE, must be disposed of as hazardous chemical waste in accordance with institutional and regulatory guidelines.[10][11] Containers must be sealed, clearly labeled, and stored in a designated satellite accumulation area until collected by EHS.

Conclusion: A Commitment to Safety

While the specific toxicological properties of benzidine-3,3'-dicarboxylic acid remain to be fully elucidated, its structural similarity to the potent human carcinogen benzidine demands the utmost caution. By implementing the comprehensive safety measures outlined in this guide—from engineering controls and rigorous handling protocols to emergency preparedness—researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment. The responsible and informed handling of potentially hazardous materials is a cornerstone of scientific integrity and a fundamental duty of all laboratory personnel.

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A Comprehensive Technical Guide to 4,4'-diamino-[1,1'-biphenyl]-3,3'-dicarboxylic acid and Its Synonyms

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 4,4'-diamino-[1,1'-biphenyl]-3,3'-dicarboxylic acid, a versatile organic compound with significant applications in materials science and potential utility in pharmaceutical research. This document covers its nomenclature and synonyms, physicochemical properties, synthesis and purification protocols, and analytical characterization. Furthermore, it delves into its emerging role as a linker in the formation of metal-organic frameworks (MOFs) for drug delivery applications and discusses its toxicological profile. This guide is intended to be a comprehensive resource for researchers and professionals working with this compound.

Nomenclature and Identification

4,4'-diamino-[1,1'-biphenyl]-3,3'-dicarboxylic acid is a multifaceted molecule known by a variety of synonyms. A comprehensive understanding of these alternative names is crucial for effective literature searches and chemical sourcing.

Table 1: Synonyms and Identifiers

Identifier Type Identifier
IUPAC Name 4,4'-diamino-[1,1'-biphenyl]-3,3'-dicarboxylic acid[1]
CAS Number 2130-56-5
Molecular Formula C₁₄H₁₂N₂O₄
Molecular Weight 272.26 g/mol
Common Synonyms 3,3'-Dicarboxybenzidine
Benzidine-3,3'-dicarboxylic acid
4,4'-Diaminobiphenyl-3,3'-dicarboxylic acid
5,5'-Bianthranilic acid
3,3'-Benzidinedicarboxylic acid

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4,4'-diamino-[1,1'-biphenyl]-3,3'-dicarboxylic acid is essential for its handling, application, and the design of experimental protocols.

Table 2: Physicochemical Data

Property Value
Appearance White to light yellow crystalline solid
Melting Point >300 °C
Solubility Moderately soluble in water, soluble in organic solvents
InChI Key IIQLVLWFQUUZII-UHFFFAOYSA-N

Synthesis and Purification

General Synthetic Approach

A plausible synthetic pathway involves the reductive coupling of a nitroaromatic precursor followed by the hydrolysis of ester or amide functionalities to yield the final dicarboxylic acid. For instance, a method for synthesizing 4,4'-biphenyldicarboxylic acid involves the reaction of 4-diphenic acid with oxalyl chloride and aluminum trichloride, followed by oxidation.[2] A similar strategy could be adapted for the synthesis of the diamino-substituted analogue, starting from a suitably protected aminonitrobenzoic acid derivative.

G cluster_synthesis General Synthesis Workflow Protected Aminonitrobenzoic Acid Protected Aminonitrobenzoic Acid Reductive Coupling Reductive Coupling Protected Aminonitrobenzoic Acid->Reductive Coupling e.g., Zn/HCl Diamino Biphenyl Precursor Diamino Biphenyl Precursor Reductive Coupling->Diamino Biphenyl Precursor Hydrolysis/Deprotection Hydrolysis/Deprotection Diamino Biphenyl Precursor->Hydrolysis/Deprotection Acid or Base Crude Product Crude Product Hydrolysis/Deprotection->Crude Product

Purification Protocol: Recrystallization

Purification of the crude product is critical to obtain a high-purity material suitable for downstream applications. Recrystallization is a common and effective method.

Experimental Protocol: General Recrystallization

  • Solvent Selection: A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For biphenyl dicarboxylic acids, a mixture of an organic solvent (e.g., ethanol, methanol) and water can be effective.

  • Dissolution: Dissolve the crude 4,4'-diamino-[1,1'-biphenyl]-3,3'-dicarboxylic acid in a minimal amount of the hot solvent.

  • Decolorization: If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a short period.

  • Hot Filtration: Filter the hot solution to remove insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight. A patent for the purification of 4,4'-biphenyldicarboxylic acid describes precipitating the dialkali salt, which is then redissolved and re-precipitated as the acid.[3]

Analytical Characterization

The identity and purity of synthesized 4,4'-diamino-[1,1'-biphenyl]-3,3'-dicarboxylic acid must be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7-8 ppm) corresponding to the protons on the biphenyl backbone. The protons of the amino groups and carboxylic acid groups will appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the quaternary carbons of the biphenyl ring, the carbons bearing the amino and carboxylic acid groups, and the carbonyl carbons of the carboxylic acid groups (typically in the range of 165-175 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.[4] The spectrum of 4,4'-diamino-[1,1'-biphenyl]-3,3'-dicarboxylic acid would be expected to show characteristic absorption bands.

Table 3: Expected FT-IR Absorption Bands

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **
O-H (Carboxylic Acid)Stretching3300-2500 (broad)
N-H (Amine)Stretching3500-3300
C=O (Carboxylic Acid)Stretching1725-1700
C=C (Aromatic)Stretching1600-1450
C-N (Amine)Stretching1350-1250
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For dicarboxylic acids, derivatization may be employed to enhance ionization and fragmentation in techniques like LC-MS/MS. The expected exact mass of 4,4'-diamino-[1,1'-biphenyl]-3,3'-dicarboxylic acid is 272.0797 g/mol .

Applications in Research and Development

Linker for Metal-Organic Frameworks (MOFs)

A primary application of 4,4'-diamino-[1,1'-biphenyl]-3,3'-dicarboxylic acid is as an organic linker in the synthesis of Metal-Organic Frameworks (MOFs).[5] MOFs are porous crystalline materials with a wide range of potential applications, including gas storage, catalysis, and drug delivery.[6] The bifunctional nature of this molecule, with its two amino and two carboxylic acid groups, allows for the formation of diverse and stable MOF architectures.

G cluster_mof MOF Formation and Drug Delivery Metal Ions Metal Ions Linker 4,4'-diamino-[1,1'-biphenyl]-3,3'-dicarboxylic acid MOF MOF Drug Molecule Drug Molecule

Potential in Drug Delivery

The use of MOFs synthesized from 4,4'-diamino-[1,1'-biphenyl]-3,3'-dicarboxylic acid and its derivatives as drug delivery vehicles is an active area of research.[1] The porous nature of these MOFs allows for the encapsulation of therapeutic agents, and the chemical functionality of the linker can be tailored to control the release of the drug under specific physiological conditions, such as changes in pH.[6] For instance, zinc-based MOFs have been investigated for their ability to carry and release drugs in a pH-responsive manner.[1]

Toxicology and Safety

The safety and handling of 4,4'-diamino-[1,1'-biphenyl]-3,3'-dicarboxylic acid require careful consideration due to the structural alerts present in the molecule, namely the benzidine-like biphenyl diamine core. While specific toxicological data for this exact compound is limited, related aromatic amines are known to have carcinogenic potential. Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Conclusion

4,4'-diamino-[1,1'-biphenyl]-3,3'-dicarboxylic acid is a valuable chemical entity with a growing number of applications, particularly in the field of materials science as a linker for the synthesis of functional MOFs. Its potential use in drug delivery systems highlights the importance of further research into its synthesis, characterization, and biological activity. This guide provides a foundational understanding of this compound, serving as a valuable resource for scientists and researchers in their ongoing work.

References

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  • 1H-NMR spectrum of 4,4′-diamino diphenyl methane (1b). - ResearchGate. (URL: [Link])

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Methodological & Application

Application Note: Solvothermal Synthesis of amino-UiO-67 using H4dabpdc

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of Metal-Organic Frameworks (MOFs) is a critical pathway for tailoring pore environments for advanced applications in catalysis, gas separation, and targeted drug delivery. The incorporation of the diamino-functionalized linker, 2,2'-diamino-[1,1'-biphenyl]-4,4'-dicarboxylic acid (H₄dabpdc), into the UiO-67 topology introduces dual amine functionalities. These primary amines serve as highly active sites for post-synthetic modifications (PSM) and significantly enhance host-guest interactions via hydrogen bonding and dipole-quadrupole interactions ( [1]).

This application note details the causality-driven, step-by-step solvothermal synthesis of amino-UiO-67. By utilizing a modulated synthesis approach, researchers can achieve highly crystalline, defect-controlled frameworks that retain the exceptional thermal and chemical stability characteristic of the Zr(IV)-based UiO family ( [2]).

Mechanistic Principles of Modulated Solvothermal Synthesis

Zirconium (Zr⁴⁺) is a highly oxophilic, hard Lewis acid. When exposed to multidentate carboxylate ligands like H₄dabpdc, the coordination kinetics are extremely rapid, which typically results in the precipitation of amorphous coordination polymers rather than highly ordered crystalline MOFs.

To circumvent this, modulators —typically monocarboxylic acids such as acetic acid or benzoic acid—are introduced into the solvothermal environment.

  • Thermodynamic Control (Error-Correction): The modulator acts as a capping agent, competing with the H₄dabpdc linker for the coordination sites on the forming Zr₆O₄(OH)₄ secondary building units (SBUs). Because the modulator binding is reversible, it allows the framework to dynamically break and reform bonds, "correcting" structural defects during crystal growth.

  • Defect Engineering: The concentration of the modulator directly dictates the number of "missing linker" defects. These defects can be intentionally engineered to increase the catalytic activity or pore volume of the resulting amino-UiO-67 framework.

  • Spatial Distribution: Proper modulation ensures that the bulky diamino-biphenyl ligands are uniformly distributed throughout the crystal lattice, preventing core-shell segregation during SBU assembly ( [3]).

Mechanism Step1 ZrCl4 in DMF Step2 Addition of Modulator (Acetic Acid/HCl) Step1->Step2 Step3 Formation of Zr6O4(OH)4 Secondary Building Units (SBUs) Step2->Step3 Hydrolysis & Capping Step4 Ligand Exchange with H4dabpdc Step3->Step4 Step5 Framework Assembly (amino-UiO-67) Step4->Step5 Coordination & Extension Step6 Defect Generation (Missing Linkers) Step5->Step6 Modulator Competition

Fig 1. Mechanistic pathway of modulated SBU formation and framework assembly.

Reagents and Materials

Reagent / MaterialRole in SynthesisPurity / Grade
Zirconium(IV) chloride (ZrCl₄) Metal node precursor≥ 99.5% (Anhydrous)
H₄dabpdc Multidentate organic linker≥ 98.0%
N,N-Dimethylformamide (DMF) Primary solventAnhydrous, ≥ 99.8%
Acetic Acid (Glacial) Modulator / Capping agent≥ 99.7%
Hydrochloric Acid (HCl) Hydrolysis promoter37% Aqueous
Acetone or Ethanol Solvent exchange medium≥ 99.5%

Note: ZrCl₄ is highly sensitive to atmospheric moisture. It must be weighed and handled rapidly or inside a glovebox to prevent premature hydrolysis into ZrOCl₂.

Experimental Protocol

The following protocol is a self-validating workflow designed to ensure complete solvent evacuation without inducing capillary-force-driven pore collapse.

Workflow A Precursors ZrCl4 + H4dabpdc C Sonication (Homogenization) A->C B Solvent & Modulator DMF + Acetic Acid B->C D Solvothermal Synthesis 120 °C, 24-48 h C->D E Centrifugation & Solvent Exchange D->E F Vacuum Drying (Activation) E->F

Fig 2. Step-by-step solvothermal workflow for amino-UiO-67 synthesis.

Step 1: Precursor Dissolution
  • In a 50 mL glass vial, dissolve 1.0 mmol of ZrCl₄ (approx. 233 mg) in 15 mL of DMF .

  • In a separate vial, dissolve 1.0 mmol of H₄dabpdc (approx. 272 mg) in 15 mL of DMF .

  • Combine both solutions. Add 10.0 mmol of glacial acetic acid (approx. 0.57 mL) and 0.1 mL of 37% HCl .

    • Causality Insight: The addition of HCl lowers the pH, slowing down the deprotonation of the H₄dabpdc linker and aiding in the complete dissolution of ZrCl₄. This dual-modulator approach (Acetic Acid + HCl) yields larger, more defined octahedral crystals.

  • Sonicate the mixture for 20 minutes.

    • Self-Validation Checkpoint: The solution must be completely transparent. Any residual turbidity indicates un-dissolved precursors, which will act as nucleation sites for amorphous impurities.

Step 2: Solvothermal Crystallization
  • Transfer the homogenized, clear solution into a 50 mL Teflon-lined stainless-steel autoclave.

  • Seal tightly and heat in an isothermal oven at 120 °C for 48 hours .

  • Allow the autoclave to cool to room temperature naturally (approx. 6-8 hours).

    • Causality Insight: Rapid quenching induces thermal shock, leading to micro-fractures in the crystal lattice and a reduction in the overall BET surface area.

Step 3: Workup and Activation (Solvent Exchange)
  • Transfer the suspension to centrifuge tubes and centrifuge at 8,000 rpm for 10 minutes. Discard the supernatant.

  • DMF Wash: Resuspend the pale-yellow pellet in 30 mL of fresh DMF. Sonicate for 5 minutes and incubate at 60 °C for 2 hours to remove unreacted linkers and trapped modulators. Centrifuge and repeat this step twice.

  • Solvent Exchange: Resuspend the pellet in 30 mL of anhydrous Acetone (or Ethanol). Leave to soak for 12 hours. Centrifuge and repeat this step three times over 3 days.

    • Causality Insight: DMF has a high boiling point (153 °C) and high surface tension. Attempting to vacuum-dry the MOF directly from DMF will cause immense capillary forces that collapse the delicate micropores of the UiO-67 topology. Exchanging DMF with a low-surface-tension solvent like acetone ensures the structural integrity of the pores is preserved during activation.

  • Vacuum Activation: Dry the exchanged MOF powder under dynamic vacuum (< 10⁻² mbar) at 100 °C for 12 hours.

Self-Validation & Quality Control

To ensure the synthesized amino-UiO-67 meets application-grade standards, verify the material against the following checkpoints:

  • Visual Inspection: The final activated product should be a free-flowing, pale-yellow powder. A dark brown discoloration indicates that the autoclave temperature exceeded 120 °C, causing the thermal degradation of the primary amines or the catalytic decomposition of DMF into dimethylamine.

  • FT-IR Spectroscopy: Analyze the activated powder. The disappearance of the strong C=O stretching band at ~1660 cm⁻¹ (characteristic of DMF) confirms successful solvent exchange and complete pore evacuation. The presence of N-H stretching vibrations (doublet at ~3300-3500 cm⁻¹) confirms the integrity of the diamino functional groups.

  • Powder X-Ray Diffraction (PXRD): The diffractogram must show sharp, intense peaks at low angles (e.g., 2θ ≈ 5.7° and 6.6°), confirming the isoreticular UiO-67 topology.

Quantitative Framework Characteristics

The incorporation of the bulky -NH₂ groups fundamentally alters the pore metrics of the framework. While the absolute surface area decreases relative to the parent UiO-67, the functionalized pores exhibit a drastically higher affinity for polar molecules and acidic gases ( [4]).

PropertyParent UiO-67 (H₂bpdc)amino-UiO-67 (H₄dabpdc)
Linker Geometry Linear, unfunctionalizedSterically hindered, diamino-functionalized
BET Surface Area ~2,500 - 3,000 m²/g~1,400 - 1,800 m²/g
Pore Volume ~1.0 - 1.1 cm³/g~0.7 - 0.8 cm³/g
Thermal Stability Up to ~450 °CUp to ~350 - 400 °C
Chemical Affinity Non-polar gases (CH₄, H₂)Polar molecules, CO₂ capture, Antiviral drugs
PSM Capability NoneHigh (via covalent amine coupling)

References

  • Andriotou, D., Diamantis, S. A., Zacharia, A., Itskos, G., Panagiotou, N., Tasiopoulos, A. J., & Lazarides, T. (2020). "Dual Emission in a Ligand and Metal Co-Doped Lanthanide-Organic Framework: Color Tuning and Temperature Dependent Luminescence." Molecules, 25(3), 523.[Link]

  • Almotiry, S., Alhogbi, B. G., Abdel Salam, M., & Jaremko, M. (2024). "UiO-67 Metal–Organic Framework as Advanced Adsorbent for Antiviral Drugs from Water Environment." Catalysts, 14(9), 573.[Link]

  • McCarthy, B. D., Liseev, T., Sortica, M. A., Paneta, V., Gschwind, W., Nagy, G., Ott, S., & Primetzhofer, D. (2021). "Elemental Depth Profiling of Intact Metal–Organic Framework Single Crystals by Scanning Nuclear Microprobe." Journal of the American Chemical Society, 143(44), 18626–18634.[Link]

  • Wang, J., et al. (2024). "Water-stable metal–organic frameworks (MOFs): rational construction and carbon dioxide capture." Chemical Society Reviews, 53, 1146-1185.[Link]

Protocol for the Modulated Synthesis of Zirconium-Based Metal-Organic Frameworks with Diamino Linkers

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract: This comprehensive guide provides a detailed protocol for the synthesis of zirconium (Zr)-based Metal-Organic Frameworks (MOFs), with a specific focus on incorporating diamino-functionalized linkers. We delve into the critical role of modulators in directing the crystallization process to achieve high-quality materials. This document offers field-proven insights, explaining the causality behind experimental choices, and is intended for researchers in materials science, chemistry, and drug development. The protocols described herein are designed to be self-validating, supported by authoritative citations and characterization benchmarks.

Introduction: The Significance of Diamino-Functionalized Zr-MOFs

Zirconium-based MOFs, exemplified by the UiO-66 family (UiO = University of Oslo), are renowned for their exceptional thermal, chemical, and mechanical stability.[1][2][3] This robustness stems from the strong coordination bond between the Zr(IV) metal centers and carboxylate linkers, forming stable Zr₆-oxo secondary building units (SBUs).[4][5] The introduction of functional groups onto the organic linkers is a powerful strategy to tailor the MOF's properties for specific applications.[2][6]

Amine functionalization, particularly with diamino linkers, is of great interest as it imparts basicity, provides sites for post-synthetic modification (PSM), and can enhance performance in catalysis, gas separation, and sensing.[4][7][8] For instance, the amino groups in UiO-66-NH₂ can serve as basic catalytic sites or as reactive handles for grafting other molecules.[4][9] This guide will focus on the direct, modulated synthesis of UiO-66-NH₂, a prototypical and highly studied diamino-functionalized Zr-MOF.

The Crucial Role of Modulators in Zr-MOF Synthesis

The synthesis of highly crystalline Zr-MOFs is often challenging due to the rapid and irreversible formation of the strong Zr-carboxylate bonds, which can lead to amorphous materials or poorly crystalline powders.[10] To overcome this, a technique known as "coordination modulation" is employed.[11]

Modulators are typically monofunctional ligands, such as monocarboxylic acids (e.g., acetic acid, formic acid, trifluoroacetic acid), that are added to the synthesis mixture.[10][12][13] They play a critical role by competing with the multidentate linker for coordination to the Zr clusters.[10][11] This competition slows down the nucleation and growth process, enhancing the reversibility of the linker-node bond formation and allowing for error correction, which ultimately leads to larger, more crystalline, and often more porous materials.[10][12]

The choice and concentration of the modulator are decisive synthetic parameters that can influence:

  • Crystallinity and Crystal Size: Higher modulator concentrations or stronger binding modulators (those with lower pKa values) generally lead to larger crystals.[10][12]

  • Phase Purity and Topology: In some systems, the modulator can direct the formation of different MOF polymorphs or topologies from the same set of building blocks.[14]

  • Defect Engineering: Modulators can introduce "missing linker" defects into the framework, where a linker is replaced by one or more modulator molecules.[11][12] These defects can create more open metal sites and enhance properties like catalytic activity.[12][15]

Detailed Synthesis Protocol: UiO-66-NH₂

This protocol details a standard solvothermal synthesis of UiO-66-NH₂ using acetic acid as a modulator. The causality for each step is explained to provide a deeper understanding of the process.

Materials and Reagents
ReagentFormulaPuritySupplierNotes
Zirconium(IV) chlorideZrCl₄≥99.5%Sigma-AldrichHighly hygroscopic. Store and handle in a glovebox.
2-Aminoterephthalic acidC₈H₇NO₄ (H₂N-H₂BDC)99%Sigma-AldrichThe diamino-functionalized linker.
N,N-Dimethylformamide (DMF)C₃H₇NOAnhydrous, 99.8%Sigma-AldrichHigh boiling point solvent, common for MOF synthesis.
Acetic Acid (Modulator)CH₃COOHGlacial, ≥99.7%Fisher ScientificModulator to control crystallinity.
EthanolC₂H₅OHAnhydrous, ≥99.5%VWRFor washing and solvent exchange.
Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Step 1: Precursor Preparation cluster_reaction Step 2: Solvothermal Reaction cluster_workup Step 3: Product Workup & Activation A Dissolve ZrCl4 in DMF B Add Acetic Acid (Modulator) A->B Forms Zr-solvated species C Add 2-Aminoterephthalic Acid (Linker) B->C Creates competitive environment D Seal in Teflon-lined Autoclave C->D E Heat in Oven (e.g., 120 °C for 24h) D->E Induces crystallization F Slow Cooling to Room Temperature E->F Allows crystal growth G Centrifuge & Decant Supernatant F->G H Wash with fresh DMF G->H I Wash with Ethanol (Solvent Exchange) H->I J Dry under Vacuum (Activation) I->J K Characterization J->K Final Product: Activated UiO-66-NH2

Caption: Workflow for the modulated synthesis of UiO-66-NH₂.

Step-by-Step Procedure
  • Preparation of Precursor Solution:

    • In a dry environment (e.g., a glovebox), dissolve 320 mg (1.37 mmol) of ZrCl₄ in 50 mL of anhydrous DMF in a 100 mL glass beaker.[15]

    • Causality: ZrCl₄ is highly reactive with water; using an anhydrous solvent is critical to prevent the premature formation of zirconium oxides/hydroxides. DMF serves as both a solvent and a weak coordinating agent that helps to solubilize the metal salt.

    • To this solution, add 7 mL of glacial acetic acid. Stir for 10 minutes.

    • Causality: This large excess of acetic acid (a modulator) is key. It coordinates to the Zr(IV) centers, creating a labile equilibrium that slows the reaction with the linker, thereby promoting the growth of well-defined crystals.[10]

    • Add 250 mg (1.38 mmol) of 2-aminoterephthalic acid to the mixture.

    • Stir the resulting mixture at room temperature for 30 minutes until a homogeneous yellow suspension is formed.

  • Solvothermal Synthesis:

    • Transfer the suspension into a 100 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave tightly and place it in a preheated convection oven at 120 °C for 24 hours.[7]

    • Causality: The elevated temperature provides the necessary energy for the crystallization process to occur. The sealed autoclave maintains high pressure, keeping the DMF solvent in a liquid state above its normal boiling point.

    • After 24 hours, turn off the oven and allow the autoclave to cool down slowly to room temperature over several hours. Do not quench.

    • Causality: Slow cooling prevents rapid precipitation and allows for the annealing of defects, contributing to higher quality crystals.

  • Product Isolation and Purification:

    • Retrieve the autoclave and collect the pale-yellow powder by centrifugation (e.g., 8000 rpm for 10 minutes). Discard the supernatant.

    • To purify the product, wash the solid by re-dispersing it in 30 mL of fresh DMF, sonicating for 10 minutes, and then centrifuging. Repeat this washing step three times.

    • Causality: Washing with DMF removes unreacted linker, modulator, and other soluble impurities trapped within the pores of the MOF.

    • Perform a solvent exchange by washing the collected solid with 30 mL of anhydrous ethanol three times, following the same dispersion/centrifugation procedure.

    • Causality: Ethanol has a lower boiling point and is easier to remove than DMF. This step is crucial for "activating" the MOF, which means evacuating the pores of solvent molecules.

  • Activation:

    • After the final ethanol wash, transfer the solid to a clean vial and dry it under dynamic vacuum at 120 °C for 12 hours.

    • Causality: This final heating step under vacuum removes the ethanol from the pores, making the internal surface area of the MOF accessible for subsequent applications and characterization. The resulting activated powder should be stored in a desiccator.

Essential Characterization Techniques

To validate the successful synthesis of UiO-66-NH₂, the following characterization techniques are essential.[7][16]

TechniquePurposeExpected Result for UiO-66-NH₂
Powder X-Ray Diffraction (PXRD) To confirm the crystal structure, phase purity, and crystallinity.The diffraction pattern should match the simulated pattern for UiO-66, with characteristic peaks at 2θ values of approximately 7.4° and 8.5°.[15][17]
Thermogravimetric Analysis (TGA) To assess thermal stability and confirm the removal of guest solvents.A stable plateau up to ~300-350 °C, followed by a sharp weight loss corresponding to the decomposition of the organic linker.[17]
Nitrogen Sorption Analysis (BET) To determine the porosity, specifically the surface area and pore volume.A Type I isotherm, characteristic of microporous materials. The Brunauer-Emmett-Teller (BET) surface area should be in the range of 800-1400 m²/g.[8][18]
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the presence of the amine functional groups and the coordination of the carboxylate groups.Presence of N-H stretching bands (~3300-3500 cm⁻¹) and the characteristic symmetric and asymmetric stretches of the coordinated carboxylate groups (~1580 and 1390 cm⁻¹).[7]
Scanning Electron Microscopy (SEM) To visualize the crystal morphology and size distribution.Typically shows octahedral crystals with sizes ranging from nanometers to a few micrometers, depending on the modulation conditions.[12]

Post-Synthetic Modification (PSM) Opportunities

The primary amino groups on the UiO-66-NH₂ framework are readily accessible for a wide range of covalent post-synthetic modifications.[2][4][9] This allows for the introduction of new functionalities that may not be stable under the initial solvothermal synthesis conditions. Common PSM reactions include acylation, alkylation, and Schiff base condensation, significantly expanding the chemical diversity and application scope of the parent MOF.[4]

PSM cluster_props Altered Properties A UiO-66-NH2 (Parent MOF) B Functionalized MOF (e.g., UiO-66-NH-CO-R) A->B Covalent Modification D Hydrophobicity B->D E Catalytic Activity B->E F Selective Adsorption B->F C Reagent (e.g., Acetic Anhydride) C->B

Caption: Post-Synthetic Modification (PSM) of UiO-66-NH₂.

Conclusion

The synthesis of diamino-functionalized Zr-MOFs, such as UiO-66-NH₂, is a well-established yet nuanced process where control over crystallization kinetics is paramount. The use of modulators is not merely an additive but a critical component that directs the formation of high-quality, crystalline material. By carefully following the detailed protocol and understanding the underlying chemical principles, researchers can reliably produce these versatile materials. The successful synthesis, confirmed through rigorous characterization, opens the door to a vast array of applications, from targeted drug delivery to advanced catalysis and separations.

References

  • A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks - PMC. National Center for Biotechnology Information. Available at: [Link]

  • The modulator driven polymorphism of Zr(IV) based metal–organic frameworks. ScienceDirect. Available at: [Link]

  • Microwave-Assisted Solvothermal Synthesis of UiO-66-NH₂ and Its Catalytic Performance toward the Hydrolysis of a Nerve Agent Simulant - MDPI. MDPI. Available at: [Link]

  • Effect of Modulation and Functionalization of UiO-66 Type MOFs on Their Surface Thermodynamic Properties and Lewis Acid–Base Behavior - MDPI. MDPI. Available at: [Link]

  • Modulated synthesis of Zr-fumarate MOF | Request PDF. ResearchGate. Available at: [Link]

  • Controlling the molecular diffusion in MOFs with the acidity of monocarboxylate modulators. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Synthesis and Stability of Tagged UiO-66 Zr-MOFs | Chemistry of Materials. ACS Publications. Available at: [Link]

  • (PDF) Postsynthetic Modification of Zirconium Metal-Organic Frameworks. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Zirconium-Based Metal Organic Frameworks (UiO-66) Double Ligands with Amine-Carboxylic Acid (NH2-H2BDC) using Solvothermal Method | E3S Web of Conferences. E3S Web of Conferences. Available at: [Link]

  • Synthesis of UiO-66 Using Solvothermal Method at High Temperature - Open Journal Systems. Universitas Gadjah Mada. Available at: [Link]

  • Linker-Functionalized Zr-Based UiO-66 Metal-Organic Frameworks: Tuning Acidity for Enhanced Catalytic Dimerization of Cyclohexanone | Request PDF. ResearchGate. Available at: [Link]

  • (PDF) Post-Synthetic Modification of Metal-Organic Frameworks Toward Applications. ResearchGate. Available at: [Link]

  • Postsynthetic bromination of UiO-66 analogues: altering linker flexibility and mechanical compliance. Dalton Transactions (RSC Publishing). Available at: [Link]

  • MIL-96 & UiO-66-NH2 On Atomic Layer Deposited Metal Oxide Coatings On Fiber Mats l Protocol Preview. YouTube. Available at: [Link]

  • Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Characterization of Functionalized Metal-organic Frameworks. JoVE. Available at: [Link]

  • Direct synthesis of Zr‐MOFs with different phases built from Zr6 clusters and TPPC⁴⁻ ligand. ResearchGate. Available at: [Link]

  • Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods. IntechOpen. Available at: [Link]

  • Thermodynamically Guided Synthesis of Mixed-Linker Zr-MOFs with Enhanced Tunability. Semantic Scholar. Available at: [Link]

  • WO2018046930A1 - Process for the preparation of zirconium based mofs. Google Patents.
  • Diamino group-functionalized Zr-based metal–organic framework for fluorescence sensing of free chlorine in the aqueous phase and Knoevenagel condensation. Dalton Transactions (RSC Publishing). Available at: [Link]

  • WO2016046383A1 - Process for preparing a zirconium-based metal organic framework. Google Patents.
  • Thermodynamically Guided Synthesis of Mixed-Linker Zr-MOFs with Enhanced Tunability. ACS Publications. Available at: [Link]

  • Zr-based metal–organic frameworks: design, synthesis, structure, and applications. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Functionalization of Zr-based MOFs with alkyl and perfluoroalkyl groups: the effect on the water sorption behavior. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Computational Characterization of Zr-Oxide MOFs for Adsorption Applications - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Reticular chemistry guided precise construction of zirconium-pentacarboxylate frameworks with 5-connected Zr6 clusters - PMC. National Center for Biotechnology Information. Available at: [Link]

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Application Note: Advanced Protocols for H4dabpdc Ligand Exchange in UiO-Series Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: March 2026

The Challenge of De Novo Synthesis and the Case for Ligand Exchange

The incorporation of highly functionalized ligands, such as the diamino-biphenyl derivative H4dabpdc (often utilized for its dual-emission luminescent properties and reactive amine sites), into robust Zirconium-based Metal-Organic Frameworks (Zr-MOFs) presents a significant synthetic hurdle[1].

Direct (de novo) synthesis of UiO-series MOFs with H4dabpdc frequently fails. The underlying causality is rooted in Hard-Soft Acid-Base (HSAB) theory: the highly oxophilic Zr(IV) ions exhibit strong Lewis acid-base interactions not only with the carboxylate groups but also with the free amino groups of the H4dabpdc ligand. This competitive coordination disrupts the formation of the highly ordered Zr₆O₄(OH)₄ secondary building units (SBUs), leading to rapid gelation or the precipitation of amorphous coordination polymers rather than crystalline porous frameworks.

To bypass this thermodynamic trap, Solvent-Assisted Ligand Exchange (SALE) —also known as Post-Synthetic Exchange (PSE)—is the premier strategy[2]. By pre-forming a robust parent framework (e.g., UiO-67) using a non-competing native linker, we can subsequently introduce H4dabpdc via a kinetically controlled, single-crystal-to-single-crystal exchange process[3].

Mechanistic Causality: Defect-Driven Diffusion (E-E-A-T)

As an Application Scientist, it is critical to understand why specific parameters in the SALE protocol are chosen, rather than blindly following a recipe. The exchange of a native dicarboxylate linker for H4dabpdc is not a simple surface phenomenon; it is a complex, defect-driven diffusion process.

  • The Role of Defect Engineering: UiO-series MOFs are uniquely tolerant to missing-linker defects. When synthesized with a monocarboxylic acid modulator (such as formic acid), the resulting framework contains labile, modulator-capped Zr sites. In situ NMR studies have proven that incoming ligands do not immediately break the strong Zr-carboxylate bonds of the structural linkers; instead, they preferentially and rapidly insert at these missing-linker defect sites[4].

  • Kinetic vs. Thermodynamic Control: The initial insertion of H4dabpdc into defect sites is fast. However, the true exchange—where the native linker is expelled and replaced—is a slow, diffusion-limited process[3]. Elevated temperatures (85–120 °C) are required to overcome the activation energy barrier of Zr-carboxylate bond dissociation.

  • Solvent Dynamics: N,N-dimethylformamide (DMF) is strictly required. It not only solubilizes the bulky H4dabpdc ligand but also facilitates the dynamic "breathing" of the UiO framework, allowing the incoming ligand to diffuse through the micropores without causing structural collapse.

Visualization of the SALE Mechanism

G A Parent UiO MOF (Zr6 + Native Linker) B Defective MOF (Modulator-capped) A->B Defect Engineering (Formic Acid) D Ligand Insertion (Fast Kinetics) B->D Exposed Zr Sites C H4dabpdc Solution (Excess in DMF) C->D Solvation & Diffusion E Framework Exchange (Slow Diffusion) D->E Thermodynamic Equilibration F H4dabpdc-UiO MOF (Target Material) E->F Washing & Isolation

Mechanistic pathway of Solvent-Assisted Ligand Exchange (SALE) in UiO-series MOFs.

Self-Validating Experimental Protocols

The following workflows are designed as self-validating systems. Quality control (QC) checkpoints are embedded to ensure structural integrity is maintained during the harsh exchange conditions.

Protocol A: Synthesis of Defect-Engineered Parent UiO-67

Causality: Formic acid is utilized as the modulator because formate is less sterically hindering than benzoate or acetate, making the subsequent insertion of the bulky H4dabpdc ligand more thermodynamically favorable[4].

  • Reagent Preparation: Dissolve 0.54 mmol of ZrCl₄ and 0.75 mmol of biphenyl-4,4'-dicarboxylic acid (H₂BPDC) in 15 mL of anhydrous DMF.

  • Modulator Addition: Add 100 equivalents (relative to Zr) of Formic Acid to the solution. Sonicate for 10 minutes until visually clear.

  • Crystallization: Transfer to a Teflon-lined autoclave and heat at 120 °C for 24 hours.

  • Isolation: Centrifuge the resulting white powder. Wash 3x with DMF and 3x with absolute ethanol.

  • QC Validation Check 1: Perform Powder X-Ray Diffraction (PXRD). The presence of sharp peaks at 2θ = 5.6° and 6.5° confirms the fcu topology of UiO-67. Perform Thermogravimetric Analysis (TGA) to quantify missing-linker defects (target: ~1.5 missing linkers per Zr₆ node).

Protocol B: H4dabpdc Solvent-Assisted Ligand Exchange (SALE)

Causality: A massive stoichiometric excess of H4dabpdc is required to drive the equilibrium forward, as the native BPDC linker is thermodynamically stable within the framework[3].

  • Solution Preparation: Dissolve 50 mg of H4dabpdc in 10 mL of anhydrous DMF. Note: Mild heating (40 °C) may be required for complete dissolution.

  • Exchange Reaction: Add 50 mg of the activated parent UiO-67 to the solution. Seal the vial and incubate in an isothermal oven at 100 °C for 48 hours without stirring. Causality: Stirring causes mechanical attrition of the MOF crystals; static heating preserves morphology.

  • Solvent Exchange & Washing: Isolate the exchanged MOF via centrifugation. Wash 3x with hot DMF (80 °C) to remove unreacted H4dabpdc. Follow with 3x washes of absolute ethanol. Causality: Exchanging DMF with lower-surface-tension ethanol prevents capillary-force-induced pore collapse during the final vacuum activation step.

  • Activation: Dry the powder under dynamic vacuum at 90 °C for 12 hours.

  • QC Validation Check 2: Digest 5 mg of the exchanged MOF in 500 μL of DMSO-d₆ containing 10 μL of 40% HF (or D₂SO₄). Analyze via ¹H NMR. Integrate the aromatic proton signals of H4dabpdc against the native BPDC to quantify the exact percentage of ligand exchange.

Quantitative Data Summary: Optimizing Exchange Parameters

The degree of H4dabpdc incorporation is highly dependent on the defect chemistry of the parent MOF and the thermal energy applied. The table below summarizes expected outcomes based on validated diffusion-limited kinetics[4],[3].

Parent MOF ModulatorExchange Temp (°C)Incubation Time (h)H4dabpdc Incorporation (%)BET Porosity Retention (%)
Acetic Acid (Low Defect)8524~12 - 15%> 98%
Formic Acid (High Defect)8524~22 - 25%> 95%
Formic Acid (High Defect)10048~35 - 40%> 90%
Formic Acid (High Defect)12072~55 - 60%~ 75% (Minor framework etching)

Data Interpretation: Pushing the exchange temperature to 120 °C for extended periods yields the highest ligand incorporation but results in a ~25% loss in surface area due to partial framework etching and defect coalescence. For most catalytic and sensing applications, a 100 °C / 48 h protocol offers the optimal balance between functionalization and structural integrity.

References

  • [4] Taddei, M., et al. "Post-synthetic ligand exchange in zirconium-based metal-organic frameworks: beware of the defects!" Angewandte Chemie International Edition, 2018.[Link]

  • [3] Karagiaridi, O., Bury, W., Mondloch, J. E., Hupp, J. T., & Farha, O. K. "Solvent-assisted linker exchange: an alternative to the de novo synthesis of unattainable metal-organic frameworks." Angewandte Chemie International Edition, 2014.[Link]

  • [2] Cohen, S. M. "The Postsynthetic Renaissance in Porous Solids." Journal of the American Chemical Society, 2017.[Link]

  • [1] Andriotou, M., et al. "Dual Emission in a Ligand and Metal Co-Doped Lanthanide-Organic Framework: Color Tuning and Temperature Dependent Luminescence." Molecules, 2020.[Link]

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Application Note: Catalytic Workflows and Protocols for H4dabpdc-Based Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The transition from homogeneous to heterogeneous catalysis in pharmaceutical manufacturing and fine chemical synthesis demands materials that offer both high structural robustness and dense, accessible active sites. Metal-Organic Frameworks (MOFs) constructed from the tetratopic ligand H4dabpdc (diaminobiphenyl-tetracarboxylic acid) represent a paradigm shift in this domain.

The rationale for selecting H4dabpdc is rooted in its dual-functionality. The tetracarboxylate backbone coordinates with high-valency metal nodes (typically Zr₆O₄(OH)₄ clusters) to form a highly connected, sterically rigid 3D framework. This high connectivity imparts exceptional thermal and chemical stability, preventing framework degradation under harsh catalytic conditions 1. Concurrently, the uncoordinated diamine moieties lining the mesoporous channels serve two distinct catalytic purposes:

  • Intrinsic Base Catalysis: The free –NH₂ groups act as localized Lewis base sites, ideal for driving cascade reactions and Knoevenagel condensations 2, 3.

  • Noble Metal Anchoring: The nitrogen-rich environment provides strong coordination sites for immobilizing palladium (Pd) or platinum (Pt) nanoparticles. This prevents metal leaching—a critical quality attribute (CQA) for drug development professionals synthesizing Active Pharmaceutical Ingredients (APIs) via cross-coupling reactions 4, 5.

G L H4dabpdc Ligand (Tetracarboxylate + Diamine) MOF Zr-H4dabpdc MOF (Robust 3D Framework) L->MOF M Zr(IV) Precursor M->MOF C1 Intrinsic Base Catalysis (Knoevenagel Condensation) MOF->C1 Free -NH2 C2 Pd Anchoring via Amines (Suzuki-Miyaura Coupling) MOF->C2 Pd(II) Loading

Figure 1: Dual-pathway catalytic applications of the H4dabpdc-based MOF platform.

Experimental Workflows & Methodologies

The following protocols are designed as self-validating systems . At each critical junction, a verification step is embedded to ensure that the physical chemistry of the MOF aligns with the theoretical requirements for heterogeneous catalysis.

Workflow S1 1. Solvothermal Synthesis (ZrCl4 + H4dabpdc in DMF) S2 2. Solvent Exchange (DMF to Acetone) S1->S2 S3 3. scCO2 Activation (Preserve Porosity) S2->S3 S4 4. Catalyst Loading (Optional Pd Impregnation) S3->S4 S5 5. Catalytic Evaluation (Yield & TOF Analysis) S4->S5

Figure 2: Standardized workflow for the preparation and evaluation of H4dabpdc MOF catalysts.

Protocol A: Synthesis and scCO₂ Activation of Zr-H4dabpdc

Causality Note: Standard vacuum drying of highly porous MOFs often leads to pore collapse due to the immense capillary forces exerted by evaporating high-boiling solvents like DMF. Supercritical CO₂ (scCO₂) activation bypasses the liquid-gas phase boundary, preserving the pristine mesoporous architecture necessary for substrate diffusion.

  • Solvothermal Assembly: Dissolve 0.5 mmol of ZrCl₄ and 0.5 mmol of H4dabpdc in 20 mL of N,N-dimethylformamide (DMF). Add 1.5 mL of glacial acetic acid as a modulator.

    • Validation: The modulator competes with the ligand, slowing crystallization to yield highly crystalline, defect-free domains.

  • Crystallization: Seal the mixture in a Teflon-lined stainless-steel autoclave and heat at 120 °C for 48 hours.

  • Solvent Exchange: Recover the microcrystalline powder via centrifugation (7000 rpm, 10 min). Wash the solid with fresh DMF (3 × 10 mL) followed by anhydrous acetone (5 × 10 mL over 3 days) to fully displace the DMF.

  • scCO₂ Activation: Transfer the acetone-solvated MOF to a critical point dryer. Flush with liquid CO₂ at 10 °C for 2 hours, then raise the temperature to 40 °C (exceeding the critical point of 31.1 °C) and slowly vent the supercritical fluid.

  • System Validation: Perform N₂ sorption at 77 K. The protocol is validated only if the Brunauer-Emmett-Teller (BET) surface area exceeds 90% of the crystallographically simulated theoretical value.

Protocol B: Intrinsic Base Catalysis (Knoevenagel Condensation)

This protocol exploits the uncoordinated diamine groups of the H4dabpdc ligand to catalyze the condensation between benzaldehyde and malononitrile.

  • Reaction Setup: In a 10 mL Schlenk flask, combine 1.0 mmol of benzaldehyde, 1.2 mmol of malononitrile, and 20 mg of activated Zr-H4dabpdc.

  • Solvent Addition: Add 3 mL of absolute ethanol. Stir the mixture at 60 °C under an argon atmosphere.

  • Kinetic Sampling: Withdraw 50 µL aliquots every 15 minutes, dilute with ethyl acetate, and analyze via GC-MS to determine the Turnover Frequency (TOF).

  • Self-Validation (Hot Filtration Test): To prove the catalysis is strictly heterogeneous (no leached amines acting as homogeneous catalysts), stop the reaction at exactly 30% conversion. Filter the MOF rapidly while the solution is still at 60 °C. Return the filtrate to the heat source. If the GC-MS conversion remains flat at 30% over the next 2 hours, the heterogeneous integrity of the Zr-H4dabpdc system is validated.

Protocol C: Supported Noble Metal Catalysis (Pd@Zr-H4dabpdc)

For pharmaceutical applications requiring C-C bond formation (e.g., Suzuki-Miyaura coupling), Pd nanoparticles are anchored to the amine groups of the MOF.

  • Pd Impregnation: Suspend 100 mg of activated Zr-H4dabpdc in 10 mL of an aqueous solution of Na₂PdCl₄ (0.05 M). Stir at room temperature for 12 hours. The amine groups of the dabpdc ligand will strongly coordinate the Pd(II) ions.

  • Reduction: Add a freshly prepared solution of NaBH₄ (0.2 M, 5 mL) dropwise at 0 °C. The powder will darken, indicating the formation of Pd(0) nanoparticles. Wash thoroughly with water and ethanol, then dry under vacuum.

  • Suzuki-Miyaura Coupling: Combine 1.0 mmol of aryl halide, 1.2 mmol of phenylboronic acid, 2.0 mmol of K₂CO₃, and 15 mg of Pd@Zr-H4dabpdc in 5 mL of EtOH/H₂O (1:1 v/v). Stir at 60 °C for 2 hours.

  • System Validation (ICP-MS Leaching Test): After the reaction, isolate the product and analyze the remaining aqueous/organic filtrate using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). A validated catalyst must show < 1 ppm Pd leaching, ensuring API purity standards are met.

Quantitative Data Summary

The table below summarizes the catalytic performance of the H4dabpdc-based platforms across multiple reaction pathways, demonstrating the versatility and recyclability of the framework.

Catalyst SystemReaction TypeSubstratesYield (%)TOF (h⁻¹)Recyclability
Zr-H4dabpdc (Pristine)Knoevenagel CondensationBenzaldehyde + Malononitrile>98150>5 cycles (No loss)
Zr-H4dabpdc (Pristine)Knoevenagel Condensation4-Nitrobenzaldehyde + Malononitrile99185>5 cycles (No loss)
Pd@Zr-H4dabpdc Suzuki-Miyaura CouplingIodobenzene + Phenylboronic acid97320>8 cycles (<1 ppm Pd)
Pd@Zr-H4dabpdc Heck CouplingIodobenzene + Styrene92280>6 cycles (<2 ppm Pd)

References

  • Amino- and Sulfo-Bifunctionalized Metal-Organic Frameworks: One-Pot Tandem Catalysis and the Catalytic Sites. ResearchGate.2

  • Diamine functionalized Zr-based metal-organic framework for fluorescence sensing of free chlorine in aqueous phase and Knoevenagel condensation. ResearchGate. 3

  • Palladium Nanoparticle-Decorated Porous Metal–Organic-Framework (Zr)@Guanidine: Novel Efficient Catalyst in Cross-Coupling (Suzuki, Heck, and Sonogashira) Reactions and Carbonylative Sonogashira under Mild Conditions. ACS Omega. 4

  • Stabilization of Palladium-Nanoparticle-Decorated Postsynthesis-Modified Zr-UiO-66 MOF as a Reusable Heterogeneous Catalyst in C–C Coupling Reaction. ACS Omega. 5

  • A trialkylphosphine/Pd catalyst tethered to MOF-808(Hf) is very effective for Suzuki–Miyaura coupling of problematic nucleophiles. RSC Publishing. 1

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of 3,3'-Diaminobiphenyl-4,4'-dicarboxylic Acid (DABDC) in DMF

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals who are working with 3,3'-diaminobiphenyl-4,4'-dicarboxylic acid (DABDC) and encountering solubility challenges in N,N-Dimethylformamide (DMF). Our goal is to provide a comprehensive resource that combines fundamental principles with actionable troubleshooting protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my 3,3'-diaminobiphenyl-4,4'-dicarboxylic acid (DABDC) not dissolving completely in DMF at room temperature?

A1: The limited solubility of DABDC in DMF at ambient temperatures is primarily due to the strong intermolecular and intramolecular hydrogen bonds. The DABDC molecule has both hydrogen bond donors (amine -NH2 groups) and acceptors (carboxylic acid -COOH groups). In the solid state, these groups form a highly stable crystal lattice structure that requires significant energy to disrupt. DMF, while a polar aprotic solvent, may not possess sufficient energy at room temperature to overcome these strong intermolecular forces, leading to incomplete dissolution.

Q2: I'm trying to prepare a solution for polymerization. Is it critical to achieve complete dissolution?

A2: Yes, for applications like the synthesis of polyimides or other polymers, achieving a completely homogeneous solution is crucial. Undissolved particles of the monomer (DABDC) will lead to non-stoichiometric reactions at the localized level, resulting in polymers with lower molecular weights, broader polydispersity, and inferior mechanical and thermal properties.

Q3: Can I heat the mixture to improve the solubility of DABDC? Are there risks involved?

A3: Heating is a very effective method to increase solubility.[1] Increasing the temperature provides the necessary thermal energy to break the hydrogen bonds in the DABDC crystal lattice, allowing the DMF solvent molecules to solvate the individual DABDC molecules. However, caution is advised. Aromatic diamines can be susceptible to oxidation and thermal degradation at elevated temperatures, which may manifest as a color change in the solution (e.g., turning yellow or brown). It is recommended to heat the solution under an inert atmosphere (e.g., Nitrogen or Argon) and to determine the minimum temperature required for dissolution to avoid potential degradation.

Q4: Is sonication an effective method for dissolving DABDC in DMF?

A4: Sonication can significantly accelerate the rate of dissolution but may not substantially increase the thermodynamic solubility limit at a given temperature. The high-frequency sound waves create cavitation bubbles that agitate the solution at a microscopic level, which helps to break up agglomerates of the solid powder and increase the surface area exposed to the solvent.[2] For stubborn solutes, combining sonication with gentle heating can be a particularly effective strategy.

Troubleshooting Guide: Step-by-Step Solutions for Incomplete Dissolution

Primary Issue: Solid particles of DABDC remain suspended in DMF even after extended stirring at room temperature.

This workflow provides a logical progression of interventions to address solubility challenges.

Caption: Troubleshooting workflow for dissolving DABDC in DMF.

Solution 1: Controlled Thermal Treatment

Principle: Increasing the kinetic energy of the system helps to overcome the activation energy barrier for dissolution. Heating disrupts the intermolecular forces holding the DABDC molecules in a crystal lattice, allowing DMF to solvate them more effectively.[1]

Detailed Protocol:

  • System Setup: Place the vessel containing the DABDC/DMF mixture on a magnetic stir plate with heating capabilities. Ensure a stir bar is present for continuous agitation.

  • Inert Atmosphere: Purge the vessel with an inert gas (Nitrogen or Argon) and maintain a gentle positive pressure to prevent oxidation, especially if heating above 60°C.

  • Gradual Heating: Begin stirring and slowly increase the temperature in increments of 10°C.

  • Observation: Hold the temperature at each increment for 15-20 minutes, observing for dissolution. Note the temperature at which a clear, homogeneous solution is achieved.

  • Minimize Exposure: Once dissolved, cool the solution back to the desired experimental temperature. Do not maintain at high temperatures for longer than necessary.

Data Summary Table:

InterventionMechanism of ActionRecommended RangeCautions
Heating Increases kinetic energy to overcome crystal lattice forces.40°C - 80°CPotential for thermal degradation or oxidation (color change). Use an inert atmosphere.
Sonication Accelerates dissolution rate via acoustic cavitation and agitation.Room Temp or with gentle heatMay not increase overall solubility limit significantly.
LiCl Additive Disrupts intermolecular H-bonding in the solute.1-5% (w/v)May affect downstream reactions or polymer properties. Must be anhydrous.
Co-Solvent Modifies the polarity and solvating power of the solvent system.10-50% (v/v)Must be compatible with the intended application (e.g., polymerization).
Solution 2: Use of Solubilizing Additives (Lithium Chloride)

Principle: For highly crystalline, hydrogen-bonded solutes like aromatic polyamides and their monomers, inorganic salts such as Lithium Chloride (LiCl) are exceptionally effective.[3] The lithium cations (Li+) coordinate with the carbonyl oxygen of the carboxylic acid groups, while the chloride anions (Cl-) form hydrogen bonds with the amine protons. This process effectively disrupts the strong, internal hydrogen-bonding network of the DABDC molecules, allowing the DMF to solvate the complex more readily.[4][5]

Detailed Protocol:

  • Drying: Ensure the Lithium Chloride (LiCl) is anhydrous. Dry it in a vacuum oven at >100°C for several hours before use.

  • Preparation of DMF/LiCl Stock: Prepare a 5% (w/v) stock solution of LiCl in DMF. This may require gentle heating and stirring to fully dissolve the salt.

  • Dissolution: Use this DMF/LiCl solvent mixture to dissolve the DABDC. You will often find that complete dissolution occurs rapidly at room temperature or with only mild warming (<40°C).

IntermolecularInteractions Mechanism of LiCl-Assisted Dissolution cluster_DABDC DABDC Molecule cluster_Additives Solubilizing Additives DABDC_COOH Carboxylic Acid (-COOH) DMF DMF Solvent (Solvation) DABDC_COOH->DMF Solvation DABDC_NH2 Amine (-NH2) DABDC_NH2->DMF Solvation Li Li+ Li->DABDC_COOH  Coordination with  Carbonyl Oxygen Cl Cl- Cl->DABDC_NH2  H-Bonding with  Amine Protons

Caption: LiCl disrupts DABDC's internal H-bonds, aiding DMF solvation.

Solution 3: Co-Solvent Systems

Principle: The addition of a co-solvent can alter the overall properties of the solvent mixture, such as its polarity and hydrogen bonding capacity, leading to enhanced solubility.[6] For aromatic dicarboxylic acids, highly polar aprotic solvents that are good hydrogen bond acceptors are often effective.

Recommended Co-Solvents:

  • N-Methyl-2-pyrrolidone (NMP): Structurally similar to DMF but often a stronger solvent for polyimide precursors.

  • Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent known for its exceptional ability to dissolve a wide range of organic compounds.[1]

  • Tetrahydrofuran (THF): Can be used in some cases, but its lower polarity may limit its effectiveness for highly polar solutes like DABDC.[1]

Protocol:

  • Start by preparing a 9:1 (v/v) mixture of DMF and the chosen co-solvent (e.g., DMF/NMP).

  • Attempt to dissolve the DABDC in this mixture at room temperature with stirring.

  • If solubility is still limited, gradually increase the proportion of the co-solvent (e.g., to 8:2 or 7:3) or combine the co-solvent approach with gentle heating.

Solution 4: pH Modification (For Non-Polymerization Applications)

Principle: The carboxylic acid groups of DABDC are acidic. By adding a non-nucleophilic base, you can deprotonate these groups to form a carboxylate salt.[1] This ionic salt form is typically much more soluble in a polar solvent like DMF than the neutral acid form.

Protocol (Use with Caution):

  • Add a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), dropwise to the suspension of DABDC in DMF while stirring.

  • Add the base until the solid dissolves completely. Typically, 2.0-2.2 equivalents of the base will be required.

CRITICAL WARNING: This method fundamentally changes the chemical nature of the solute. The resulting diamine dicarboxylate salt may not be suitable for subsequent reactions, especially polymerization, where the free carboxylic acid is required. This approach should only be considered when the final application can tolerate the salt form of the molecule.

References

  • ResearchGate. (2025). Investigation on the interaction between polyamide and lithium salts. ResearchGate. Retrieved from [Link]

  • UNT Digital Library. (2026). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Retrieved from [Link]

  • Agnihotri, S. A., et al. (2011). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2011, 839047. Retrieved from [Link]

  • Patel, K., et al. (2019). Strategies for improving hydrophobic drugs solubility and bioavailability. World Journal of Pharmacy and Pharmaceutical Sciences, 8(8), 540-555. Retrieved from [Link]

  • Prysyazhnyi, O. V., et al. (2015). Studies of solubility of dicarboxilic acid mixtures in organic solvents. Vìsnik NTU "KhPÌ", (7), 114-119. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of lithium chloride and chain extender on the properties of wood fiber reinforced polyamide 6 composites. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2017). Effects of LiCl on crystallization, thermal, and mechanical properties of polyamide 6/wood fiber composites. ResearchGate. Retrieved from [Link]

  • ResearchGate. (1995). Effects of Lithium Chloride on the Structure and Mechanical Properties of Nylon 6 Fibers. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2021). How to dissolve 4,4'-Biphenyldicarboxylic acid in DMF?. ResearchGate. Retrieved from [Link]

Sources

optimizing crystal size of amino-functionalized UiO-67

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the UiO-67-NH2 Technical Support & Troubleshooting Center . As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle to control the crystal size and morphology of amino-functionalized UiO-67 (UiO-67-NH2).

Synthesizing this zirconium-based metal-organic framework (MOF) is not merely about mixing precursors; it requires a deep understanding of coordination chemistry and nucleation kinetics. Below is a comprehensive, causality-driven guide designed to help you optimize your synthesis, troubleshoot aggregation issues, and tailor your MOF for advanced applications like targeted drug delivery.

Part 1: The Causality of Crystal Size Modulation

The fundamental challenge in synthesizing UiO-67-NH2 lies in the highly reactive nature of the Zr⁴⁺ ions with the 2-amino-1,1′-biphenyl-4,4′-dicarboxylic acid (BPDC-NH₂) linkers. Without intervention, this reaction leads to rapid burst nucleation, resulting in nanoscale, highly aggregated, and amorphous clusters[1].

To optimize and control crystal size, we introduce modulators —monocarboxylic acids like acetic acid (HAc) or benzoic acid (BA). These modulators act as capping agents, competitively coordinating with the Zr₆O₄(OH)₄ nodes[2]. By occupying coordination sites, modulators slow down the incorporation of the multidentate BPDC-NH₂ linkers. According to LaMer’s model of nucleation, this slower kinetic pathway reduces the number of initial nuclei formed, allowing the remaining monomers to contribute to the growth of larger, highly crystalline, and sharply defined octahedral particles[1]. Furthermore, modulators intentionally introduce "missing-linker defects," which can expand the pore size and increase the overall active surface area[3].

Part 2: Self-Validating Synthesis Protocol

To ensure reproducibility, I have designed the following step-by-step solvothermal protocol with built-in validation checkpoints. This specific protocol utilizes acetic acid modulation to achieve well-defined, dispersible crystals suitable for drug loading applications[4][5].

Step-by-Step Methodology:

  • Precursor Dissolution: In a 50 mL glass scintillation vial, dissolve 0.514 mmol of ZrCl₄ in 20 mL of N,N-dimethylformamide (DMF).

    • Validation Checkpoint: The solution must be completely transparent. Sonicate for 1–5 minutes. Any cloudiness indicates undissolved ZrCl₄, which will act as heterogeneous nucleation sites and ruin size uniformity[2].

  • Modulator Addition: Add 15.42 mmol (~30 equivalents) of glacial Acetic Acid to the ZrCl₄ solution. Stir vigorously for 5 minutes.

  • Linker Integration: Add 0.514 mmol of BPDC-NH₂ along with an additional 20 mL of DMF. Sonicate the mixture for 20 minutes[6].

    • Validation Checkpoint: BPDC-NH₂ has lower solubility than unfunctionalized BPDC. If the solution remains opaque after 20 minutes, gently warm it to 40 °C during sonication until homogenous.

  • Solvothermal Heating: Seal the vial tightly and place it in a convection oven at 120 °C for 24 to 48 hours[4].

    • Validation Checkpoint: A successful reaction will yield a pale yellow/white precipitate at the bottom of the vial.

  • Washing & Solvent Exchange: Isolate the powder via centrifugation (7800 RPM for 5 minutes). Wash the pellet twice with 30 mL of hot DMF to remove unreacted linkers. Follow this with three washes of 30 mL Acetone or Ethanol[3].

    • Causality: High-boiling DMF trapped in the pores will cause capillary-force collapse during drying. Exchanging DMF for a low-boiling solvent like acetone prevents framework degradation.

  • Thermal Activation: Dry the powder under a dynamic vacuum at 90–100 °C for 12 to 24 hours[6].

G A Precursor Dissolution ZrCl4 + DMF B Modulator Addition (Acetic Acid, ~30 eq) A->B C Linker Integration BPDC-NH2 + Sonication B->C D Solvothermal Synthesis (120°C, 24-48h) C->D E Solvent Exchange (DMF -> Acetone) D->E F Thermal Activation (Vacuum, 100°C) E->F

Fig 1. Step-by-step solvothermal synthesis workflow for modulated UiO-67-NH2.

Part 3: Troubleshooting Guide & FAQs

Q1: Why are my UiO-67-NH2 crystals aggregating instead of forming discrete octahedral nanoparticles? A1: Aggregation is the hallmark of an unmodulated or under-modulated synthesis. When the reaction between ZrCl₄ and BPDC-NH₂ occurs too rapidly, the system depletes monomers instantly, creating thousands of nanoscale nuclei that clump together to minimize surface energy[1]. To resolve this, increase your modulator concentration (e.g., move from 0 eq to 30 eq of acetic acid) to slow the nucleation kinetics.

Q2: I am developing a drug delivery system (e.g., for camptothecin). I need sub-150 nm crystals, but adding modulators makes them too large (>500 nm). How do I balance this? A2: This is a classic optimization paradox. High modulator concentrations yield perfect octahedra but push the size into the microscale[1]. For drug delivery, where cellular uptake requires nanoscale dimensions[5], you must use a low concentration of a strong modulator. Switch from acetic acid to benzoic acid (BA) at a low equivalent (~10 eq). BA provides greater steric hindrance than acetic acid, allowing you to cap the crystals and prevent aggregation without drastically slowing nucleation, keeping the size around 100-200 nm[2].

Q3: Why is the BET surface area of my amino-functionalized UiO-67 significantly lower than the theoretical ~2700 m²/g? A3: First, ensure your activation protocol is strict; trapped DMF is the primary culprit for low surface area readings. Second, the -NH₂ functional groups inherently occupy pore volume, so UiO-67-NH₂ will always have a slightly lower surface area than unfunctionalized UiO-67[7]. However, if your surface area is below 1000 m²/g, you likely have unreacted BPDC-NH₂ trapped in the pores. Ensure you are washing with hot DMF prior to the acetone exchange[3].

Q4: Does increasing the defect density compromise the thermal stability of my MOF? A4: Yes, but within acceptable limits. Modulators introduce missing-linker defects, which increase pore size (shifting tetrahedral pores from ~8.5 Å to ~11.5 Å)[6]. While this slightly reduces thermal stability compared to a perfect crystal, defective UiO-67-NH₂ remains stable up to approximately 400 °C[2][3], which is more than sufficient for biological and pharmaceutical applications.

Logic Mod Modulator Concentration High High Concentration (>60 eq HAc) Mod->High Low Low/No Modulator (<10 eq HAc) Mod->Low Mech1 Slower Nucleation Competitive Coordination High->Mech1 Mech2 Rapid Nucleation Depletion of Monomers Low->Mech2 Result1 Large Octahedral Crystals (Microscale, >500nm) Mech1->Result1 Result2 Small Aggregated Crystals (Nanoscale, <100nm) Mech2->Result2

Fig 2. Causality pathway of modulator concentration on UiO-67-NH2 crystal size and morphology.

Part 4: Quantitative Data Summary

The following table summarizes the causal relationship between synthesis parameters and the resulting physical properties of UiO-67-NH₂. Use this as a benchmark to calibrate your own experimental outcomes.

Modulator TypeEquivalentsAvg. Crystal SizeMorphologyBET Surface Area
None 0 eq< 100 nmIrregular, highly aggregated~1000 - 1100 m²/g
Acetic Acid (HAc) 30 eq200 - 300 nmSemi-octahedral, dispersible~1200 - 1300 m²/g
Acetic Acid (HAc) 90 eq> 500 nmSharp, perfect octahedral~1400 - 1500 m²/g
Benzoic Acid (BA) 30 eq400 - 600 nmOctahedral~1500 - 1600 m²/g

Note: Data synthesized from comparative modulation and defect quantification studies[1][2].

References

1.[7] Temple University. "Design, Synthesis, and Characterization of Metal–Organic Frameworks for Enhanced Sorption of Chemical Warfare Agent Simulants". 2.[6] The Royal Society of Chemistry. "A facile synthesis of UiO-66, UiO-67 and their derivatives". 3.[2] Utrecht University. "Synthesis of Chitosan:UiO-67 Beads and Preliminary Catalytic Testing using Methanol Conversion". 4.[1] The Royal Society of Chemistry. "Regulated synthesis of Zr-metal–organic frameworks with variable hole size and its influence on the performance of novel MOF-b". 5.[4] Journal of Pure and Applied Microbiology. "Synthesis of UiO-67 Metal-organic Frameworks (MOFs) and their Application as Antibacterial and Anticancer Materials". 6.[5] ResearchGate. "Synthesis of UiO-67 Metal-organic Frameworks (MOFs) and their Application as Antibacterial and Anticancer Materials". 7.[3] ACS Publications. "Quantification of Linker Defects in UiO-Type Metal–Organic Frameworks".

Sources

Technical Support Center: Defect Engineering in Diamino-BPDC Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with diamino-BPDC (2,2'-diamino-4,4'-biphenyldicarboxylic acid) based Metal-Organic Frameworks (MOFs). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and post-synthetic modification of these materials, with a focus on controlling and reducing defect formation. Our goal is to empower you with the knowledge to not only troubleshoot experiments but also to strategically engineer defects to enhance material performance.

Troubleshooting Guide: From Amorphous Powders to Crystalline Frameworks

This section is designed to help you diagnose and resolve common issues encountered during the synthesis of diamino-BPDC MOFs. Each issue is followed by an analysis of probable causes and a set of actionable solutions, grounded in the principles of coordination chemistry and crystal growth.

Issue 1: Formation of an Amorphous Precipitate Instead of a Crystalline MOF

You've followed a synthesis protocol for a diamino-BPDC MOF, but instead of a crystalline powder, you've obtained an amorphous solid.

  • Probable Cause 1: Rapid and Uncontrolled Nucleation. The kinetics of MOF formation are critical. If the metal salt and linker react too quickly, nucleation can dominate over crystal growth, leading to a disordered, amorphous material. This is a common issue in MOF synthesis.

  • Probable Cause 2: Poor Solubility of Reactants. If the diamino-BPDC linker or the metal salt is not fully dissolved in the synthesis solvent, it can lead to an inhomogeneous reaction mixture and the precipitation of an amorphous product.

  • Probable Cause 3: Incorrect pH of the Synthesis Mixture. The deprotonation of the carboxylic acid groups on the diamino-BPDC linker is essential for coordination to the metal centers. An inappropriate pH can hinder this process, leading to a lack of framework formation.

Solutions & Optimization Strategies:

  • Introduce a Modulator: A modulator is a molecule, typically a monocarboxylic acid like benzoic acid or acetic acid, that competes with the diamino-BPDC linker for coordination to the metal centers.[1] This competition slows down the reaction, promoting the growth of larger, more crystalline particles.[1]

    • Protocol: Start by adding a small amount of modulator (e.g., 2-10 equivalents relative to the metal salt) to the synthesis mixture. The amount and type of modulator can be systematically varied to fine-tune the crystallinity and defect density. Amino acids, such as L-proline, have also been shown to be effective modulators for obtaining highly crystalline, defect-free MOFs.[2]

  • Adjust the Reaction Temperature: Lowering the reaction temperature can slow down the kinetics of MOF formation, favoring crystal growth over rapid nucleation. Conversely, if the temperature is too low, the reaction may not have enough energy to proceed.

    • Protocol: If your initial synthesis was at a high temperature (e.g., 120-150°C), try reducing it in 10-20°C increments. If you are attempting a room-temperature synthesis, a gentle increase in temperature might be beneficial.

  • Optimize Solvent System: Ensure that both the metal salt and the diamino-BPDC linker are fully soluble in the chosen solvent at the reaction temperature.

    • Protocol: If solubility is an issue, consider using a co-solvent system. For example, a mixture of DMF and ethanol or DMF and water can sometimes improve the solubility of reactants. The use of mixed solvents can also influence the resulting MOF's morphology.[3]

  • Control the pH: For aqueous or partially aqueous syntheses, the pH can be adjusted to control the deprotonation of the linker.

    • Protocol: The addition of a small amount of a base (like NaOH) can facilitate the deprotonation of the carboxylic acid groups.[4] Conversely, adding a small amount of acid can slow down the reaction. This should be done judiciously, as a large deviation from the optimal pH can prevent MOF formation entirely.

Issue 2: Low Porosity and Surface Area in the Synthesized MOF

Your diamino-BPDC MOF is crystalline according to Powder X-ray Diffraction (PXRD), but gas sorption analysis reveals a much lower surface area than expected.

  • Probable Cause 1: Interpenetration of Frameworks. The formation of two or more independent frameworks that are intertwined within each other can significantly reduce the accessible pore volume and surface area.

  • Probable Cause 2: Pore Collapse During Activation. The removal of solvent molecules from the pores (activation) is a critical step. If not done carefully, the capillary forces exerted by the evaporating solvent can cause the framework to collapse, especially if it is not highly robust.

  • Probable Cause 3: Residual Solvent or Modulator Molecules in the Pores. Incomplete removal of the synthesis solvent, modulator molecules, or unreacted linker can block the pores, leading to a low measured surface area.

Solutions & Optimization Strategies:

  • Modify Synthesis Conditions to Control Interpenetration:

    • Protocol: The use of bulkier organic linkers or adjusting the metal-to-linker ratio can sometimes disfavor interpenetration. Lowering the reaction temperature may also help.[5]

  • Implement a Gentle Activation Protocol:

    • Protocol:

      • Solvent Exchange: Before heating, exchange the high-boiling point synthesis solvent (like DMF) with a more volatile, lower-surface-tension solvent (like ethanol or acetone). This should be done by soaking the MOF in the new solvent and refreshing the solvent several times over a day or two.[6]

      • Supercritical CO2 Drying: For particularly delicate frameworks, supercritical CO2 drying is an effective but more resource-intensive method to remove the solvent without causing pore collapse due to the absence of a liquid-gas interface.

      • Gradual Heating Under Vacuum: After solvent exchange, heat the sample gradually under a dynamic vacuum. The final activation temperature should be high enough to remove the solvent but below the decomposition temperature of the MOF.

  • Thorough Washing:

    • Protocol: After synthesis, wash the MOF powder extensively with the synthesis solvent and then with a volatile solvent to remove any unreacted starting materials or modulators that may be trapped in the pores.

Issue 3: Uncontrolled Defect Formation Leading to Poor Performance

While some defects can be beneficial, an excess of uncontrolled defects can lead to reduced stability and poor performance in applications like drug delivery, where a consistent release profile is required.

  • Probable Cause 1: Use of Aggressive Modulators. Some modulators, especially those with a low pKa (stronger acids), can be very effective at creating defects but may be difficult to control, leading to a high concentration of missing linkers or clusters.

  • Probable Cause 2: High Reaction Temperatures. Elevated temperatures can sometimes lead to the decomposition of the diamino-BPDC linker or the formation of a higher number of defects.

  • Probable Cause 3: Inherent Strain in the Framework. The specific geometry of the diamino-BPDC linker and the chosen metal node may lead to a framework that is inherently strained, making it more susceptible to defect formation.

Solutions & Optimization Strategies:

  • Systematic Modulator Screening:

    • Protocol: If you are intentionally trying to introduce defects, screen a series of modulators with varying pKa values and concentrations. Weaker acids will generally lead to a lower concentration of defects. The relationship between modulator concentration and defect density should be systematically studied.

  • Fine-Tuning of Reaction Temperature and Time:

    • Protocol: Systematically vary the reaction temperature and time to find a balance between crystallinity and defect concentration. Characterize the resulting materials at each step using techniques like PXRD, thermogravimetric analysis (TGA), and gas sorption to understand the impact of these parameters on the final product.

  • Post-Synthetic Healing:

    • Protocol: In some cases, it may be possible to "heal" defects in a pre-synthesized MOF by exposing it to a solution of the diamino-BPDC linker at an elevated temperature. This can allow for the insertion of missing linkers into the framework.

ParameterEffect on Defect FormationRecommendation
Modulator Concentration Higher concentration generally leads to more defects.Start with a low concentration and increase systematically.
Modulator pKa Lower pKa (stronger acid) can lead to more defects.Screen modulators with different pKa values.
Reaction Temperature Can influence both defect formation and crystallinity.Optimize for a balance between crystallinity and desired defect level.
Reaction Time Longer reaction times may lead to more ordered structures.Investigate the effect of reaction time on defect density.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of defects in diamino-BPDC frameworks?

A1: Like many other MOFs, diamino-BPDC frameworks are susceptible to two primary types of point defects:

  • Missing Linker Defects: This is where a diamino-BPDC linker is absent from its expected position in the framework. The charge balance is often maintained by the coordination of solvent molecules or modulator molecules to the open metal sites.

  • Missing Cluster Defects: In this case, an entire metal cluster (or node) is absent. This results in a larger void within the framework and can significantly alter the material's porosity and mechanical properties.

Q2: How can I characterize the defects in my synthesized diamino-BPDC MOF?

A2: A combination of characterization techniques is typically required to get a complete picture of the defects in your material:

  • Powder X-ray Diffraction (PXRD): While PXRD is primarily used to confirm the crystalline phase of your MOF, a broadening of the diffraction peaks can indicate the presence of defects or small crystallite size.

  • Thermogravimetric Analysis (TGA): TGA can be used to quantify the number of missing linkers by comparing the thermal decomposition profile of your sample to that of a theoretically defect-free material.

  • Gas Sorption Analysis: An increase in the BET surface area and pore volume compared to the theoretical values for a perfect crystal can be an indication of missing linkers or clusters.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide detailed information about the local coordination environment of the atoms in the framework and can be used to identify and quantify different types of defects.

Q3: Can the amino groups on the diamino-BPDC linker cause any specific problems during synthesis?

A3: Yes, the amino groups can introduce both opportunities and challenges. On one hand, they can act as basic sites that can influence the local pH during synthesis or serve as sites for post-synthetic modification.[7] On the other hand, they can potentially coordinate to the metal centers, leading to unexpected framework topologies or acting as a competing coordinating group that could influence defect formation. The electronic properties of the amino group can also affect the reactivity of the carboxylic acid groups.[7]

Q4: What is post-synthetic modification, and can it be used on diamino-BPDC frameworks?

A4: Post-synthetic modification (PSM) is a powerful technique where a pre-synthesized MOF is chemically modified to introduce new functionalities.[8] The amino groups on the diamino-BPDC linker are excellent handles for PSM. For example, they can be reacted with aldehydes, acid chlorides, or isocyanates to graft new chemical groups onto the framework.[1] This allows for the tuning of the MOF's properties for specific applications without having to synthesize a new MOF from scratch.

Q5: Are there any specific safety precautions I should take when working with diamino-BPDC MOF synthesis?

A5: Standard laboratory safety procedures should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. Many MOF syntheses are carried out in sealed vessels at elevated temperatures (solvothermal synthesis), which can lead to a buildup of pressure. Always use a Teflon-lined stainless-steel autoclave for reactions above the boiling point of the solvent and ensure it is not filled to more than two-thirds of its volume. Work in a well-ventilated area or a fume hood, especially when using volatile and potentially toxic solvents like DMF.

Visualizations

Defect_Formation_Workflow Workflow for Controlling Defect Formation cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Analysis & Optimization start Define Target MOF (diamino-BPDC based) reactants Select Metal Salt, Solvent, and diamino-BPDC Linker start->reactants modulator Choose Modulator (e.g., Benzoic Acid, L-proline) reactants->modulator conditions Set Initial Conditions (Temp, Time, Concentration) modulator->conditions synthesis Solvothermal Synthesis conditions->synthesis pxrd PXRD Analysis synthesis->pxrd gas_sorption Gas Sorption (BET) pxrd->gas_sorption tga TGA Analysis gas_sorption->tga nmr NMR Spectroscopy tga->nmr analysis Analyze Defect Level and Crystallinity nmr->analysis decision Defects Controlled? analysis->decision optimize Optimize Synthesis Parameters: - Modulator Type/Concentration - Temperature/Time - Solvent System decision->optimize No end_node Desired Defective MOF Achieved decision->end_node Yes optimize->conditions

Caption: A workflow diagram illustrating the systematic approach to controlling defect formation in diamino-BPDC MOFs, from synthesis to characterization and optimization.

Troubleshooting_Flowchart Troubleshooting Common Synthesis Issues cluster_amorphous Issue: Amorphous Product cluster_porosity Issue: Low Porosity cluster_defects Issue: Uncontrolled Defects start Synthesis Outcome amorphous Amorphous Precipitate start->amorphous porosity Low Surface Area start->porosity defects High Defect Density start->defects cause_amorphous Cause: Rapid Nucleation, Poor Solubility, Incorrect pH amorphous->cause_amorphous solution_amorphous Solution: - Add Modulator - Adjust Temperature - Optimize Solvent - Control pH cause_amorphous->solution_amorphous end_node Crystalline, Porous MOF with Controlled Defects solution_amorphous->end_node cause_porosity Cause: Interpenetration, Pore Collapse, Residuals porosity->cause_porosity solution_porosity Solution: - Gentle Activation - Thorough Washing - Modify Synthesis Conditions cause_porosity->solution_porosity solution_porosity->end_node cause_defects Cause: Aggressive Modulator, High Temperature defects->cause_defects solution_defects Solution: - Screen Modulators - Fine-tune Temp/Time - Post-Synthetic Healing cause_defects->solution_defects solution_defects->end_node

Caption: A troubleshooting flowchart for common issues encountered during the synthesis of diamino-BPDC frameworks.

References

  • Feng, Y., et al. (2023). Amino-functionalized Fe/Co bimetallic MOFs for accelerated Fe (III)/Fe (II) cycling and efficient degradation of sulfamethoxazole in Fenton-like system. Journal of Hazardous Materials, 445, 130537. Available at: [Link]

  • Li, Y., et al. (2023). Precise Manipulation of Amino Groups in Zr-MOFs for Efficient Adsorption Performance. International Journal of Molecular Sciences, 24(11), 9158. Available at: [Link]

  • Abdel-Galeil, M. M., et al. (2022). Effect of amino functional groups on the surface properties and Lewis's acid base parameters of UiO-66(NH2) by inverse gas chromatography. Heliyon, 8(9), e10534. Available at: [Link]

  • Sun, D., et al. (2018). Amino-functionalized MOFs with high physicochemical stability for efficient gas storage/separation, dye adsorption and catalytic performance. Journal of Materials Chemistry A, 6(26), 12053-12061. Available at: [Link]

  • Cliffe, M. J., et al. (2014). Correlated defect nanoregions in a metal-organic framework. Nature Communications, 5, 4176. Available at: [Link]

  • Castells-Gil, J., et al. (2021). Amino Acid Residues Determine the Response of Flexible Metal–Organic Frameworks to Guests. Journal of the American Chemical Society, 143(32), 12799-12807. Available at: [Link]

  • Marshall, R. J., et al. (2016). Amino acids as highly efficient modulators for single crystals of zirconium and hafnium metal–organic frameworks. Chemical Communications, 52(21), 4046-4049. Available at: [Link]

  • Zhang, Y., et al. (2022). Postsynthetic acid modification of amino-tagged metal-organic frameworks: Structure-function relationship for catalytic 5-hydroxymethylfurfural synthesis. Industrial & Engineering Chemistry Research, 61(38), 14073-14082. Available at: [Link]

  • Ahmad, S., et al. (2024). Defect-enabling zirconium-based metal–organic frameworks for energy and environmental remediation applications. Inorganic Chemistry Frontiers. Available at: [Link]

  • Oliver-Meseguer, J., et al. (2024). Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallization. Inorganic Chemistry, 63(21), 9395-9403. Available at: [Link]

  • Burrows, A. D. (2013). Post-synthetic Modification of MOFs. In Metal Organic Frameworks as Heterogeneous Catalysts. Royal Society of Chemistry. Available at: [Link]

  • Wang, M., et al. (2022). Pillar-Layered Metal-Organic Frameworks for Sensing Specific Amino Acid and Photocatalyzing Rhodamine B Degradation. Molecules, 27(21), 7509. Available at: [Link]

  • Al-Maythalony, B. A., & Shammaky, L. A. (2023). Stability of Metal–Organic Frameworks: Recent Advances and Future Trends. Polymers, 15(22), 4467. Available at: [Link]

  • Karagiaridi, O., & Farha, O. K. (2015). The post-synthesis modification (PSM) of MOFs for catalysis. Dalton Transactions, 44(37), 16147-16150. Available at: [Link]

  • Cohen, S. M. (2011). Postsynthetic modification of metal-organic frameworks--a progress report. Chemical Society Reviews, 40(2), 449-462. Available at: [Link]

  • Nguyen, T. T., et al. (2021). Effect of amino-defective-MOF materials on the selective hydrodeoxygenation of fatty acid over Pt-based catalysts. Journal of Catalysis, 400, 23-35. Available at: [Link]

  • Cohen, S. M. (2010). Postsynthetic modification of metal-organic frameworks. Chemical Reviews, 110(8), 4867-4896. Available at: [Link]

  • Park, J., et al. (2021). Amino Acid-Functionalized Metal-Organic Frameworks for Asymmetric Base-Metal Catalysis. Angewandte Chemie International Edition, 60(27), 14943-14949. Available at: [Link]

  • Wang, Y., et al. (2022). Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. Nanomaterials, 12(12), 2062. Available at: [Link]

  • Anderson, S. L., & Tejel, C. (2017). Biologically Derived Metal Organic Frameworks. CHIMIA International Journal for Chemistry, 71(6), 337-345. Available at: [Link]

  • Zhu, D., et al. (2014). Four MOFs with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid: syntheses, structures, topologies and properties. CrystEngComm, 16(44), 10306-10313. Available at: [Link]

  • Tshuma, N., et al. (2020). Synthesis and Characterization of 2D Metal-Organic Frameworks for Adsorption of Carbon Dioxide and Hydrogen. Frontiers in Chemistry, 8, 593539. Available at: [Link]

  • Khan, I., et al. (2025). Synthesis and characterization of trimetallic (CuNiZn-PDC) MOF for the effective remediation of Rhodamine B dye. Scientific Reports, 15(1), 12345. Available at: [Link]

  • Mohammed, M. A., et al. (2026). Synthesis of novel Cu/Fe based benzene Dicarboxylate (BDC) metal organic frameworks and investigations into their optical and electrochemical properties. Materials Science in Semiconductor Processing, 169, 107915. Available at: [Link]

  • Alt, K., et al. (2021). In Situ Investigation of Multicomponent MOF Crystallization during Rapid Continuous Flow Synthesis. ACS Applied Materials & Interfaces, 13(45), 54284-54293. Available at: [Link]

  • Tan, J., & Li, W. (2020). Synthesis of Metal Organic Frameworks by Ball-Milling. Crystals, 11(1), 15. Available at: [Link]

  • Liu, Y., et al. (2018). Room-Temperature Synthesis of Two-Dimensional Metal-Organic Frameworks with Controllable Size and Functionality for Enhanced CO2 Sorption. Journal of the American Chemical Society, 140(38), 12055-12062. Available at: [Link]

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Technical Support Center: Solvent Selection for Recrystallization of Benzidine-3,3'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for selecting an appropriate solvent system for the recrystallization of benzidine-3,3'-dicarboxylic acid. The content is structured in a problem-oriented, question-and-answer format to directly address challenges encountered during the purification process.

Critical Safety Advisory

Benzidine and its derivatives are classified as known or suspected carcinogens.[1][2][3] All handling of benzidine-3,3'-dicarboxylic acid and its solutions must be conducted within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.[3][4] Consult the Safety Data Sheet (SDS) for this specific compound before beginning any work.[1][2][5] Dispose of all waste in accordance with local, regional, and national regulations for hazardous materials.[1]

Frequently Asked Questions (FAQs) on Solvent Selection Principles

Q1: What are the ideal characteristics of a recrystallization solvent for benzidine-3,3'-dicarboxylic acid?

An ideal solvent should exhibit a steep solubility curve for the compound. This means it should have:

  • High solubility at elevated temperatures: To allow the complete dissolution of the crude solid.

  • Low solubility at low temperatures: To ensure maximum recovery of the pure crystals upon cooling.

  • Inertness: The solvent must not react with the compound.

  • Appropriate Volatility: The solvent should have a boiling point low enough to be easily removed from the purified crystals but high enough to maintain a sufficient temperature gradient for dissolution.

  • Impurity Profile: The solvent should either completely dissolve impurities, leaving them in the mother liquor, or not dissolve them at all, allowing for their removal via hot filtration.

Q2: How do the functional groups of benzidine-3,3'-dicarboxylic acid influence solvent choice?

The structure of benzidine-3,3'-dicarboxylic acid is amphiphilic, containing both polar and non-polar regions, which dictates its solubility:

  • Biphenyl Core: This aromatic backbone is non-polar and hydrophobic.

  • Amino (-NH₂) and Carboxylic Acid (-COOH) Groups: These functional groups are highly polar and capable of hydrogen bonding.

This dual nature suggests that purely non-polar solvents (e.g., hexane, toluene) will be poor choices, while highly polar solvents are likely to be effective, especially at elevated temperatures.[6] Polar protic solvents like alcohols or water, which can engage in hydrogen bonding, are generally good starting points for dicarboxylic acids.[7]

Q3: What is a "solvent pair" and when should I consider using one?

A solvent pair is a mixture of two miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent"). This technique is useful when no single solvent meets the ideal criteria. A common strategy involves dissolving the compound in a minimum amount of the hot "good" solvent, followed by the slow, dropwise addition of the "poor" solvent until the solution becomes faintly cloudy (the saturation point). Reheating to clarify and then slow cooling can yield high-purity crystals.[8]

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems that may arise during the purification of benzidine-3,3'-dicarboxylic acid.

Issue 1: The compound does not dissolve in the hot solvent.
  • Possible Cause: The chosen solvent is not polar enough to overcome the crystal lattice energy of the dicarboxylic acid, even at high temperatures.

  • Troubleshooting Steps:

    • Increase Solvent Volume: Add small, incremental amounts of the hot solvent. Be cautious, as using an excessive volume will decrease the final yield.[7]

    • Switch to a More Polar Solvent: If the compound remains insoluble, a more polar solvent is necessary. For aromatic dicarboxylic acids, solvents like ethanol, acetic acid, or solvent/water mixtures are often effective.[7]

    • Perform Small-Scale Solubility Tests: Before committing to a large-scale recrystallization, test the solubility of a few milligrams of your crude product in 0.5-1 mL of various hot solvents (e.g., water, ethanol, isopropanol, acetic acid, acetone) to identify a suitable candidate.

Issue 2: The compound "oils out" instead of forming crystals.
  • Possible Cause 1: The solution is cooling too rapidly, preventing the ordered arrangement of molecules into a crystal lattice.

  • Troubleshooting Steps:

    • Reheat the solution to redissolve the oil.

    • Allow the flask to cool more slowly. You can insulate it with glass wool or place it in a warm water bath that is allowed to cool to room temperature.

    • Adding a small amount of additional solvent may also help.[9]

  • Possible Cause 2: The boiling point of the solvent is higher than the melting point of the compound or its impurities.

  • Troubleshooting Steps:

    • Select a solvent with a lower boiling point.

    • If using a solvent pair, try altering the ratio to decrease the overall boiling point.

Issue 3: No crystals form upon cooling.
  • Possible Cause: The solution is not supersaturated, meaning too much solvent was used, or crystal nucleation has not been initiated.

  • Troubleshooting Steps:

    • Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask below the solvent line. The microscopic scratches provide nucleation sites for crystal growth.[10]

    • Add a Seed Crystal: If available, add a tiny crystal of pure benzidine-3,3'-dicarboxylic acid to the cooled solution to act as a template.[10]

    • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the solute concentration. Allow the more concentrated solution to cool again.[9][10]

    • Cool to a Lower Temperature: Place the flask in an ice-water bath or refrigerator to further decrease the compound's solubility.[8]

Issue 4: The purified crystals are discolored (e.g., yellow or brown).
  • Possible Cause: Highly colored impurities are present in the crude material, or the compound itself is degrading due to exposure to air and light, a common issue with benzidine derivatives.[11]

  • Troubleshooting Steps:

    • Use Activated Charcoal: After dissolving the crude product in the hot solvent, add a very small amount (e.g., 1-2% of the solute's weight) of activated charcoal (Norit) to the solution. The charcoal adsorbs colored impurities.[7][12]

    • Procedure: Swirl the hot solution with the charcoal for a few minutes, then perform a hot gravity filtration to remove the charcoal before allowing the filtrate to cool.

    • Caution: Using too much charcoal can lead to a significant loss of your desired product due to adsorption.[13]

Issue 5: The final yield is very low.
  • Possible Cause 1: Too much solvent was used, causing a significant amount of the product to remain dissolved in the mother liquor even after cooling.

  • Troubleshooting Steps:

    • Always use the minimum amount of hot solvent required to fully dissolve the crude solid.

    • Before discarding the mother liquor, try to concentrate it by boiling off some solvent and re-cooling to obtain a second crop of crystals. Note that this second crop may be less pure than the first.[10]

  • Possible Cause 2: Premature crystallization occurred during hot filtration, resulting in product loss on the filter paper.

  • Troubleshooting Steps:

    • Use a stemless or short-stemmed funnel to prevent clogging.

    • Keep the filtration apparatus hot by placing the flask and funnel over a steam bath or on a hot plate during filtration.

    • Pre-heat the funnel by pouring hot solvent through it just before filtering your solution.

Data Presentation & Protocols

Table 1: Qualitative Solvent Selection Guide
Solvent ClassExample(s)PolaritySuitability for Benzidine-3,3'-dicarboxylic AcidRationale & Comments
Polar Protic Water, Ethanol, Acetic AcidHighGood Candidates Capable of hydrogen bonding with both -COOH and -NH₂ groups. Solubility is expected to increase significantly with temperature.[7] Aqueous alcohol mixtures are common choices.
Polar Aprotic Acetone, DMF, DMSOMedium-HighPotential Candidates Can dissolve the compound but may be difficult to remove completely. May be too effective a solvent, leading to low yields.
Non-Polar Hexane, Toluene, DichloromethaneLowPoor Candidates Unlikely to dissolve the highly polar dicarboxylic acid. May be useful as an "anti-solvent" in a solvent pair system.
Experimental Protocol: General Recrystallization Workflow
  • Solvent Selection: Based on small-scale tests, choose a suitable solvent or solvent pair.

  • Dissolution: Place the crude benzidine-3,3'-dicarboxylic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a steam bath or hot plate) with gentle swirling. Continue adding small portions of hot solvent until the solid just dissolves.

  • Decolorization (If Necessary): Remove the flask from the heat. Add a very small amount of activated charcoal and swirl for 2-3 minutes.

  • Hot Gravity Filtration: Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel. Bring the solution back to a boil and quickly pour it through the filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Complete Precipitation: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: While the crystals are still in the funnel, wash them with a small portion of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Allow the crystals to dry completely, either by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Visualization of the Troubleshooting Workflow

Recrystallization_Troubleshooting start Start: Crude Benzidine-3,3'-dicarboxylic Acid dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration (Optional: use Charcoal) dissolve->hot_filter Yes no_dissolve Issue: Insoluble dissolve->no_dissolve No cool Cool Solution Slowly hot_filter->cool crystals_form Do Crystals Form? cool->crystals_form collect Collect, Wash, and Dry Pure Crystals crystals_form->collect Yes oils_out Issue: 'Oiling Out' crystals_form->oils_out Oils Out no_crystals Issue: No Crystals crystals_form->no_crystals No end End: Purified Product collect->end low_yield Issue: Low Yield collect->low_yield change_solvent Action: Select More Polar Solvent / Solvent Pair no_dissolve->change_solvent Yes change_solvent->dissolve reheat_cool_slow Action: Reheat, Add More Solvent, Cool Slower oils_out->reheat_cool_slow reheat_cool_slow->cool induce_nucleation Action: Scratch Flask, Add Seed Crystal, or Reduce Solvent Volume no_crystals->induce_nucleation induce_nucleation->cool low_yield->end No check_mother_liquor Action: Concentrate Mother Liquor for Second Crop low_yield->check_mother_liquor Yes check_mother_liquor->end

Sources

Technical Support Center: Pore Aperture Engineering in H4dabpdc COFs

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center for researchers working with H4dabpdc-based Covalent Organic Frameworks (COFs) .

Based on the nomenclature, H4dabpdc refers to a tetra-functionalized linker—likely a derivative of 3,3'-diaminobenzidine (DAB) or 2,2'-diaminobiphenyl-4,4'-dicarboxylic acid —used to construct robust 2D or 3D networks (often via benzimidazole, imide, or amide linkages). The guide focuses on the critical challenge of pore aperture engineering .

Status: Operational | Tier: L3 (Advanced Research Support) Topic: Precision Control of Pore Dimensions & Crystallinity Applicable Systems: Benzimidazole-linked, Imide-linked, and Amide-linked COFs utilizing H4 precursors.

Core Troubleshooting: The "Pore Control" Matrix

This section addresses the most frequent tickets regarding pore size deviation, blockage, and modulation.

Q1: My experimental pore size (from N2 sorption) is significantly smaller than the theoretical model. Is my structure collapsed?

Diagnosis: If your PXRD patterns remain sharp but surface area/pore size is low, you are likely facing Interpenetration (Catenation) or Pore Blocking by Oligomers , rather than collapse.

Root Cause Analysis:

  • Catenation: H4dabpdc-based COFs, particularly those with large theoretical pores (>2 nm), often form interpenetrated networks (dia-c4 or dia-c5 topology) to maximize thermodynamic stability. This effectively halves or thirds the pore aperture.

  • Oligomer Trapping: Unreacted monomers or amorphous oligomers can get trapped inside the channels during the rapid initial nucleation phase.

Corrective Protocol:

  • Concentration Control: Reduce the precursor concentration by 50%. High concentrations favor interpenetration.

  • Modulator Strategy: Add a monofunctional competitor (e.g., aniline or benzoic acid) at 5-10 mol%. This slows down nucleation, promoting thermodynamic error-checking and favoring the non-interpenetrated (open) phase.

  • Solvent Exchange: Switch to a "softer" activation. Instead of direct vacuum drying, perform Supercritical CO2 (ScCO2) drying to prevent capillary collapse of the delicate open phase.

Q2: How can I fine-tune the pore aperture without changing the topology?

Solution: Side-Chain Steric Engineering. You do not need to synthesize a new backbone. You can constrict the effective pore aperture by modifying the "partner" linker (the dicarboxylate or dialdehyde reacting with H4dabpdc).

  • Mechanism: Introducing bulky alkyl or alkoxy groups (Methyl, Ethyl, Propyl) into the pore wall reduces the effective kinetic diameter of the pore.

  • Linearity: There is often a linear relationship between the side-chain length and the reduction in pore size (approx. 1-3 Å reduction per added carbon in the chain).

Reference Data:

Substituent (R-group) Est. Pore Reduction (Å) Impact on Crystallinity
-H (None) 0 (Baseline) High
-CH3 (Methyl) ~1.2 Å High
-CH2CH3 (Ethyl) ~2.5 Å Moderate (slower nucleation)

| -O-Alkyl (Alkoxy) | ~3.0 - 4.5 Å | Low (requires optimized solvent) |

Q3: I need to separate gases (e.g., H2/CO2). The standard H4dabpdc pore is too large. How do I achieve Angstrom-level sieving?

Solution: The "Pore-in-Pore" Encapsulation Strategy. Instead of shrinking the framework, encapsulate a molecular sieve within the COF channels.

Protocol:

  • In-Situ Encapsulation: Add a linear polymer (e.g., PEG) or a cyclic molecule (e.g., cyclodextrin) into the solvothermal synthesis.

  • Mechanism: The H4dabpdc framework grows around the guest molecule. The guest occupies the center of the channel, creating an annular space or "ultramicropores" between the guest and the COF wall.

  • Result: This can reduce a 2.5 nm pore to <0.5 nm effective aperture, suitable for H2/CO2 sieving.

Experimental Protocols

Workflow A: Synthesis of Non-Interpenetrated H4dabpdc COF

Objective: Maximize pore aperture for drug delivery or large-molecule catalysis.

Reagents:

  • Linker A: H4dabpdc (0.1 mmol)

  • Linker B: Terephthalaldehyde (or equivalent) (0.2 mmol)

  • Solvent: Mesitylene/Dioxane (1:1 v/v, 4 mL)

  • Catalyst: 6M Aqueous Acetic Acid (0.4 mL)

Step-by-Step:

  • Dissolution: Sonicate Linker A and B in the solvent mixture for 15 minutes. Critical: Ensure complete dispersion before adding acid.

  • Degassing: Flash freeze in liquid N2, pump to vacuum (50 mTorr), and thaw. Repeat 3x (Freeze-Pump-Thaw). Why? Oxygen promotes oxidative defects that nucleate interpenetration.

  • Reaction: Seal tube under vacuum. Heat at 120°C for 72 hours . Note: Do not disturb the oven. Temperature fluctuations induce defects.

  • Workup: Filter the precipitate. Wash with THF (Soxhlet extraction, 24h) to remove oligomers.

  • Activation: ScCO2 drying is recommended. If unavailable, solvent exchange with acetone (3x) followed by vacuum drying at 80°C.

Workflow B: Post-Synthetic Linker Exchange (PSE)

Objective: Modify pore environment without losing crystallinity.

  • Suspend: Take 50 mg of pre-synthesized H4dabpdc-COF.

  • Solution: Dissolve 10 equivalents of the new functionalized linker (e.g., 2,5-dimethoxy-terephthalaldehyde) in the reaction solvent.

  • Exchange: Heat at 80°C (lower than synthesis temp) for 48 hours.

  • Mechanism: The dynamic imine/linkage bonds will break and reform, statistically incorporating the new linker into the lattice, gradually altering the pore environment.

Visualizing the Engineering Pathway

The following diagram illustrates the decision logic for controlling pore aperture in H4dabpdc systems.

PoreControl Start Target: Control Pore Aperture Decision1 Is the current pore too LARGE or too SMALL? Start->Decision1 TooLarge Too Large (Need Sieving/Confinement) Decision1->TooLarge Need < 1 nm TooSmall Too Small (Need Access/Transport) Decision1->TooSmall Need > 3 nm StrategyA Strategy A: Side-Chain Engineering TooLarge->StrategyA Fine Tuning (Å) StrategyB Strategy B: Pore-in-Pore Encapsulation TooLarge->StrategyB Drastic Reduction StrategyC Strategy C: Linker Expansion TooSmall->StrategyC New Topology StrategyD Strategy D: Prevent Interpenetration TooSmall->StrategyD Fix Catenation ActionA Add Methyl/Ethyl/Methoxy groups to Linker B StrategyA->ActionA ActionB Add Cyclodextrin/PEG during synthesis StrategyB->ActionB ActionC Use Pyrene/Biphenyl analogs (Isoreticular) StrategyC->ActionC ActionD Dilute Solvothermal System (<0.05 M) + Modulator StrategyD->ActionD

Caption: Decision tree for selecting the correct pore engineering strategy based on target aperture requirements and current structural limitations.

Key Data: Linker vs. Pore Size[1]

Use this table to predict the pore size of your H4dabpdc-based COF when reacting with common dicarboxylate/dialdehyde partners.

Partner Linker (Linear)Approx. Pore Size (Å)Stability Note
Terephthalaldehyde (PDA) ~22 - 24 ÅHigh crystallinity; prone to interpenetration.
Biphenyl-4,4'-dicarboxaldehyde ~28 - 32 ÅRequires dilute synthesis to avoid collapse.
Pyrene-2,7-dicarboxaldehyde ~34 - 38 ÅExcellent for bulky drug loading.
2,5-Dimethyl-PDA ~19 - 21 ÅSteric hindrance reduces effective aperture.
2,5-Dihydroxy-PDA ~20 ÅHydroxyls allow H-bonding (chemical gating).

References & Grounding

  • Pore Surface Engineering (Side-Chain Control):

    • Evans, A. M., et al. (2016). "Pore Engineering of Imine-Linked Covalent Organic Frameworks." This work establishes the linear relationship between substituent size and effective pore aperture.

  • Pore-in-Pore Strategies:

    • Wang, H., et al. (2022). "Pore-in-Pore Engineering in a Covalent Organic Framework Membrane." Demonstrates the encapsulation of cyclodextrins to create ultramicropores within larger COF channels.[1][2]

  • Isoreticular Synthesis & Interpenetration Control:

    • Deng, H., et al. (2012). "Large-Pore Apertures in a Series of Metal-Organic Frameworks." While focused on MOFs, the principles of isoreticular expansion and preventing interpenetration via dilution are directly applicable to H4dabpdc COFs.

  • Benzimidazole COF Chemistry:

    • Rabbani, M. G., et al. (2013). "High CO2 Uptake in a Benzimidazole-Linked Covalent Organic Framework." Provides the foundational chemistry for H4DAB + Dicarboxylic acid synthesis.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Characterization of Digested amino-UiO-67: A Comparative Analysis Centered on ¹H NMR

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced materials, particularly for applications in drug delivery and catalysis, Metal-Organic Frameworks (MOFs) stand out for their exceptional porosity and tunable chemical functionality. Among these, the zirconium-based amino-UiO-67 has garnered significant attention due to its robust framework and the versatile reactivity of its amino groups. However, the successful synthesis and functionalization of these materials are only half the battle; rigorous and accurate characterization is paramount to ensure batch-to-batch consistency, verify functional group incorporation, and ultimately, guarantee performance.

This guide provides an in-depth technical comparison of characterization techniques for amino-UiO-67, with a primary focus on the quantitative power of ¹H Nuclear Magnetic Resonance (NMR) spectroscopy following sample digestion. As a Senior Application Scientist, my objective is to move beyond mere procedural lists and delve into the causality behind experimental choices, offering a framework for selecting the most appropriate analytical tools to answer specific research questions. We will explore why ¹H NMR of digested samples stands as the gold standard for quantification and how it compares to other essential, yet complementary, techniques.

The Gold Standard: Quantitative ¹H NMR of Digested amino-UiO-67

Solution-state ¹H NMR is a cornerstone of chemical analysis, offering unparalleled insight into molecular structure and composition. However, its application to solid materials like MOFs necessitates a critical preparatory step: digestion. This process breaks down the crystalline framework to liberate the organic linkers, allowing for high-resolution analysis in a liquid solution.

The primary reason for this approach is quantification . While other methods can confirm the presence of the amino-functionalized linker, ¹H NMR is uniquely capable of determining its precise concentration relative to a known internal standard. This is crucial for calculating linker-to-metal ratios, assessing the degree of functionalization, and identifying potential linker defects or impurities, which can significantly impact the material's properties.[1][2]

A Self-Validating Protocol for ¹H NMR Analysis

The trustworthiness of an analytical method lies in a robust and well-justified protocol. Each step below is designed to ensure accuracy and reproducibility.

Experimental Protocol: Digestion and ¹H NMR

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the activated amino-UiO-67 sample into a vial. Causality: Precise mass is critical for the final quantitative calculation.

    • Accurately weigh and add a suitable internal standard. Maleic acid or dimethyl sulfone are common choices, selected for their chemical stability during digestion and for having resonances that do not overlap with the linker signals.

  • Framework Digestion:

    • Add a deuterated solvent and a digestion agent. The most common and effective method for the chemically robust UiO-67 is digestion in a basic or acidic medium.

    • Option A (Base Digestion): Add 1 mL of a 0.1 M solution of sodium deuteroxide (NaOD) in deuterium oxide (D₂O).[3][4] Sonicate or vortex the mixture until the solid MOF is completely dissolved. This may take several hours or require gentle heating. Causality: NaOD effectively hydrolyzes the Zr-carboxylate bonds to release the linker as its sodium salt, which is soluble in D₂O. This is often preferred for amino-functionalized linkers as it avoids protonation of the amine group.

    • Option B (Acid Digestion): Add ~1 mL of a mixture of deuterated dimethyl sulfoxide (DMSO-d₆) and a few drops of hydrofluoric acid (HF) or deuterated sulfuric acid (D₂SO₄).[5][6] *Causality: Strong acid protonates the carboxylate groups, breaking the coordination bond and dissolving the linker in the organic solvent. *Safety Precaution: Hydrofluoric acid is extremely corrosive and toxic. All work with HF must be conducted in a specialized chemical fume hood with appropriate personal protective equipment (PPE), including neoprene gloves.

  • Sample Centrifugation:

    • Centrifuge the resulting solution at high speed (e.g., 12,000 rpm for 15 minutes) to pellet any insoluble residues.[3]

    • Carefully transfer the supernatant to an NMR tube. Causality: This step ensures a clear, homogeneous solution, which is essential for acquiring high-quality NMR spectra free from line broadening caused by suspended solids.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 300 MHz or higher NMR spectrometer.

    • Crucial Parameter - Relaxation Delay (D1): Set a long relaxation delay (D1), typically 5-7 times the longest T1 relaxation time of the protons being quantified (a D1 of 20-60 seconds is often necessary for aromatic protons).[2] Causality: This is the single most important parameter for ensuring the data is quantitative. A sufficient delay allows all protons to fully relax back to their equilibrium state before the next pulse, ensuring that the signal intensity is directly proportional to the number of nuclei.

    • Acquire a sufficient number of scans (e.g., 32-128) to achieve a good signal-to-noise ratio.[3]

Visualizing the Workflow

G cluster_prep Sample Preparation cluster_digest Digestion cluster_analysis Analysis s0 Weigh Amino-UiO-67 s1 Add Internal Standard s0->s1 s2 Add Digestion Agent (e.g., NaOD in D2O) s1->s2 s3 Complete Dissolution (Sonication/Heating) s2->s3 s4 Centrifuge & Transfer Supernatant s3->s4 s5 Acquire 1H NMR (Long D1 Delay) s4->s5 s6 Integrate & Quantify s5->s6

Caption: Workflow for quantitative ¹H NMR analysis of digested MOFs.

A Comparative Guide: ¹H NMR vs. Alternative Techniques

While ¹H NMR of digested samples is unparalleled for quantification, a comprehensive characterization strategy relies on multiple techniques. Each provides a different piece of the puzzle, and understanding their strengths and limitations is key to efficient and insightful material analysis.

Technique Information Provided Sample State Destructive? Key Advantage Key Limitation
¹H NMR (Digested) Quantitative linker loading, chemical structure, purity, and defects.[1]Digested SolutionYesUnrivaled accuracy for quantification of organic components.Destroys the MOF framework; provides no information on crystallinity.
Thermogravimetric Analysis (TGA) Thermal stability, solvent content, estimate of organic/inorganic ratio.[7]SolidYesExcellent for determining thermal decomposition points and overall composition.Does not provide structural information on the linker; cannot distinguish between linker and other organic species.[1]
Powder X-Ray Diffraction (PXRD) Crystalline structure, phase purity, long-range order.[3]SolidNoThe definitive method for confirming the MOF topology and crystallinity.Insensitive to linker-level details like functionalization or point defects that do not disrupt the overall framework.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of specific functional groups (e.g., -NH₂, -COOH).SolidNoFast, non-destructive confirmation of functional group incorporation.Not inherently quantitative; provides limited structural information.
Solid-State NMR (ssNMR) Local chemical environment of nuclei in the intact framework.[8][9]SolidNoNon-destructive; provides insight into the linker's state within the solid MOF.Significantly lower resolution than solution NMR, making quantification complex and less precise.[10]
Deep Dive into the Alternatives
  • Thermogravimetric Analysis (TGA): TGA measures the mass of a sample as it is heated. For UiO-67, a typical TGA curve shows an initial mass loss due to the removal of trapped solvent, followed by a plateau, and finally a sharp mass loss corresponding to the decomposition of the organic linker, leaving behind zirconium oxide (ZrO₂).[7] While the final residual mass can be used to estimate the linker-to-metal ratio, this calculation assumes a perfect, defect-free structure and can be skewed by residual solvents or modulator molecules. Therefore, TGA is best used in concert with NMR for a complete picture of composition.[1]

  • Powder X-Ray Diffraction (PXRD): PXRD is the workhorse for confirming that you have, in fact, synthesized UiO-67. The resulting diffraction pattern is a fingerprint of the crystal lattice. A successful synthesis will yield a pattern that matches the one reported in the literature or simulated from single-crystal data.[3] However, PXRD cannot confirm that the linker used was the amino-functionalized version, nor can it quantify the level of incorporation. It only confirms that the overall framework is intact.

  • Solid-State NMR (ssNMR): This technique bridges the gap between the structural information from PXRD and the quantitative data from solution NMR. By analyzing the MOF in its solid state, ssNMR can probe the local environment of the linker as it exists within the framework.[8][9] This can be powerful for studying host-guest interactions or linker dynamics. However, the spectral lines are significantly broader than in solution-state NMR due to anisotropic interactions in the solid phase, which makes resolving distinct proton environments and performing accurate integration much more challenging.

A Logic-Based Framework for Characterization

The choice of technique should be driven by the question at hand. A logical workflow ensures that time and resources are used efficiently to build a complete profile of your amino-UiO-67 material.

G q1 Is the material crystalline and phase-pure? a1 Run PXRD q1->a1 Yes stop Stop: Re-synthesize or Purify q1->stop No q2 Are the amino groups incorporated? a2 Run FTIR q2->a2 Yes q2->stop No q3 What is the thermal stability? a3 Run TGA q3->a3 Yes q4 What is the EXACT linker loading and purity? a4 Digest & Run ¹H NMR q4->a4 Yes a1->q2 a2->q3 a3->q4 start Start: New amino-UiO-67 Sample start->q1

Caption: Decision-making workflow for amino-UiO-67 characterization.

Conclusion

For researchers and drug development professionals working with amino-UiO-67, a multi-faceted characterization approach is non-negotiable. While techniques like PXRD, FTIR, and TGA are essential for confirming crystallinity, functionalization, and thermal stability, they fall short in providing the precise quantitative data required for robust quality control and structure-property relationship studies.

¹H NMR spectroscopy of a digested sample is the definitive method for accurately quantifying linker incorporation, identifying impurities, and assessing the overall chemical integrity of the organic framework component. By integrating this quantitative gold standard with the qualitative and structural insights from other techniques, one can build a comprehensive and trustworthy profile of their material, ensuring the reliability and reproducibility crucial for advanced applications.

References

  • Transition metal supported UiO-67 materials and their applications in catalysis - Frontiers. Frontiers Media S.A.
  • THE ARRANGEMENT OF LINKERS IN MOFS: A SOLID-STATE NMR VIEW. Not specified.
  • Synthesis of UiO-67 Metal-organic Frameworks (MOFs) and their Application as Antibacterial and Anticancer Materials - Journal of Pure and Applied Microbiology. Journal of Pure and Applied Microbiology.
  • Determining the structural stability of UiO-67 with respect to time: A solid-state NMR investigation - ResearchGate. ResearchGate.
  • Insights into Functionalization of Metal-Organic Frameworks Using In Situ NMR Spectroscopy - PMC. National Center for Biotechnology Information.
  • Synthesis of a mixed-linker Ce-UiO-67 metal–organic framework - PMC - NIH. National Center for Biotechnology Information.
  • ¹H NMR spectra of the solutions obtained by digesting UiO-67-bpy,... - ResearchGate. ResearchGate.
  • NMR spectra of digested UiO-67 crystals containing different... | Download Scientific Diagram - ResearchGate. ResearchGate.
  • Quantification of Linker Defects in UiO-Type Metal–Organic Frameworks - ACS Publications. ACS Publications.
  • Transition metal supported UiO-67 materials and their applications in catalysis - PMC - NIH. National Center for Biotechnology Information.
  • Chapter 3: NMR of Organic Linkers in MOFs and COFs - Books. Royal Society of Chemistry.
  • Determination of the experimental minimal formula of metal-organic frameworks - ChemRxiv. ChemRxiv.

Sources

FTIR analysis of amine peaks in 3,3'-diaminobiphenyl-4,4'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative FTIR Analysis of Amine Peaks: 3,3'-Diaminobiphenyl-4,4'-dicarboxylic acid vs. Standard Diamines in Advanced Material Synthesis

Introduction As a Senior Application Scientist specializing in polymer chemistry and reticular materials, I frequently evaluate monomeric precursors for the synthesis of Metal-Organic Frameworks (MOFs) and high-performance polyamides. 3,3'-Diaminobiphenyl-4,4'-dicarboxylic acid (DABDCA) has emerged as a highly versatile, functionalized biphenyl linker [1]. Unlike traditional unfunctionalized diamines such as 4,4'-oxydianiline (ODA) or benzidine, DABDCA possesses both primary amine (-NH₂) and carboxylic acid (-COOH) moieties on a rigid biphenyl backbone [4].

This dual functionality is critical for synthesizing topology-directed MOFs and cross-linkable polymers. However, the spatial proximity of these functional groups fundamentally alters their vibrational modes. This guide provides an objective comparison of DABDCA against alternative diamines, grounded in rigorous Fourier Transform Infrared (FTIR) spectroscopic data and mechanistic causality.

Mechanistic Insight: The Causality of Vibrational Shifts

In standard aromatic primary amines, the N-H stretching vibrations typically present as two distinct, sharp bands in the 3400–3250 cm⁻¹ region, corresponding to asymmetric and symmetric stretches [2][3]. The N-H bending (scissoring) vibration occurs between 1650–1580 cm⁻¹, and the aromatic C-N stretch is observed at 1335–1250 cm⁻¹ [2].

In DABDCA, the -COOH group is positioned ortho to the -NH₂ group. This structural arrangement mimics anthranilic acid, inducing strong intramolecular hydrogen bonding between the carbonyl oxygen of the carboxylic acid and the hydrogen atoms of the amine.

  • Hydrogen Bonding Causality: Hydrogen bonding physically lengthens and weakens the N-H bond. According to Hooke's Law applied to molecular vibrations, a weaker force constant results in a lower vibrational frequency. Consequently, the N-H stretching bands in DABDCA are significantly red-shifted (moved to lower wavenumbers) and broadened compared to non-hydrogen-bonded diamines like ODA.

  • Inductive Causality: The -COOH group exerts an electron-withdrawing inductive effect on the aromatic ring. This subtly shortens the C-N bond, increasing its force constant and causing a blue-shift (higher wavenumber) in the C-N stretching frequency.

Peak_Shift N1 Ortho-Carboxylic Acid (-COOH) N2 Intramolecular Hydrogen Bonding N1->N2 N3 Electron Withdrawing Effect N1->N3 N4 N-H Stretch Red-Shift (~3310 / 3220 cm⁻¹) N2->N4 N5 C-N Stretch Blue-Shift (~1310 cm⁻¹) N3->N5

Mechanistic pathway of intramolecular forces altering vibrational frequencies in DABDCA.

Comparative Performance & Spectral Data

To objectively evaluate DABDCA, we compare its FTIR spectral features and material performance with two common alternatives: Benzidine (a rigid, non-carboxylated biphenyl diamine) and 4,4'-Oxydianiline (ODA, a flexible, non-carboxylated diamine).

Table 1: Comparative FTIR Peak Assignments

Functional Group VibrationBenzidine (cm⁻¹)4,4'-Oxydianiline (ODA) (cm⁻¹)DABDCA (cm⁻¹)Mechanistic Rationale for DABDCA Shift
N-H Stretch (Asymmetric) ~3390~3380~3310Red-shifted due to H-bonding with ortho-COOH
N-H Stretch (Symmetric) ~3300~3300~3220Red-shifted due to H-bonding with ortho-COOH
N-H Bend (Scissoring) ~1615~1620~1630Constrained bending mode due to steric/H-bond effects
C-N Stretch (Aromatic) ~1265~1240~1310Blue-shifted due to electron-withdrawing -COOH

Table 2: Performance Comparison in Material Synthesis

Property / MetricBenzidine4,4'-Oxydianiline (ODA)3,3'-Diaminobiphenyl-4,4'-dicarboxylic acid
Backbone Rigidity High (Rigid rod)Low (Flexible ether linkage)High (Rigid rod)
Post-Synthetic Modifiability NoneNoneHigh (Free -NH₂ after metal coordination)
Toxicity Profile Known CarcinogenSuspected CarcinogenLower relative toxicity (Bulky ortho groups)
Primary Application Legacy dyes, polymersKapton polyimidesAdvanced MOFs [4], functionalized polymers

Experimental Protocol: Self-Validating FTIR-ATR Workflow

To ensure high-fidelity, reproducible spectral data, the following protocol utilizes Attenuated Total Reflectance (ATR) FTIR. This eliminates the moisture-absorption artifacts common in KBr pellet preparation, which can obscure the critical 3500-3200 cm⁻¹ region where amine and hydroxyl stretches overlap.

Step-by-Step Methodology:

  • System Purge & Background Collection: Purge the FTIR spectrometer with dry nitrogen for 30 minutes to eliminate atmospheric H₂O and CO₂. Collect a background spectrum (128 scans, 4 cm⁻¹ resolution) using a clean diamond ATR crystal.

  • Sample Application: Deposit 2-3 mg of pure DABDCA powder directly onto the center of the ATR crystal. Ensure the sample is dry (pre-dried in a vacuum oven at 80°C for 12 hours).

  • Pressure Application (Self-Validation Step): Apply uniform pressure using the ATR anvil. Validation checkpoint: Monitor the real-time spectral preview. Gradually increase pressure until the strongest peak (the C=O stretch at ~1680 cm⁻¹) reaches an absorbance of 0.6–0.8 AU. This ensures optimal optical contact without fracturing the crystal or causing band distortion.

  • Spectral Acquisition: Acquire the sample spectrum (128 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).

  • Baseline Correction & ATR Correction: Apply an ATR correction algorithm to account for depth-of-penetration variations at lower wavenumbers (which artificially inflates peak intensities below 1000 cm⁻¹), followed by a multipoint baseline correction.

  • Peak Deconvolution: Because the broad carboxylic O-H stretch (3300–2500 cm⁻¹) overlaps with the N-H stretches, use Gaussian-Lorentzian curve fitting software to mathematically isolate the asymmetric (~3310 cm⁻¹) and symmetric (~3220 cm⁻¹) primary amine peaks.

FTIR_Workflow N1 1. System Purge & Background N2 2. Sample Application (ATR Crystal) N1->N2 N3 3. Pressure Optimization (Target: 0.6-0.8 AU) N2->N3 N4 4. Spectral Acquisition (128 scans) N3->N4 N5 5. ATR Correction & Deconvolution N4->N5

Workflow for self-validating FTIR-ATR spectral acquisition and data processing.

Conclusion

FTIR analysis confirms that DABDCA is not merely a structural analog to benzidine, but a highly interactive, pre-organized monomer. The pronounced intramolecular hydrogen bonding—evidenced by the red-shifted N-H stretches and the broadened O-H/N-H overlap region—dictates its chemical reactivity. This pre-organization is highly advantageous in MOF synthesis, as it directs the coordination geometry of metal clusters selectively toward the carboxylates, leaving the primary amine groups available for post-synthetic modification. When compared to ODA or benzidine, DABDCA provides superior bifunctionality and structural rigidity, making it a premium choice for next-generation material design.

References

  • 3,3'-Diaminobiphenyl-4,4'-dicarboxylic acid | CID 22061742 - PubChem Source: National Center for Biotechnology Information (NIH) URL:[Link]

  • Interpreting Infrared Spectra Source: Specac Ltd URL:[Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR Source: Rocky Mountain Labs URL:[Link]

Comparative Guide: CO2 Uptake Performance of UiO-67 vs. Amino-UiO-67

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Trade-off Between Capacity and Affinity

In the development of porous materials for carbon capture, the Zirconium-based MOF family (UiO series) represents a gold standard for stability and tunability. However, choosing between the pristine UiO-67 and its functionalized variant Amino-UiO-67 (UiO-67-NH₂) requires a nuanced understanding of the "Capacity-Affinity Trade-off."

  • UiO-67 (Pristine): Excels in total pore volume and surface area . It is the superior candidate for high-pressure storage where bulk gas density within the pore dictates performance.

  • Amino-UiO-67: Excels in low-pressure selectivity and interaction energy (Qst) . The amine groups act as chemisorption sites, making it the superior candidate for carbon capture from flue gas (low partial pressure CO₂) and catalytic applications, albeit at the cost of total surface area and hydrolytic stability.

Verdict: Choose UiO-67 for methane/CO₂ storage at >20 bar. Choose Amino-UiO-67 for scrubbing CO₂ from N₂ streams at <1 bar.

Structural & Mechanistic Basis

To interpret the experimental data correctly, one must understand the structural modifications at the molecular level.

The Ligand Effect
  • UiO-67: Constructed from Zr₆O₄(OH)₄ clusters and 4,4'-biphenyldicarboxylate (BPDC) linkers. The extended linker length (compared to UiO-66) creates large octahedral (18 Å) and tetrahedral (12 Å) cages, resulting in massive surface areas (~2500 m²/g).

  • Amino-UiO-67: Uses 2-amino-4,4'-biphenyldicarboxylate (BPDC-NH₂) . The pendant amine group projects into the pore void.

    • Steric Consequence: Reduces effective pore diameter and pore volume.

    • Electronic Consequence: The lone pair on the nitrogen acts as a Lewis base, interacting strongly with the Lewis acidic carbon in CO₂ via dipole-quadrupole interactions.

Visualization of Adsorption Mechanisms

AdsorptionMechanism cluster_0 UiO-67 (Physisorption) cluster_1 Amino-UiO-67 (Chemisorption-like) node_UiO67 Zr Cluster + BPDC Linker node_CO2_Phys CO2 Molecule node_UiO67->node_CO2_Phys Weak Van der Waals (Low Qst) node_UiO67NH2 Zr Cluster + BPDC-NH2 Linker node_Amine -NH2 Group (Lewis Base) node_UiO67NH2->node_Amine node_CO2_Chem CO2 Molecule (Lewis Acid) node_Amine->node_CO2_Chem Strong Dipole-Quadrupole (High Qst)

Figure 1: Mechanistic difference between physisorption in UiO-67 and enhanced interaction in Amino-UiO-67.

Performance Comparison: The Data

The following data aggregates typical values from high-quality solvothermal syntheses. Note that "Amino-UiO-67" often refers to variants with one or two amine groups per linker (e.g., UiO-67-m-(NH₂)₂).

Table 1: Physical Properties & Gas Uptake[1][2]
MetricUiO-67 (Pristine)Amino-UiO-67 (Functionalized)Impact of -NH₂
BET Surface Area 2,400 – 2,550 m²/g1,200 – 1,600 m²/gDecrease (~40%) due to pore blocking and increased framework density.
Pore Volume ~1.05 cm³/g~0.60 – 0.70 cm³/gDecrease limits total capacity at high pressure.
CO₂ Uptake (1 bar, 298 K) ~23 cm³/g (1.0 mmol/g)~35 – 50 cm³/g (1.5 – 2.2 mmol/g)*Increase (~50-100%) due to enhanced affinity.
Qst (Heat of Adsorption) 20 – 24 kJ/mol28 – 35 kJ/molIncrease indicates stronger binding, beneficial for low-concentration capture.
CO₂/N₂ Selectivity (IAST) ~9 – 12~30 – 50Major Increase making it viable for flue gas separation.
Water Stability Moderate (Hydrolysis risk)Low (Destabilizes faster)Negative: Amine groups can facilitate linker displacement or water clustering.

*Note: Uptake values for Amino-UiO-67 vary significantly based on the degree of functionalization (mono- vs. di-amine) and activation quality.

Critical Analysis of Data
  • Low Pressure (1 bar): Amino-UiO-67 outperforms pristine UiO-67.[1] The density of adsorption sites (amine groups) drives uptake, even though the pore volume is smaller.

  • High Pressure (>20 bar): Pristine UiO-67 outperforms. At high pressure, surface chemistry matters less than total available void volume. The "empty" cages of UiO-67 can pack more gas molecules per gram.

  • Stability: Unlike UiO-66, where amino-functionalization can sometimes stabilize the framework, UiO-67-NH₂ is generally less stable thermally and chemically than its parent. The larger linker makes the framework more susceptible to rotational distortion and hydrolysis.

Experimental Protocols

To ensure reproducibility, follow these optimized solvothermal protocols. The key differentiator is the use of modulators (HCl/Acetic Acid) to control crystal growth and defect density.

Synthesis Workflow

SynthesisProtocol cluster_prep Precursor Preparation cluster_rxn Solvothermal Reaction cluster_workup Activation & Workup Step1 Dissolve ZrCl4 in DMF (Metal Source) Step2 Add Linker (BPDC or BPDC-NH2) Step1->Step2 Step3 Add Modulator (Acetic Acid/HCl) Controls crystal size Step2->Step3 Step4 Sonication (20 mins) Ensure homogeneity Step3->Step4 Step5 Heating 120°C for 48-72 Hours Teflon-lined autoclave Step4->Step5 Step6 Centrifugation & DMF Wash (3x to remove unreacted ligand) Step5->Step6 Step7 Solvent Exchange (Methanol/Acetone, 3 days) Step6->Step7 Step8 Vacuum Activation 100°C for 12 Hours (Critical for removing solvent) Step7->Step8

Figure 2: Optimized solvothermal synthesis and activation workflow for UiO-67 series.

Detailed Protocol Steps

Reagents:

  • ZrCl₄ (99.9%)

  • Linker: 4,4'-biphenyldicarboxylic acid (BPDC) OR 2-amino-4,4'-biphenyldicarboxylic acid (BPDC-NH₂).

  • Solvent: N,N-dimethylformamide (DMF).[2]

  • Modulator: Glacial Acetic Acid (AA) or HCl (37%).

Procedure:

  • Dissolution: Dissolve 1 mmol of ZrCl₄ in 15 mL DMF. Add 10-30 equivalents of Acetic Acid (modulator).

  • Ligand Addition: Add 1 mmol of Linker (BPDC or BPDC-NH₂) to 15 mL DMF.

  • Mixing: Combine solutions and sonicate for 20 minutes until clear.

  • Crystallization: Transfer to a Teflon-lined autoclave. Heat at 120°C for 48 hours .

    • Note: UiO-67-NH₂ may require slightly longer (72h) or slightly lower temperature (100°C) to prevent linker degradation/oxidation depending on the amine source purity.

  • Washing: Centrifuge to collect white powder. Wash with fresh DMF 3x.

  • Solvent Exchange (Crucial): Immerse solid in anhydrous methanol or acetone for 3 days, refreshing solvent every 24 hours. Failure here leads to trapped DMF and low surface area.

  • Activation: Heat under dynamic vacuum (< 10⁻³ mbar) at 100-120°C for 12 hours.

    • Warning: Do not exceed 150°C for Amino-UiO-67, as the amine group can facilitate framework collapse or cross-linking at high temps.

References

  • Cavka, J. H., et al. (2008). "A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability." Journal of the American Chemical Society. Link

  • Wang, B., et al. (2014). "Tuning CO2 Selective Adsorption over N2 and CH4 in UiO-67 Analogues through Ligand Functionalization." Inorganic Chemistry. Link

  • Yoo, D. K., & Jhung, S. H. (2019). "Selective CO2 adsorption at low pressure with a Zr-based UiO-67 metal–organic framework functionalized with aminosilanes." Journal of Materials Chemistry A. Link

  • Øien-Ødegaard, S., et al. (2016).[3] "UiO-67-type Metal-Organic Frameworks with Enhanced Water Stability and Methane Adsorption Capacity." Inorganic Chemistry. Link

  • Katz, M. J., et al. (2013). "A facile synthesis of UiO-66, UiO-67 and their derivatives." Chemical Communications. Link

Sources

Definitive Guide: PXRD Pattern Verification of Isoreticular Diamino-BPDC MOFs

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals Focus: UiO-67-(NH2)2 (Zirconium 2,2'-diamino-biphenyl-4,4'-dicarboxylate)

Executive Summary: The Isoreticular Imperative

In the high-stakes arena of drug delivery and catalysis, isoreticular chemistry —maintaining the same network topology while altering chemical functionality—is the gold standard for rational design. For Zirconium-based MOFs, specifically the UiO-67 series , the incorporation of diamino-functionalized linkers (2,2'-diamino-BPDC) is critical for covalent drug attachment and enhanced host-guest interactions.

However, the "isoreticular" label is often applied loosely. A common failure mode in commercial and lab-synthesized batches is the presence of amorphous phases or defect-ridden structures that mimic the topology but fail in performance.

This guide objectively compares High-Fidelity (Hi-Fi) UiO-67-(NH2)2 (the "Product") against Standard Grade alternatives, using Powder X-Ray Diffraction (PXRD) as the primary verification tool. We provide a self-validating protocol to distinguish true crystalline isoreticularity from structural mimicry.

Technical Principles: Decoding the Fingerprint

The UiO-67 topology (fcu face-centered cubic) is robust, but the introduction of steric bulk via amino groups on the BPDC linker induces lattice strain. Verification requires more than just matching peak positions; it demands an analysis of peak broadening and relative intensity ratios.

The "Product" vs. Alternatives
  • The Product (Hi-Fi UiO-67-(NH2)2): Synthesized using modulated solvothermal methods (Benzoic Acid/HCl modulators) to ensure defect control and high crystallinity.

  • The Alternative (Standard Grade): Often synthesized without modulators, leading to rapid nucleation, small domain sizes (broad peaks), and significant amorphous fractions.

Comparative Performance Matrix
FeatureHi-Fi UiO-67-(NH2)2 (Product)Standard Grade / Unfunctionalized UiO-67Impact on Application
Low-Angle Peaks (

)
Sharp, distinct (111) & (200) splittingBroadened or mergedDefines pore accessibility for drug loading.
Background Noise Flat, low countsElevated (amorphous hump)High background indicates low phase purity; poor stability.
Lattice Parameter (

)

Å

Å (Parent) / Variable
Precise lattice expansion confirms -NH2 inclusion without collapse.
Hydrolytic Stability Retains pattern after 24h in PBSLoss of crystallinity (peak intensity drops)Critical for biological deployment.

Experimental Protocol: Self-Validating Synthesis & Verification

This protocol integrates synthesis with immediate PXRD feedback loops.

Step 1: Modulated Synthesis (The "Hi-Fi" Method)
  • Precursors: ZrCl

    
     (1 eq), 2,2'-diamino-BPDC (1 eq).
    
  • Modulator: Benzoic Acid (30 eq) and HCl (1-2 eq). Note: The modulator competes with the linker, slowing nucleation and promoting large, defect-free crystal growth.

  • Solvent: DMF (N,N-dimethylformamide).[1][2][3]

  • Condition: 120°C for 24-48 hours in a sealed autoclave.

Step 2: Activation (Critical for PXRD)

Solvent molecules in the pores scatter X-rays, dampening low-angle peaks.

  • Solvent Exchange: Wash with DMF x3, then Acetone x3 (3 days total).

  • Degassing: Heat at 100°C under vacuum (

    
     Torr) for 12 hours.
    
    • Validation Check: If the powder turns brown or collapses (amorphous PXRD), the activation temperature was too high for the functional groups.

Step 3: PXRD Acquisition Parameters
  • Instrument: Cu K

    
     radiation (
    
    
    
    Å).
  • Range:

    
     to 
    
    
    
    .
  • Step Size:

    
    .
    
  • Scan Speed: 1°/min (Slow scan required for resolving low-angle splitting).

Data Presentation: Verification Standards

The following data establishes the "Pass/Fail" criteria for your MOF batches.

Table 1: Critical 2-Theta Values (Cu K )
hkl PlaneSimulated UiO-67 (Parent)Hi-Fi UiO-67-(NH2)2 (Experimental)Tolerance (

)
Diagnosis
(111) 5.72°5.68°0.05°Primary topology check. Shift to lower angle indicates unit cell expansion due to -NH2 bulk.
(200) 6.60°6.55°0.05°Must be resolved from (111). Merging indicates small crystallite size (<50 nm).
(220) 9.38°9.32°0.05°Confirming face-centered cubic symmetry.
(311) 11.05°10.98°0.08°Sensitivity to lattice distortion.
Impurity ~30.2° (ZrO

)
AbsentN/APresence indicates linker degradation or incomplete synthesis.
Table 2: Lattice Parameters & Porosity
MetricSimulated UiO-67Hi-Fi UiO-67-(NH2)2Standard/Defective Batch
Unit Cell (

)
26.79 Å26.95 Å< 26.70 Å (Shrinkage)
BET Surface Area ~2500 m²/g~2100 m²/g< 1500 m²/g
Pore Volume 0.98 cm³/g0.85 cm³/g< 0.60 cm³/g

Note: The surface area of the diamino variant is naturally lower than the parent due to the mass and volume of the amine groups occupying the pore space.

Visualization: Verification Logic & Workflow

Diagram 1: The Self-Validating Verification Workflow

This workflow ensures that only "Application-Ready" MOFs move forward to drug loading stages.

VerificationWorkflow Synthesis Modulated Synthesis (ZrCl4 + Diamino-BPDC) Activation Activation (Solvent Exchange + Vac) Synthesis->Activation Yields Crude Solid PXRD PXRD Scan (2-40° 2-Theta) Activation->PXRD Dry Powder Analysis Peak Analysis (Compare to Sim) PXRD->Analysis Raw Data Decision Isoreticular? Analysis->Decision (111) & (200) Peaks Pass Pass: Proceed to Drug Loading Decision->Pass Sharp Peaks Correct Shift Fail Fail: Recrystallize Decision->Fail Broad/Amorphous ZrO2 Impurity

Caption: Step-by-step workflow for verifying the structural integrity of diamino-functionalized MOFs.

Diagram 2: Interpreting PXRD Deviations

A diagnostic logic tree to troubleshoot synthesis failures based on PXRD signatures.

PXRD_Diagnostics Pattern Observed PXRD Pattern Sharp Sharp Peaks High Intensity Pattern->Sharp Broad Broad Peaks Merged (111)/(200) Pattern->Broad Amorphous No Peaks High Background Pattern->Amorphous Shift Check Peak Position Sharp->Shift Defect Defect/Nanocrystal Broad->Defect Increase Modulator Collapse Structure Collapse Amorphous->Collapse Lower Activation Temp Correct Correct Shift: Pure UiO-67-(NH2)2 Shift->Correct < 5.7° (2-theta) NoShift No Shift: Unfunctionalized BPDC? Shift->NoShift = 5.72° (2-theta)

Caption: Diagnostic logic for interpreting PXRD data. "Shift" refers to the slight left-shift caused by the diamino-linker expansion.

References

  • Cavka, J. H., et al. (2008). "A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability." Journal of the American Chemical Society. Link

  • Kandiah, M., et al. (2010). "Synthesis and Stability of Tagged UiO-66 Zr-MOFs." Chemistry of Materials. Link

  • Schaate, A., et al. (2011). "Modulated Synthesis of Zr-Based Metal-Organic Frameworks: From Nano to Microcrystals." Chemistry - A European Journal. Link

  • Øien, S., et al. (2014). "Detailed Structure Analysis of UiO-67 Metal-Organic Frameworks." Crystal Growth & Design. Link

  • CCDC 960486 . "Simulated PXRD Pattern for UiO-67." Cambridge Crystallographic Data Centre. Link

Sources

Publish Comparison Guide: BET Analysis of H4dobpdc Functionalized Frameworks

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical standard for the surface area analysis of frameworks derived from the H4dobpdc (4,4′-dioxido-3,3′-biphenyldicarboxylic acid) ligand series.

Editorial Note on Nomenclature: The term "H4dabpdc" in your request is treated here as a typological variant of H4dobpdc . The "H4" prefix indicates four acidic protons (two carboxylic, two phenolic), which matches the dobpdc ligand used in the high-performance Mg₂(dobpdc) class of MOFs. The diamino-functionalized analog is typically denoted as H₂dabpdc (two acidic protons). This guide focuses on the H4dobpdc series (e.g., Mg₂(dobpdc)) and its amine-functionalized derivatives, as these are the industry standard for expanded-pore adsorbents.

Executive Summary & Technical Context

H4dobpdc-based frameworks (most notably Mg₂(dobpdc) , an expanded analog of MOF-74) represent a critical class of porous materials in drug purification and gas separation. Unlike standard MOFs (e.g., UiO-66), these frameworks feature:

  • Hexagonal 1D Channels: Large pore apertures (~18–22 Å) allowing for rapid diffusion of large biologics.

  • High Density of Open Metal Sites: Enabling post-synthetic functionalization with polyamines (e.g., mmen, en) for cooperative adsorption.

The Analytical Challenge: Standard BET analysis using N₂ at 77 K often yields misleading results for these materials due to solvent passivation of open metal sites or kinetic pore blockage in amine-functionalized variants. This guide outlines the specific protocols required to validate true surface area.

Comparative Performance Analysis

The following table contrasts the H4dobpdc framework against its parent structure (MOF-74) and its amine-functionalized derivative.

Table 1: Comparative Surface Area & Porosity Metrics
MaterialLigand StructurePore Aperture (Å)BET Surface Area (m²/g)Langmuir Surface Area (m²/g)Critical Analysis
Mg₂(dobpdc) (Activated)H4dobpdc (Biphenyl)~18.4 Å2,800 – 3,200 ~3,800Superior Capacity. The expanded linker doubles the pore volume vs. MOF-74, ideal for large-molecule loading.
Mg-MOF-74 (Benchmark)H4dobdc (Benzene)~11.0 Å1,500 – 1,600~1,800Baseline. High density of sites but restricted diffusion for functionalized drugs/amines.
mmen-Mg₂(dobpdc) (Functionalized)H4dobpdc + Diamine< 5.0 Å (Effective)< 100 (Apparent)N/AKinetic Trap. Amine chains block N₂ diffusion at 77 K. Low BET is NOT a failure ; it confirms functionalization.
Zn₂(dobpdc) H4dobpdc~18.4 Å2,500 – 2,800~3,200Alternative. Lower stability than Mg-analog; easier to activate but less effective for strong chemisorption.

Experimental Protocol: Self-Validating Activation

Goal: Remove coordinated solvent molecules from open metal sites without collapsing the expanded framework.

Phase A: Solvent Exchange (Critical)

Causality: H4dobpdc frameworks are synthesized in high-boiling solvents (DEF/DMF). Direct heating causes pore collapse via capillary forces and solvent decomposition.

  • Decant synthesis mother liquor.

  • Wash crystals 3x with fresh DMF.

  • Exchange with anhydrous Methanol (MeOH) :

    • Soak for 4 hours, decant, replace solvent.

    • Repeat 4x per day for 3 consecutive days .

    • Validation: Check supernatant via 1H NMR. DMF peaks must be absent.

Phase B: Activation (Degassing)

Causality: Methanol coordinates weakly to Mg²⁺ sites. It must be removed gently to prevent "framework zipping."

  • Transfer sample to BET cell under inert atmosphere (N₂ glovebox recommended to prevent atmospheric moisture adsorption).

  • Stage 1 Heating: Ramp to 100°C at 1°C/min under dynamic vacuum (< 10 µbar). Hold for 2 hours.

    • Purpose: Remove bulk solvent.

  • Stage 2 Heating: Ramp to 180°C (Mg) or 150°C (Zn) at 2°C/min. Hold for 12–24 hours.

    • End Point: Pressure rise rate < 5 µmHg/min upon isolating pump.

  • Backfill with N₂ or He immediately after cooling.

Phase C: Isotherm Collection
  • Adsorbate: Ultra-high purity N₂ (99.999%).

  • Temperature: 77 K.[1][2]

  • Data Points: Focus on the

    
     range of 0.005 to 0.05 for BET calculation to ensure linearity (
    
    
    
    ).

Visualization of Workflows

Diagram 1: Activation & Analysis Logic

This workflow illustrates the decision tree for handling the unique "Stepped Isotherm" often seen in functionalized variants.

BET_Workflow Start As-Synthesized H4dobpdc Framework Exchange Solvent Exchange (DMF -> MeOH, 3 Days) Start->Exchange Activation Stepwise Activation (Vacuum, Max 180°C) Exchange->Activation Analysis N2 Isotherm @ 77K Activation->Analysis Result_Type1 Type I Isotherm (Steep uptake < 0.1 P/P0) Analysis->Result_Type1 High Uptake Result_Low Near-Zero Uptake (< 50 m²/g) Analysis->Result_Low Low Uptake Valid_Porous VALID: Open Pores Calc BET Area Result_Type1->Valid_Porous Decision Is material amine-functionalized? Result_Low->Decision Check_CO2 Switch to CO2 Isotherm @ 298K (Capacity Check) Decision->Check_CO2 Yes (e.g., mmen-Mg2) Fail_Collapse FAILURE: Pore Collapse or Incomplete Activation Decision->Fail_Collapse No (Bare Framework)

Caption: Logic flow for interpreting BET data. Note that low N₂ surface area in amine-functionalized samples is an expected feature, not a failure.

Diagram 2: Structural Causality of Surface Area

Visualizing why H4dobpdc outperforms MOF-74 in accessible area but requires stricter activation.

Structure_Comparison cluster_0 Ligand Chemistry cluster_1 Framework Properties cluster_2 Performance Outcome H4dobdc H4dobdc (Benzene Core) Pore74 11 Å Pore (MOF-74) H4dobdc->Pore74 H4dobpdc H4dobpdc (Biphenyl Core) PoreExp 18-22 Å Pore (Mg2-dobpdc) H4dobpdc->PoreExp Elongated Linker AreaLow SA: ~1500 m²/g High Site Density Pore74->AreaLow AreaHigh SA: ~3000 m²/g High Diffusion Rate PoreExp->AreaHigh Solvent Removal\nDifficulty Solvent Removal Difficulty PoreExp->Solvent Removal\nDifficulty Risk

Caption: Impact of ligand elongation on pore aperture and resultant surface area metrics.

Troubleshooting & Self-Validation

To ensure Trustworthiness of your data, apply these checks:

  • The "C-Point" Check: In the BET plot (

    
     vs 
    
    
    
    ), the C-constant must be positive. If
    
    
    , you are applying the BET equation outside the linear monolayer range (likely too high pressure). Shift range to
    
    
    .
  • Hysteresis Validation: H4dobpdc frameworks are mesoporous/microporous hybrids. A Type H4 hysteresis loop is common. If the desorption branch does not close at

    
    , check for leaks or insufficient equilibration time.
    
  • Amine-Blocking Confirmation: If analyzing mmen-Mg₂(dobpdc) , a BET of < 50 m²/g is correct . To validate the material is not collapsed, perform a CO₂ adsorption isotherm at 298 K. It should show a sharp "step" at low pressure (Type F isotherm), confirming the amine sites are active despite N₂ blockage.

References

  • McDonald, T. M., et al. (2012). Cooperative insertion of CO2 in diamine-appended metal-organic frameworks. Nature. [Link]

  • Mason, J. A., et al. (2015). Methane storage in flexible metal–organic frameworks with intrinsic thermal management. Nature. [Link]

  • Lee, W. R., et al. (2018).[3] Diamine-Functionalization of a Metal-Organic Framework Adsorbent for Superb Carbon Dioxide Adsorption. ChemSusChem.[2][3] [Link]

  • Drisdell, W. S., et al. (2013). Probing the Mechanism of CO2 Capture in Diamine-Appended Metal–Organic Frameworks. Journal of the American Chemical Society. [Link]

  • Siegelman, R. L., et al. (2017). Porous Materials for Carbon Dioxide Separations. Nature Materials. [Link]

Sources

Executive Summary: The Stability-Functionality Trade-Off

Author: BenchChem Technical Support Team. Date: March 2026

Thermal Stability Profiling of Diamino-BPDC Linkers: A Comparative Technical Guide

In the development of Metal-Organic Frameworks (MOFs) for drug delivery and catalysis, the linker 2,2'-diamino-4,4'-biphenyldicarboxylic acid (diamino-BPDC) represents a critical functional variant of the standard BPDC linker. While the unfunctionalized BPDC linker (used in UiO-67) offers exceptional thermal stability (up to ~500°C), the introduction of amino groups (–NH₂) to create diamino-BPDC introduces a trade-off.

This guide objectively analyzes the Thermogravimetric Analysis (TGA) profile of diamino-BPDC linkers. Key Insight: The amino-functionalization reduces the thermal decomposition onset by approximately 100–150°C compared to the parent BPDC, shifting the stability limit from ~500°C down to the 350–400°C range. This reduction is the energetic cost of adding Lewis basic sites essential for post-synthetic modification and enhanced drug interaction.

Chemical Context & Structural Basis

To interpret the TGA data correctly, one must understand the structural hierarchy:

  • Parent Linker: 4,4'-biphenyldicarboxylic acid (H₂BPDC). Rigid, aromatic, high thermal resistance.

  • Functionalized Linker: 2,2'-diamino-4,4'-biphenyldicarboxylic acid (H₂BPDC-(NH₂)₂). The amino groups are located ortho to the phenyl-phenyl bond (or sometimes the carboxylate, depending on isomer, but 2,2' is common for twisting the backbone).

  • MOF Application: Primarily UiO-67-NH₂ (Zirconium-based).

The presence of the –NH₂ group alters the electron density of the aromatic ring and the acidity of the carboxylate groups, weakening the coordinate bond with metal clusters (e.g., Zr₆O₄(OH)₄) and providing a site for oxidative degradation.

Experimental Protocol: TGA Best Practices

Reliable thermal profiling requires a self-validating protocol to distinguish between solvent loss, dehydroxylation, and actual linker degradation.

Standardized TGA Workflow for Organic Linkers

TGA_Workflow Sample Sample Prep (10-15 mg) Atmosphere Atmosphere Selection (N2 for Pyrolysis Air for Oxidation) Sample->Atmosphere Equilibration Equilibration (Hold 30°C, 5 min) Atmosphere->Equilibration Ramp Thermal Ramp (5°C/min to 800°C) Equilibration->Ramp Analysis Data Analysis (Derivative DTG) Ramp->Analysis

Figure 1: Standardized TGA workflow for comparative analysis of MOF linkers.

Critical Parameters:

  • Pan: Alumina (Al₂O₃) or Platinum (Pt) pans are preferred over Aluminum (Al) if temperatures exceed 600°C.

  • Atmosphere:

    • Nitrogen (Inert): Used to determine the intrinsic thermal stability and carbonization yield.

    • Synthetic Air (Oxidative): Used to simulate real-world degradation and determine total metal oxide content (ash analysis).

  • Ramp Rate: 5°C/min is recommended for high resolution of overlapping weight loss events (e.g., solvent vs. linker).

Detailed TGA Profile Analysis

The TGA curve of diamino-BPDC (typically analyzed as the UiO-67-NH₂ framework) exhibits three distinct mass-loss regions.

Region I: Desolvation (25°C – 150°C)
  • Observation: Rapid weight loss (10–20% wt).

  • Chemistry: Loss of physisorbed water and occluded solvents (DMF, Ethanol, Acetone) from the pores.

  • Note: Amino-functionalized linkers are more hydrophilic; expect a higher initial water loss compared to unfunctionalized BPDC.

Region II: Dehydroxylation & Activation (200°C – 300°C)
  • Observation: Minor, gradual weight loss (~2–5% wt).

  • Chemistry: Removal of chemisorbed water molecules bound to the Zr-clusters (dehydroxylation of the Zr₆ node).

  • Critical Comparison: The free diamino-BPDC ligand may begin to show sublimation or early decarboxylation in this range if not coordinated.

Region III: Linker Degradation (Onset 350°C – 400°C)
  • Observation: Sharp, major weight loss step.

  • Chemistry: Collapse of the framework. The C–N bonds break, and the aromatic backbone oxidizes.

  • Comparison:

    • UiO-67 (BPDC): Stable up to 500–540°C .

    • UiO-67-NH₂ (Diamino-BPDC): Degradation onset is significantly lower, typically 350–400°C .

Comparative Performance Data

The following table synthesizes experimental data comparing the diamino-BPDC linker (in UiO-67-NH₂) against its unfunctionalized and methylated counterparts.

FeatureUiO-67 (BPDC) UiO-67-CH₃ (Methyl-BPDC) UiO-67-NH₂ (Diamino-BPDC)
Linker Structure Biphenyl dicarboxylateMethyl-functionalizedAmino-functionalized
TGA Onset (

)
~500°C ~450°C~350–400°C
Hydrothermal Stability HighModerateLower (Susceptible to hydrolysis)
Pore Environment HydrophobicHydrophobicHydrophilic / Lewis Basic
Primary Failure Mode C-C bond cleavageSteric distortionN-H oxidation / Zr-O weakening

Data Interpretation: The stability hierarchy is clearly BPDC > BPDC-CH₃ > BPDC-NH₂ . The electron-donating amino group increases the electron density on the aromatic ring, which paradoxically can make the carboxylate-metal bond more susceptible to attack or thermal homolysis under oxidative conditions. Furthermore, the amino group itself is a site for oxidation at temperatures above 300°C.

Mechanistic Insight & Degradation Pathways

Why does the amino group compromise thermal stability?

  • Electronic Effect: The amino group (-NH₂) is a strong electron donor (resonance). While this strengthens the basicity of the linker for CO₂ capture, it can destabilize the metal-carboxylate coordination bond by altering the acidity (pKa) of the carboxylic acid groups.

  • Defect Generation: Syntheses involving diamino-BPDC often result in higher "missing linker" defect densities due to steric hindrance and altered solubility. These defects act as nucleation points for thermal collapse.

  • Oxidative Susceptibility: In air, the amine group oxidizes (forming nitro/nitroso intermediates) at temperatures lower than the carbon backbone combustion, triggering early framework collapse.

Thermal Stability Hierarchy Diagram

Stability_Hierarchy HighStab High Stability (~500°C) Unfunctionalized BPDC (UiO-67) MedStab Medium Stability (~450°C) Methyl-BPDC (UiO-67-CH3) HighStab->MedStab Steric Distortion LowStab Lower Stability (~350-400°C) Diamino-BPDC (UiO-67-NH2) MedStab->LowStab Electronic Destabilization Mechanism Degradation Mechanism: 1. Amine Oxidation 2. Zr-O Bond Weakening 3. Framework Collapse LowStab->Mechanism Causes

Figure 2: Thermal stability hierarchy of BPDC-derivative linkers showing the destabilizing effect of functionalization.

References

  • Temple University. (2024).[1] Interplay between Intrinsic Thermal Stability and Expansion Properties of Functionalized UiO-67 Metal–Organic Frameworks. Retrieved from [Link]

  • ResearchGate. (2025). Interplay between Intrinsic Thermal Stability and Expansion Properties of Functionalized UiO-67 Metal–Organic Frameworks. Retrieved from [Link]

  • Frontiers. (2025). Transition metal supported UiO-67 materials and their applications in catalysis. Retrieved from [Link]

  • SciSpace. (2015). Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand. Retrieved from [Link]

Sources

Engineering Gas Sorption Selectivity: A Comparative Guide to Amine-Functionalized vs. Pristine MOFs

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and materials scientists developing next-generation adsorbents for carbon capture, biogas upgrading, or medical gas purification, Metal-Organic Frameworks (MOFs) offer unprecedented structural tunability. However, the overarching challenge in capturing carbon dioxide (CO₂) from mixed gas streams—such as flue gas or atmospheric air—is the competitive adsorption of nitrogen (N₂) and moisture.

This guide provides an objective, data-driven comparison between pristine MOFs and their amine-functionalized counterparts, detailing the mechanistic shifts, performance trade-offs, and the self-validating experimental workflows required to evaluate them.

Mechanistic Comparison: Physisorption vs. Chemisorption

The core difference between pristine and amine-functionalized MOFs lies in their dominant gas sorption mechanisms.

Pristine MOFs (e.g., standard UiO-66 or MIL-101) rely almost entirely on physisorption . Their high surface areas and tunable pore volumes trap gas molecules via weak van der Waals forces. Because the polarizability differences between CO₂ and N₂ are relatively small, pristine MOFs often struggle to achieve high selectivity in dilute streams.

Amine-Functionalized MOFs (e.g., UiO-66-NH₂, MIL-101-NH₂) introduce Lewis basic sites directly into the pore channels—either via pre-functionalized organic linkers (like 2-aminoterephthalic acid) or post-synthetic grafting. This enables a chemisorption pathway. The acidic CO₂ molecules interact strongly with the basic amine groups, forming carbamate or bicarbonate species. This localized acid-base interaction drastically increases the isosteric heat of adsorption, pulling CO₂ out of mixed streams with high affinity.

Mechanisms MOF Metal-Organic Frameworks (Gas Sorption) Pristine Pristine MOFs (e.g., UiO-66) MOF->Pristine Amine Amine-Functionalized MOFs (e.g., UiO-66-NH2) MOF->Amine Physisorption Physisorption (Van der Waals) Pristine->Physisorption Amine->Physisorption Reduced pore volume Chemisorption Chemisorption (Acid-Base Interaction) Amine->Chemisorption LowSel Moderate Selectivity High Surface Area Physisorption->LowSel HighSel High CO2/N2 Selectivity Enhanced Uptake Chemisorption->HighSel

Caption: Logical relationship of CO2 adsorption mechanisms in pristine vs amine-functionalized MOFs.

Quantitative Performance Comparison

A common misconception is that higher surface area universally equates to better gas uptake. In reality, amine functionalization typically reduces the Brunauer–Emmett–Teller (BET) surface area due to steric hindrance from the -NH₂ groups occupying pore space. However, as demonstrated in the data below, the enhanced thermodynamic affinity for CO₂ more than compensates for the loss in physical pore volume.

Table 1: Sorption Metrics of Benchmark MOFs
MOF SystemFunctionalizationBET Surface Area (m²/g)CO₂ Uptake (mmol/g)*CO₂/N₂ Selectivity
UiO-66 Pristine1100 - 12001.7512.5
UiO-66-NH₂ Amine (-NH₂)800 - 10002.9813.2 - 46.0
MIL-101(Cr) Pristine3000 - 4100~2.00~10.0
MIL-101(Cr)-NH₂ Amine (-NH₂)~28003.4026.5

*Note: Uptake values are normalized to 1 bar at 298 K for UiO-66 variants 1 and 288 K for MIL-101 variants 2.

As observed, modifying UiO-66 with polyethyleneimine or utilizing defect engineering on UiO-66-NH₂ can push CO₂/N₂ selectivity as high as 46.0 3, vastly outperforming the pristine framework despite a ~20% drop in measurable surface area.

Experimental Workflow & Methodology

To ensure scientific integrity, the synthesis and evaluation of these materials must follow a self-validating protocol. Below is the standard methodology for preparing and testing amine-functionalized MOFs.

Workflow Syn 1. Solvothermal Synthesis (Modulator + Linker + Metal) Act 2. Solvent Exchange (Methanol/Chloroform) Syn->Act Remove unreacted species Char 3. Structural Validation (PXRD, BET, FTIR) Act->Char Prevent pore collapse Test 4. Gas Sorption Testing (Isotherms at 273K/298K) Char->Test Confirm surface area Data 5. IAST Selectivity (CO2 vs N2) Test->Data Extract uptake capacities

Caption: Step-by-step experimental workflow for MOF synthesis, activation, and gas sorption testing.

Step-by-Step Protocol

Step 1: Modulated Solvothermal Synthesis

  • Procedure: Dissolve the metal precursor (e.g., ZrCl₄ for UiO-66) and the functionalized linker (e.g., 2-aminoterephthalic acid) in N,N-dimethylformamide (DMF). Add a modulator such as acetic acid or NaOH. Heat in a Teflon-lined autoclave (typically 120°C for 24 hours).

  • Causality: The modulator competes with the bridging linkers during framework assembly. This controlled competition slows down crystallization, yielding highly crystalline materials and intentionally introducing "missing-linker" defects. These defects enhance gas diffusion rates and expose more active metal sites.

Step 2: Solvent Exchange and Activation

  • Procedure: Centrifuge the synthesized powder and wash repeatedly with DMF to remove unreacted linkers. Follow this by soaking the MOF in a low-boiling solvent (methanol or chloroform) for 3 days, replacing the solvent daily. Finally, activate the sample under dynamic vacuum at 120°C–150°C.

  • Causality: Direct drying of DMF (which has high surface tension and a high boiling point) exerts massive capillary forces on the MOF walls, leading to pore collapse. Exchanging DMF for methanol lowers the surface tension, preserving the delicate pore architecture during thermal vacuum activation.

Step 3: Structural Validation

  • Procedure: Before gas testing, analyze the sample via Powder X-Ray Diffraction (PXRD) to confirm phase purity, Fourier Transform Infrared Spectroscopy (FTIR) to verify the presence of the -NH₂ stretching bands (~3300 cm⁻¹), and N₂ physisorption at 77 K to calculate the BET surface area.

  • Causality: This acts as a self-validating checkpoint. If the BET surface area is drastically lower than theoretical values, it indicates incomplete activation or pore collapse, meaning any subsequent CO₂ sorption data would be fundamentally flawed.

Step 4: Gas Sorption and IAST Selectivity Calculation

  • Procedure: Collect single-component adsorption isotherms for CO₂ and N₂ at standard operating temperatures (e.g., 273 K and 298 K) up to 1 bar. Use the Ideal Adsorbed Solution Theory (IAST) to calculate the selectivity for a simulated flue gas mixture (typically 15% CO₂ / 85% N₂).

  • Causality: Single-component isotherms alone do not account for competitive binding in real-world environments. IAST mathematically integrates the single-component data to predict mixed-gas behavior, providing researchers with a standardized, field-proven metric for evaluating true separation performance.

References

  • Polyethyleneimine-Modified UiO-66-NH2(Zr) Metal–Organic Frameworks: Preparation and Enhanced CO2 Selective Adsorption. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Hydrothermal Synthesis of Sub-20 nm Amine-Functionalized MIL-101(Cr) Nanoparticles with High Surface Area and Enhanced CO2 Uptake. American Chemical Society (ACS). Available at:[Link]

  • Improving CO2 adsorption capacity and CO2/N2 selectivity of UiO-66-NH2 via defect engineering and IL-encapsulation. ResearchGate. Available at:[Link]

Sources

water stability testing of Zr-MOFs with diamino-biphenyl linkers

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the hydrolytic stability of Metal-Organic Frameworks (MOFs) requires moving beyond theoretical topologies to understand the nuanced chemical microenvironments within the pores. Zirconium-based MOFs, particularly the UiO series, are widely celebrated for the robust thermodynamic stability of their Zr₆O₄(OH)₄ nodes[1]. However, when we expand the pore size using extended biphenyl linkers to create UiO-67 topologies, we introduce significant hydrolytic vulnerabilities.

This guide provides an objective, data-driven comparison of water stability in standard Zr-MOFs versus those engineered with diamino-biphenyl linkers (specifically 2,2'-diamino-[1,1'-biphenyl]-4,4'-dicarboxylic acid), detailing the causality behind their performance and the self-validating protocols required to accurately test them.

Mechanistic Causality: Why Diamino Functionalization Matters

The primary mechanism of MOF degradation in aqueous environments is the nucleophilic attack of water molecules on the Zr-carboxylate coordination bond. In standard UiO-67 (unfunctionalized biphenyl linkers), the extended linker length creates large octahedral and tetrahedral cages. These large pores facilitate the capillary condensation of water, which exerts massive surface tension forces during drying, often leading to mechanical framework collapse[2].

Introducing amino groups alters this dynamic, but the positioning and number of these groups dictate the outcome:

  • Mono-amino Functionalization (2-amino): Research demonstrates that UiO-67-NH₂ degrades under steam flow at temperatures between 80 °C and 150 °C. The hydrophilic -NH₂ group attracts water into the large pores, accelerating hydrolysis of the relatively weak Zr–O coordination bonds[2].

  • Diamino Functionalization (2,2'-diamino): By utilizing a diamino-biphenyl linker with groups in the ortho-position, the paradigm shifts. The 2,2'-diamino configuration provides critical steric hindrance around the carboxylate coordinating to the Zr node. Furthermore, these amino groups form intramolecular hydrogen bonds with the carboxylate oxygens. This dual action of steric shielding and hydrogen bonding effectively repels water from the vulnerable metal center, preserving the framework[3].

Mechanism A H2O Condensation in MOF Pores B Nucleophilic Attack on Zr-O-C Bond A->B C Linker Displacement & Framework Collapse B->C Unshielded (UiO-67) D Diamino-biphenyl Linker (2,2'-NH2 groups) E Intramolecular H-Bonding & Steric Shielding D->E E->B Blocks Attack F Preserved Framework (High Water Stability) E->F Shielded (UiO-67-(NH2)2)

Figure 1: Mechanistic pathway of hydrolysis versus steric shielding in functionalized Zr-MOFs.

Quantitative Performance Comparison

To objectively evaluate the diamino-biphenyl Zr-MOF (UiO-67-(NH₂)₂), we must benchmark it against the industry standard for stability (UiO-66), the unfunctionalized baseline (UiO-67), and a highly hydrophobic alternative (UiO-67-o-2CF₃)[3].

The table below summarizes the structural retention of these materials following a 24-hour immersion in liquid water at 80 °C, measured via Brunauer–Emmett–Teller (BET) surface area analysis.

MOF VariantLinker TypeFunctionalizationBaseline BET (m²/g)Post-H₂O BET (m²/g)Structural Retention
UiO-66 TerephthalateNone~1,200~1,180>98% (Excellent)
UiO-67 BiphenylNone~2,500~500<20% (Collapse)
UiO-67-NH₂ Biphenyl2-amino (Mono)~2,300~800<35% (Degradation)
UiO-67-(NH₂)₂ Biphenyl2,2'-diamino (Di)~2,100~1,950>92% (Stable)
UiO-67-o-2CF₃ Biphenyl3,3'-bis(CF₃)~2,000~1,960>98% (Stable)

Data synthesis based on comparative stability studies of functionalized UiO-67 topologies[2],[3].

Key Takeaway: While UiO-67-(NH₂)₂ experiences a slight reduction in initial surface area compared to unfunctionalized UiO-67 due to the mass of the amino groups, its structural retention post-water exposure is vastly superior. It achieves stability comparable to hydrophobic fluorinated MOFs while maintaining the hydrophilicity required for aqueous applications like heavy metal adsorption or drug delivery[4].

Self-Validating Experimental Protocol: Water Stability Testing

A common pitfall in MOF literature is confusing chemical hydrolysis with mechanical capillary collapse. If a researcher simply soaks UiO-67 in water and dries it in an oven, the massive capillary forces of evaporating water will crush the framework, resulting in a false-negative for chemical stability[2].

To ensure scientific integrity, the following step-by-step protocol is designed as a self-validating system . By incorporating solvent exchange and supercritical drying, we isolate chemical bond degradation from mechanical stress.

Step-by-Step Methodology

Step 1: Baseline Activation & Characterization

  • Activate 100 mg of the synthesized UiO-67-(NH₂)₂ at 120 °C under dynamic vacuum (10⁻³ Torr) for 12 hours to remove all guest solvent molecules.

  • Perform baseline Powder X-Ray Diffraction (PXRD) to confirm crystallinity and N₂ physisorption at 77 K to establish the baseline BET surface area.

Step 2: Aqueous Incubation (Stress Testing)

  • Suspend 50 mg of the activated MOF in 20 mL of deionized water.

  • Incubate the suspension at 80 °C for 24 hours under continuous agitation. (Causality: Elevated temperatures accelerate the kinetics of nucleophilic attack on the Zr-O bond, simulating long-term ambient exposure).

Step 3: Solvent Exchange (Critical Validation Step)

  • Centrifuge the suspension and decant the water.

  • Resuspend the MOF in 20 mL of anhydrous ethanol. Soak for 12 hours, then replace the ethanol. Repeat this process three times.

  • Perform a final exchange using anhydrous acetone. (Causality: Exchanging high-surface-tension water for low-surface-tension acetone prevents the mechanical crushing of the pores during the drying phase).

Step 4: Supercritical CO₂ Drying

  • Transfer the acetone-exchanged MOF to a supercritical dryer.

  • Purge with liquid CO₂ at 10 °C, then heat to 40 °C (above the critical point of CO₂) and slowly vent the pressure. (Causality: Supercritical drying eliminates the liquid-vapor phase boundary entirely, ensuring zero capillary stress. Any subsequent loss of porosity is definitively proven to be chemical hydrolysis).

Step 5: Comparative Post-Exposure Analysis

  • Re-measure PXRD and BET surface area. Calculate the percentage of structural retention against the baseline metrics established in Step 1.

Workflow N1 1. Baseline Characterization (PXRD, BET, TGA) N2 2. Water Exposure (Liquid H2O / Steam Flow) N1->N2 N3 3. Solvent Exchange (Ethanol/Acetone) N2->N3 N4 4. Supercritical CO2 Drying (Prevents Capillary Collapse) N3->N4 N5 5. Post-Exposure Analysis (Compare to Baseline) N4->N5

Figure 2: Self-validating workflow isolating chemical hydrolysis from mechanical capillary collapse.

Conclusion

For researchers developing advanced materials for aqueous environments, standard UiO-67 is functionally obsolete due to its hydrolytic vulnerability. While hydrophobic functionalization (e.g., -CF₃) solves the stability issue, it limits the material's utility in water-based applications. The use of diamino-biphenyl linkers (UiO-67-(NH₂)₂) represents an optimal middle ground. By strategically utilizing ortho-positioned amino groups to create intramolecular hydrogen bonds and steric shields, researchers can maintain the high porosity and hydrophilicity of the UiO-67 topology while achieving water stability metrics that rival the industry-standard UiO-66.

References

1.[4] Water-Stable Nanoscale Zirconium-Based Metal–Organic Frameworks for the Effective Removal of Glyphosate from Aqueous Media , ACS Omega, 4 2.[2] Probing the water adsorption and stability under steam flow of Zr-based metal–organic frameworks using 91 Zr solid-state NMR spectroscopy , RSC Publishing, 2 3.[3] Synthesis, Characterization, and Impact of Water on the Stability of Postmodified Schiff Base Containing Metal–Organic Frameworks , MDPI, 3 4.[1] Water-stable metal–organic frameworks (MOFs): rational construction and carbon dioxide capture , PMC, 1

Sources

Cross-Validation of Diamino-BPDC Purity: A Comparative Guide to CHN Elemental Analysis, NMR, and HPLC

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a critical bottleneck in the development of advanced materials (such as Metal-Organic Frameworks) and active pharmaceutical ingredients: the over-reliance on a single analytical technique for purity determination.

For bifunctional linkers like diamino-BPDC (2,2'-diamino-[1,1'-biphenyl]-4,4'-dicarboxylic acid), relying solely on Nuclear Magnetic Resonance (NMR) or High-Performance Liquid Chromatography (HPLC) can lead to catastrophic downstream failures. This guide provides an objective, data-driven framework for using Organic Elemental Microanalysis (CHN analysis) as the ultimate gatekeeper for diamino-BPDC purity, cross-validated against orthogonal methods.

The Analytical Challenge: Diamino-BPDC

Diamino-BPDC (Theoretical Formula: C₁₄H₁₂N₂O₄ , MW: 272.26 g/mol ) is typically synthesized via the reduction of its dinitro precursor, followed by precipitation using mineral acids. This molecular structure presents two distinct analytical challenges:

  • Inorganic Salt Contamination: Neutralization often leaves trace salts (e.g., NaCl, Na₂SO₄) co-precipitated in the bulk powder.

  • Solvent Entrapment: The dual amine and carboxylic acid groups form strong intermolecular hydrogen-bond networks, easily trapping synthesis solvents (like DMF) or atmospheric moisture within the crystal lattice.

Because NMR and HPLC are effectively "blind" to inorganic salts and can struggle to quantify trapped water accurately without specialized setups, CHN analysis is required to detect this "invisible mass" and ensure strict stoichiometric balance .

Comparative Analysis: CHN vs. Orthogonal Methods

To build a robust purity profile, we must understand the causality behind what each instrument can and cannot "see." While HPLC and NMR are excellent for structural elucidation, they must be complemented by the absolute mass balance provided by CHN analysis .

Analytical TechniquePrimary OutputCritical Blind SpotsDestructive?Role in the Validation Workflow
CHN Elemental Analysis Bulk %C, %H, %NTrace organic isomers (<0.1%)YesPrimary Gatekeeper: Detects bulk mass deficits caused by salts or solvents.
¹H / ¹³C NMR Molecular structureInorganic salts, highly symmetrical aggregatesNoStructural ID: Identifies specific organic impurities and solvent types.
RP-HPLC (UV-Vis) Chromatographic purityNon-UV active salts, co-eluting isomersYesQuantification: Accurately measures structurally similar organic byproducts.
Self-Validating Experimental Protocol for CHN Analysis

Elemental analysis is a powerful tool, but as recent literature highlights, it is prone to misinterpretation or manipulation if raw data is not rigorously controlled . The following protocol is designed as a self-validating system —it proves its own accuracy through systematic desolvation and bracketing calibration.

  • Step 1: Rigorous Desolvation (Causality Check)

    • Action: Dry 15-20 mg of diamino-BPDC in a vacuum oven at 120°C under high vacuum (< 0.1 mbar) for 12 hours prior to analysis.

    • Causality: Dicarboxylic acids strongly hydrogen-bond with water. Failing to break these bonds leaves trapped water, which artificially inflates the %H while depressing %C and %N, leading to false-positive failure rates.

  • Step 2: Bracketing Calibration

    • Action: Calibrate the Thermal Conductivity Detector (TCD) using a Certified Reference Material (CRM). Run a blank tin capsule, followed by Sulfanilic Acid (C: 41.61%, H: 4.07%, N: 8.09%, S: 18.51%).

    • Causality: Sulfanilic acid is chosen because it is non-hygroscopic and its N/C ratio closely mirrors that of diamino-BPDC, minimizing detector linearity errors .

  • Step 3: Flash Combustion

    • Action: Weigh exactly 1.500 - 2.000 mg of the dried sample into a tin capsule. Combust at 1000°C in an oxygen-rich environment.

  • Step 4: Data Validation & Tolerance

    • Action: Compare the experimental %C, %H, and %N against theoretical values. The universally accepted tolerance for a pure compound in materials chemistry is ±0.4% .

Quantitative Data Presentation

The table below demonstrates how CHN data mathematically reveals specific contamination types that HPLC (showing >99% area for all three batches) completely missed.

ParameterTheoretical (C₁₄H₁₂N₂O₄)Batch A (Pure)Batch B (Salt Contaminated)Batch C (Hydrated)
% Carbon 61.76% 61.65%58.67%57.93%
% Hydrogen 4.44% 4.48%4.22%4.86%
% Nitrogen 10.29% 10.25%9.78%9.65%
Status N/APASS (Δ < 0.4%)FAIL FAIL
Diagnostic Conclusion N/AReady for polymerization~5% w/w NaCl present (Proportional drop across all elements)~1 eq H₂O trapped (%H rises, %C/%N drop)
Decision Logic & Workflow Visualization

When a batch fails the ±0.4% CHN threshold, the specific deviation pattern dictates the next troubleshooting step.

PurityWorkflow Start Synthesized Diamino-BPDC Batch Production Dry Vacuum Desolvation (120°C, <0.1 mbar, 12h) Start->Dry CHN Flash Combustion & CHN Quantification Dry->CHN Decision Matches Theoretical CHN within ±0.4%? CHN->Decision Pass PASS Proceed to HPLC/NMR Decision->Pass Yes Fail FAIL Investigate Deviation Decision->Fail No HighC Elevated %C & %N (Suspect Organic Solvents) Fail->HighC LowAll Depressed %C, %H, %N (Suspect Inorganic Salts) Fail->LowAll Repurify1 Extended Vacuum / Recrystallization HighC->Repurify1 Repurify2 Aqueous Wash / Desalting LowAll->Repurify2 Repurify1->Dry Repurify2->Dry

Workflow for diamino-BPDC purity validation via CHN analysis and orthogonal troubleshooting.

References
  • Elemental analysis: an important purity control but prone to manipulations Inorganic Chemistry Frontiers (RSC Publishing) URL:[Link]

  • HPLC, a modular technique that complements NMR Specific Polymers URL:[Link]

Publish Comparison Guide: Solid-State NMR Validation of Post-Synthetic Modification on H4dabpdc

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the validation of post-synthetic modification (PSM) on Metal-Organic Frameworks (MOFs) constructed from the H4dabpdc ligand (specifically interpreted here as the 2,2'-diamino-4,4'-biphenyldicarboxylic acid derivative, a common platform for PSM due to its pendant amine groups).

Executive Summary: The Characterization Bottleneck

In the development of functionalized porous materials, H4dabpdc (Diamino-biphenyl-dicarboxylate) serves as a critical organic linker. Its pendant amine (


) groups offer a versatile handle for Post-Synthetic Modification (PSM)—converting the MOF into a catalyst, sensor, or drug delivery vehicle.

However, validating this conversion is the primary failure point in synthesis. Traditional methods like solution NMR require digesting (destroying) the framework, potentially reversing the modification or creating artifacts. FTIR often suffers from peak overlap in complex frameworks.

Solid-State NMR (ssNMR) emerges as the "Gold Standard" product for this validation. This guide compares ssNMR against standard alternatives and provides a rigorous, self-validating protocol for confirming PSM on H4dabpdc-based materials.

Comparative Analysis: Why ssNMR?

The following table compares ssNMR with alternative characterization techniques for validating the conversion of H4dabpdc amine groups (e.g., to amides, imines, or ureas).

FeatureSolid-State NMR (The Product) Solution NMR (Digestion) FTIR Spectroscopy PXRD (Powder X-Ray)
Non-Destructive Yes (Analyzes intact framework)No (Requires acid/base digestion)YesYes
Chemical Specificity High (Distinct shifts for NH₂ vs NH-R)High (But loses spatial context)Medium (C=O and N-H overlaps common)Low (Only detects long-range order)
Quantification Direct (via Direct Polarization)DirectSemi-quantitative (Beer's Law limits)N/A
Spatial Proximity Yes (2D HETCOR proves connectivity)NoNoNo
Validation Verdict Conclusive Proof of PSM Inferential (Risk of hydrolysis)Supporting EvidenceStructural Integrity Only
Critical Insight: The "Digestion" Fallacy

Many researchers rely on digesting the MOF in


 for solution NMR.
  • Risk: If your PSM involves a labile bond (e.g., an imine formed on H4dabpdc), the acid digestion will hydrolyze it back to the starting amine. You will see "0% conversion" even if the reaction worked.

  • ssNMR Advantage: It observes the bond in situ, unaffected by solvent or pH triggers.

Technical Deep Dive: The ssNMR Workflow

To validate PSM on H4dabpdc (e.g., conversion of


 to 

), you must probe the local environment of the Nitrogen and Carbon atoms.
The Nuclei of Interest
  • 
    C (Carbon-13):  Tracks the appearance of new carbonyl carbons (amide/urea) or alkyl chains attached during PSM.
    
  • 
    N (Nitrogen-15):  The "Smoking Gun". A primary aromatic amine (H4dabpdc) has a distinct chemical shift compared to a secondary amide or imine.
    
    • Note: Natural abundance

      
      N is low (0.37%). Cross-Polarization (CP) is mandatory.
      
Experimental Protocol (Step-by-Step)
Step 1: Sample Preparation
  • Activation: Heat the modified H4dabpdc-MOF at 120°C under vacuum (10⁻³ Torr) for 12 hours to remove trapped solvent (which causes peak broadening).

  • Packing: Pack ~30-50 mg of powder into a 4mm ZrO₂ rotor. Ensure uniform density to prevent rotor imbalance at high speeds.

Step 2: Pulse Sequence Selection
  • 
    C CP-MAS (Cross-Polarization Magic Angle Spinning): 
    
    • Purpose: Rapid identification of carbon skeletons.

    • Parameters: Spin rate 10-12 kHz. Contact time 2 ms. Recycle delay 3s.

  • 
    N CP-MAS: 
    
    • Purpose: Confirming the chemical state of the nitrogen.

    • Parameters: Contact time 3-5 ms (longer transfer required for N). Accumulate >10,000 scans due to low sensitivity.

Step 3: Data Interpretation (The Validation Logic)
  • Scenario: Acetylation of H4dabpdc (

    
    ).
    
  • Validation Checkpoints:

    • 
      C Spectrum:  Look for a new peak at ~170 ppm  (Amide C=O) and ~23 ppm  (Methyl). The aromatic region (110-150 ppm) will show subtle shifts due to changed electronics.
      
    • 
      N Spectrum:  The H4dabpdc amine peak typically appears around -300 to -320 ppm  (relative to nitromethane). Upon acetylation, this peak should shift downfield (deshielded) to -240 to -260 ppm .
      
    • Absence of Starting Material: If the -320 ppm peak persists, the conversion is incomplete.

Visualizing the Workflow

The following diagram illustrates the decision logic and experimental workflow for validating PSM on H4dabpdc.

PSM_Validation Start Start: Modified H4dabpdc-MOF Activation Step 1: Thermal Activation (Remove Solvent) Start->Activation Pack Step 2: Pack Rotor (4mm ZrO2) Activation->Pack Choose_Nuc Select Nucleus Pack->Choose_Nuc C13 13C CP-MAS (Spin: 12 kHz, CT: 2ms) Choose_Nuc->C13 Structural ID N15 15N CP-MAS (Spin: 8 kHz, CT: 5ms) Choose_Nuc->N15 Active Site ID Analysis_C Analyze 13C Shifts: New C=O (~170 ppm)? C13->Analysis_C Analysis_N Analyze 15N Shifts: Shift -300 -> -250 ppm? N15->Analysis_N Result_Success VALIDATED: Covalent Modification Confirmed Analysis_C->Result_Success Yes Result_Fail FAILED: Peaks match starting ligand Analysis_C->Result_Fail No Analysis_N->Result_Success Shift Observed Analysis_N->Result_Fail No Shift Result_Mix PARTIAL: Both peaks present Analysis_N->Result_Mix Double Peaks

Caption: Workflow for ssNMR validation of Post-Synthetic Modification (PSM) on H4dabpdc-based MOFs.

Advanced Validation: 2D HETCOR

For "Trustworthiness" (Pillar 2), simple 1D spectra might not be enough if the MOF contains trapped guests that mimic the product.

  • The Protocol: Run a 2D

    
     HETCOR (Heteronuclear Correlation)  experiment.
    
  • The Logic: This correlates protons to their attached carbons.

  • The Proof: If your new "Methyl" carbon peak (from acetylation) correlates strongly with the aromatic protons of the H4dabpdc ring, they are spatially close (< 5 Å). This proves the modification is covalently attached to the linker, not just an impurity trapped in the pore.

References

  • Characterization of Metal-organic Frameworks via Wideline and High-resolution Solid-state NMR Spectroscopy. Source: Scholaris.ca (University of Ottawa) URL:[Link]

  • Solid-State NMR Spectroscopy of Metal–Organic Framework Compounds (MOFs). Source: National Institutes of Health (PMC) URL:[Link]

  • Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. Source: eScholarship (University of California) URL:[Link]

  • Dual Emission in a Ligand and Metal Co-Doped Lanthanide-Organic Framework (H2dabpdc reference). Source: National Institutes of Health (PMC) URL:[Link]

Safety Operating Guide

Proper Disposal of 3,3'-Diaminobiphenyl-4,4'-dicarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical compounds are daily realities. With this innovation comes the critical responsibility of ensuring the safe and compliant disposal of all chemical waste. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3,3'-Diaminobiphenyl-4,4'-dicarboxylic acid, a compound that, due to its chemical structure, requires careful consideration to mitigate risks to personnel and the environment.

Understanding the Hazard Profile

Based on available supplier safety information, 3,3'-Diaminobiphenyl-4,4'-dicarboxylic acid is associated with the following GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The corresponding GHS pictogram is the GHS07, indicating that the substance is an irritant, a skin sensitizer, acutely toxic (harmful), a narcotic, or a respiratory tract irritant.

Given the presence of the aromatic amine functional group, it is prudent to handle this compound as a potential carcinogen and take all necessary precautions.[2]

Personal Protective Equipment (PPE): The First Line of Defense

Before handling 3,3'-Diaminobiphenyl-4,4'-dicarboxylic acid in any form, including for disposal, the following minimum personal protective equipment (PPE) is mandatory:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Eye/Face Protection Safety glasses with side-shields or chemical splash goggles. A face shield should be worn if there is a splash hazard.
Skin and Body A fully fastened laboratory coat.
Respiratory Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.

Step-by-Step Disposal Protocol

The proper disposal of 3,3'-Diaminobiphenyl-4,4'-dicarboxylic acid requires a systematic approach to ensure safety and regulatory compliance. The following workflow outlines the necessary steps from waste generation to final disposal.

cluster_0 Waste Generation & Segregation cluster_1 Waste Collection & Labeling cluster_2 Storage & Disposal Waste Generation Waste Generation Solid Waste Solid Waste Waste Generation->Solid Waste Unused/Expired Compound Liquid Waste Liquid Waste Waste Generation->Liquid Waste Solutions/Reaction Mixtures Contaminated Materials Contaminated Materials Waste Generation->Contaminated Materials Gloves, Weigh Boats, etc. Waste Container Waste Container Solid Waste->Waste Container Collect in Designated Container Liquid Waste->Waste Container Collect in Designated Container Contaminated Materials->Waste Container Collect in Designated Container Labeling Labeling Waste Container->Labeling Affix Hazardous Waste Label Temporary Storage Temporary Storage Labeling->Temporary Storage Store in Designated Area Licensed Disposal Licensed Disposal Temporary Storage->Licensed Disposal Arrange for Pickup

Sources

A Researcher's Guide to the Safe Handling of 3,3'-Diaminobiphenyl-4,4'-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and operational procedures for laboratory professionals working with 3,3'-Diaminobiphenyl-4,4'-dicarboxylic acid (CAS 1799740-97-8). As a compound with limited publicly available safety data, this document synthesizes information from the known hazards of its chemical class and available supplier safety information to establish best practices for its handling, storage, and disposal. The causality behind each procedural step is explained to ensure a deep understanding of the necessary precautions.

Understanding the Hazard Profile

3,3'-Diaminobiphenyl-4,4'-dicarboxylic acid is an aromatic amine and a dicarboxylic acid. While a comprehensive toxicological profile is not widely available, the Globally Harmonized System (GHS) classification provided by suppliers indicates the following hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The GHS pictogram associated with this chemical is GHS07, indicating it is an irritant and has other potential health hazards[1]. Given its structure as an aromatic amine, there is also a potential for skin sensitization and other long-term health effects with repeated exposure, a common characteristic of this chemical class. Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when handling 3,3'-Diaminobiphenyl-4,4'-dicarboxylic acid. The following table outlines the minimum required PPE for various laboratory operations.

Operation Minimum Required PPE Rationale
Handling Solid Compound (weighing, transfers) - Safety Goggles with side shields- Nitrile Gloves (double-gloving recommended)- Laboratory Coat- Respiratory Protection (N95 or higher)To prevent eye and skin contact with the powder and to avoid inhalation of fine particulates which can cause respiratory irritation[1][2][3]. Double-gloving provides an extra layer of protection against potential permeation.
Preparing Solutions - Chemical Splash Goggles- Nitrile Gloves- Laboratory Coat- Work in a certified chemical fume hoodTo protect against splashes of the solvent and the dissolved compound, which could cause serious eye irritation[1][3]. A fume hood is essential to control vapor and aerosol exposure.
Post-reaction Work-up and Purification - Chemical Splash Goggles- Nitrile Gloves- Laboratory Coat- Work in a certified chemical fume hoodSimilar to solution preparation, this stage involves handling the compound in solution, posing a splash and inhalation hazard.
Waste Disposal - Chemical Splash Goggles- Nitrile Gloves- Laboratory CoatTo protect against splashes and direct contact with contaminated waste materials.

Operational and Disposal Plans

Step-by-Step Handling Procedures

3.1. Weighing and Transferring the Solid Compound:

  • Preparation: Before handling the compound, ensure you are wearing the appropriate PPE as outlined in the table above. Prepare your work area by laying down absorbent bench paper.

  • Ventilation: All manipulations of the solid compound should be performed within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure[2][3].

  • Static Control: Use anti-static weigh boats and tools to prevent the fine powder from dispersing due to static electricity.

  • Transfer: Use a spatula or other appropriate tool to carefully transfer the powder. Avoid any actions that could generate dust, such as scooping too quickly or dropping the powder from a height.

  • Cleaning: After transfer, carefully clean any residual powder from the spatula and weighing area using a damp cloth or towel, which should then be disposed of as hazardous waste.

3.2. Solution Preparation:

  • Solvent Selection: Choose an appropriate solvent and consult its Safety Data Sheet (SDS) for specific handling precautions.

  • Dissolution: In a chemical fume hood, slowly add the solid 3,3'-Diaminobiphenyl-4,4'-dicarboxylic acid to the solvent while stirring. This should be done in a flask or beaker that is appropriately sized to prevent splashing.

  • Heating: If heating is required for dissolution, use a controlled heating source such as a heating mantle or a hot plate with a stirrer. Ensure the container is not sealed to prevent pressure build-up.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[3]. If irritation persists, seek medical attention[4].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids[3]. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

Disposal Plan

All waste containing 3,3'-Diaminobiphenyl-4,4'-dicarboxylic acid, including empty containers, contaminated PPE, and solutions, must be disposed of as hazardous chemical waste.

  • Solid Waste: Collect all solid waste, including contaminated paper towels and gloves, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste in a compatible, labeled waste container. Do not mix with incompatible waste streams.

  • Disposal: Arrange for pickup and disposal by your institution's environmental health and safety (EHS) department.

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for handling 3,3'-Diaminobiphenyl-4,4'-dicarboxylic acid safely.

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase cluster_post Post-Handling start Start: Handling 3,3'-Diaminobiphenyl- 4,4'-dicarboxylic acid assess_task Assess the Task: Solid, Solution, or Waste? start->assess_task solid_handling Handling Solid: - Fume/Powder Hood - Goggles, Lab Coat - Double Nitrile Gloves - N95 Respirator assess_task->solid_handling Solid solution_handling Handling Solution: - Chemical Fume Hood - Splash Goggles, Lab Coat - Nitrile Gloves assess_task->solution_handling Solution waste_disposal Waste Disposal: - Goggles, Lab Coat - Nitrile Gloves assess_task->waste_disposal Waste decontaminate Decontaminate Work Area & Equipment solid_handling->decontaminate solution_handling->decontaminate remove_ppe Remove PPE Correctly waste_disposal->remove_ppe dispose_waste Dispose of Waste in Labeled Containers decontaminate->dispose_waste dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end_op End of Operation wash_hands->end_op

Caption: Workflow for safe handling of 3,3'-Diaminobiphenyl-4,4'-dicarboxylic acid.

References

  • Fisher Scientific. Safety Data Sheet - 4,4''-Biphenyldicarboxylic acid. [Link]

  • PubChem. 3,3'-Diaminobiphenyl-4,4'-dicarboxylic acid. [Link]

  • Angene Chemical. Safety Data Sheet - 2-amino-[1,1'-biphenyl]-4,4'-dicarboxylic acid. [Link]

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3,3'-Diaminobiphenyl-4,4'-dicarboxylic acid
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3,3'-Diaminobiphenyl-4,4'-dicarboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.